Product packaging for Flumarin(Cat. No.:)

Flumarin

Cat. No.: B10828578
M. Wt: 518.5 g/mol
InChI Key: PPPZBOLFWGINKN-GNFRJPFZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Flumarin, the trade name for the antibiotic Flomoxef Sodium, is an oxacephem, a class of beta-lactam antibiotics . Its primary mechanism of action, characteristic of beta-lactams, is the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby disrupting the synthesis of peptidoglycan, a vital structural component. This action leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . This bactericidal activity gives this compound a broad spectrum against various Gram-positive and Gram-negative bacteria . Recent scientific investigations have highlighted its potential research value. A significant area of study is its use in combination with other antibiotics, such as fosfomycin, to treat serious infections complicated by antimicrobial resistance. Promising in vitro and model studies have suggested that the combination of flomoxef and fosfomycin could be a synergistic and efficacious regimen for the empirical treatment of neonatal sepsis, particularly in settings with high resistance to standard therapies . Furthermore, clinical research has explored this compound (flomoxef) as an antimicrobial prophylactic agent. One retrospective study compared its efficacy to fosfomycin in preventing infectious complications following transrectal ultrasound (TRUS) guided prostate biopsy and found the two to be comparable, underscoring its relevance in surgical prophylaxis research . This product is designated For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17F2N6NaO7S2 B10828578 Flumarin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17F2N6NaO7S2

Molecular Weight

518.5 g/mol

IUPAC Name

sodium;(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12?,15-;/m0./s1

InChI Key

PPPZBOLFWGINKN-GNFRJPFZSA-M

Isomeric SMILES

CO[C@@]1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]

Origin of Product

United States

Foundational & Exploratory

Flumarin (Flomoxef): A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumarin, the brand name for the oxacephem antibiotic Flomoxef, is a beta-lactam antimicrobial agent with a significant spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against gram-positive bacteria. The document outlines its molecular targets, the impact on bacterial physiology, and presents relevant quantitative data. Furthermore, it details the experimental protocols utilized to elucidate these mechanisms, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The primary target of Flomoxef is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan biosynthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[1]

Gram-positive bacteria possess a thick peptidoglycan layer, which makes them particularly vulnerable to agents that interfere with its synthesis. Flomoxef's action leads to a weakened cell wall, rendering the bacterium unable to withstand its internal osmotic pressure, ultimately resulting in cell lysis and death.[1]

Targeting Penicillin-Binding Proteins (PBPs)

The core of this compound's mechanism lies in its ability to covalently bind to the active site of PBPs, thereby inactivating them. This binding is facilitated by the structural similarity of the beta-lactam ring of Flomoxef to the D-alanyl-D-alanine moiety of the peptidoglycan precursor, the natural substrate of PBPs. In gram-positive bacteria such as Staphylococcus aureus, key PBPs involved in cell wall cross-linking include PBP1, PBP2, PBP3, and PBP4.[2]

In Vitro Activity Against Gram-Positive Bacteria

The efficacy of this compound against various gram-positive pathogens has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Positive BacteriumMIC50 (µg/mL)MIC90 (µg/mL)Citation
Staphylococcus aureus (MSSA)0.50.5
Streptococcus pyogenes0.1250.25
Streptococcus pneumoniae216

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Flomoxef stock solution

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Flomoxef Dilutions: Prepare a serial two-fold dilution of the Flomoxef stock solution in CAMHB directly in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the Flomoxef dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of Flomoxef at which there is no visible growth of the bacteria. This can be assessed visually or with the aid of a microplate reader.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to determine the affinity of an unlabeled beta-lactam, such as Flomoxef, for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative for binding to the PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Flomoxef stock solution

  • Fluorescent penicillin derivative (e.g., Bocillin™ FL)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment (gels, running buffer, power supply)

  • Fluorescence gel imager

  • Microcentrifuge

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the gram-positive bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of Flomoxef for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C). This allows Flomoxef to bind to the PBPs.

    • Add a fixed, subsaturating concentration of the fluorescent penicillin derivative to each tube and incubate for a further period (e.g., 10 minutes at 37°C). The fluorescent penicillin will bind to any PBPs that have not been bound by Flomoxef.

  • Detection and Analysis:

    • Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

    • Quantify the fluorescence intensity of each PBP band in the different Flomoxef concentration lanes.

    • Calculate the percentage of fluorescent penicillin binding relative to a control sample with no Flomoxef.

    • Plot the percentage of binding against the logarithm of the Flomoxef concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP. The IC50 is the concentration of Flomoxef required to inhibit 50% of the binding of the fluorescent penicillin to a specific PBP.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Flomoxef_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis->PBPs catalyzed by Cross_linking Peptidoglycan Cross-linking PBPs->Cross_linking Weakened_Cell_Wall Weakened Cell Wall PBPs->Weakened_Cell_Wall leads to Cell_Wall_Integrity Cell Wall Integrity Cross_linking->Cell_Wall_Integrity Flomoxef Flomoxef Inhibition Inhibition Flomoxef->Inhibition Inhibition->PBPs Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Flomoxef in Microtiter Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End PBP_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Bacterial Membrane Fractions Start->Prepare_Membranes Competitive_Incubation Incubate Membranes with Varying Flomoxef Concentrations Prepare_Membranes->Competitive_Incubation Add_Fluorescent_Penicillin Add Fluorescent Penicillin (e.g., Bocillin™ FL) Competitive_Incubation->Add_Fluorescent_Penicillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Fluorescent_Penicillin->SDS_PAGE Visualize_Fluorescence Visualize and Quantify Fluorescent PBP Bands SDS_PAGE->Visualize_Fluorescence Calculate_IC50 Calculate IC50 Values Visualize_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

References

Flomoxef: A Technical Guide to its Antibacterial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flomoxef (B131810) is a broad-spectrum, parenteral oxacephem antibiotic, structurally related to the cephalosporin (B10832234) class of beta-lactams.[1][2][3] Developed in the 1980s, it exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[3][4][5] Its stability against certain β-lactamases and its demonstrated clinical efficacy make it a significant agent in the treatment of various infections and a potential carbapenem-sparing option.[3][6][7] This guide provides a detailed overview of Flomoxef's mechanism of action, antibacterial spectrum, clinical efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

As a member of the β-lactam class, Flomoxef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][8] This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic pressure.[1]

The key steps in its mechanism are:

  • Targeting Penicillin-Binding Proteins (PBPs) : Flomoxef binds to and inactivates PBPs, which are essential enzymes located within the bacterial cell wall.[3][9]

  • Inhibition of Peptidoglycan Synthesis : PBPs are responsible for the final transpeptidation step in the synthesis of peptidoglycan, a polymer that forms the mesh-like structure of the cell wall. By inhibiting PBPs, Flomoxef disrupts the cross-linking of these peptidoglycan chains.[1][2]

  • Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan synthesis leads to a weakened and structurally compromised cell wall. This renders the bacterium unable to withstand its internal osmotic pressure, resulting in cell lysis and death.[1][3] This bactericidal action is most effective against actively dividing bacteria that are synthesizing new cell wall material.[1]

Flomoxef's structure, which includes a 7-α-methoxy group, provides stability against hydrolysis by various β-lactamases, including many ESBLs, allowing it to remain active against resistant strains.[10][11]

Flomoxef_Mechanism_of_Action cluster_bacterium Bacterial Cell Flomoxef Flomoxef PBP Penicillin-Binding Proteins (PBPs) Flomoxef->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP substrate CellWall Stable Cell Wall Crosslinking->CellWall

Figure 1: Mechanism of Action of Flomoxef.

In Vitro Antibacterial Spectrum

Flomoxef demonstrates potent in vitro activity against a wide array of clinically significant pathogens. Its spectrum covers many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[4][5]

Gram-Negative Activity

Flomoxef shows excellent activity against Enterobacteriaceae, particularly against ESBL-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[12][13] Its stability in the presence of ESBLs, such as CTX-M types, contributes to its high susceptibility rates against these otherwise resistant organisms.[14]

OrganismIsolates (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Escherichia coli---88.8[12][13]
E. coli (ESBL-producing)1960.1250.5>90[14]
Klebsiella pneumoniae---88.3[12][13]
K. pneumoniae (ESBL-producing)1240.1251>90[14]
Proteus mirabilis---97.7[12][13]
P. mirabilis (ESBL-producing)810.0640.25>90[14]
Table 1: In Vitro Activity of Flomoxef Against Key Gram-Negative Pathogens.
Gram-Positive Activity

Flomoxef is also active against common Gram-positive pathogens. It is particularly potent against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[12][13]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)0.50.5[12][13]
Streptococcus pyogenes0.1250.25[12][13]
Streptococcus pneumoniae216[12][13]
Table 2: In Vitro Activity of Flomoxef Against Key Gram-Positive Pathogens.

Clinical Efficacy

Clinical trials have validated the in vitro activity of Flomoxef, demonstrating its effectiveness in treating a variety of infections. It has been studied in complicated urinary tract infections (UTIs), sepsis, bacteremia, and neonatal sepsis.[9][10][15]

Infection TypeComparisonKey Efficacy EndpointFlomoxef ResultControl ResultReference(s)
Complicated UTIsSingle-arm studyOverall Clinical Efficacy69.2%N/A[15]
UTIsCefmetazole (B193816)Median Hospital Stay4 days11 days[7][16]
Sepsis / BacteremiaLatamoxefClinical Cure Rate85.7%87.0%[9]
Neonatal SepsisN/AClinical Success Rate89.7%N/A[10]
Table 3: Summary of Clinical Efficacy Data for Flomoxef.

These studies highlight that Flomoxef's efficacy is comparable to other broad-spectrum β-lactams.[9] Notably, in a real-world database analysis of UTI cases, treatment with Flomoxef was associated with a significantly shorter hospital stay compared to cefmetazole, suggesting potential benefits in patient management.[7][16] Its effectiveness against ESBL-producing pathogens makes it a viable alternative to carbapenems for certain infections.[6][17]

Mechanisms of Resistance

While Flomoxef is stable against many β-lactamases, resistance can emerge.[3] The primary mechanisms of resistance to β-lactam antibiotics in Gram-negative bacteria include:

  • Enzymatic Degradation : Production of β-lactamases that can hydrolyze the β-lactam ring. Flomoxef is generally stable against ESBLs but can be susceptible to AmpC-type β-lactamases.[3][5][10]

  • Target Modification : Alterations in penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic.[18]

  • Reduced Permeability : Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of the antibiotic into the cell.[3][18]

Experimental Protocols

The evaluation of Flomoxef's antibacterial properties relies on standardized in vitro and clinical methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][14]

Methodology:

  • Preparation of Inoculum : A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution : Flomoxef is serially diluted in broth across the wells of a microtiter plate to create a range of concentrations.

  • Inoculation : Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation : The plate is incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

  • Endpoint Reading : The MIC is determined as the lowest concentration of Flomoxef at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Flomoxef in Microtiter Plate B->C D Incubate Plate (e.g., 35°C for 18-24h) C->D E Visually Inspect Wells for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 2: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Comparative Clinical Trial for Efficacy

To assess clinical efficacy, a prospective, randomized, open-label clinical trial is a common study design. The following is a generalized protocol based on studies comparing Flomoxef to other antibiotics.[9]

Methodology:

  • Patient Recruitment : Patients with a confirmed diagnosis (e.g., sepsis, complicated UTI) are screened for eligibility based on inclusion and exclusion criteria. Informed consent is obtained.

  • Randomization : Eligible patients are randomly assigned to receive either Flomoxef or a comparator antibiotic (e.g., Latamoxef, Cefmetazole) at a standard dosage and administration route (typically intravenous).[2][15]

  • Treatment and Monitoring : Patients are administered the assigned treatment for a specified duration. They are monitored daily for clinical signs and symptoms, and laboratory tests are performed to assess safety and response.

  • Endpoint Assessment :

    • Primary Endpoint : Clinical cure rate, defined as the resolution of signs and symptoms of infection at the end of therapy.

    • Secondary Endpoints : Microbiological response (eradication of the baseline pathogen), incidence of adverse events, and duration of hospital stay.

  • Data Analysis : The outcomes between the two treatment groups are statistically compared to determine non-inferiority or superiority.

Clinical_Trial_Workflow Start Patient Screening & Informed Consent Randomize Randomization Start->Randomize GroupA Treatment Group: Flomoxef Randomize->GroupA Arm A GroupB Control Group: Comparator Antibiotic Randomize->GroupB Arm B MonitorA Administer Treatment & Monitor Patient GroupA->MonitorA MonitorB Administer Treatment & Monitor Patient GroupB->MonitorB Endpoint Assess Primary & Secondary Endpoints (e.g., Clinical Cure) MonitorA->Endpoint MonitorB->Endpoint Analysis Statistical Analysis: Compare Outcomes Endpoint->Analysis

Figure 3: Generalized Workflow for a Comparative Clinical Trial.

Conclusion

Flomoxef is a potent oxacephem antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative pathogens. Its key strengths include its high stability against many extended-spectrum β-lactamases and its demonstrated efficacy in treating serious infections.[10][12][14] The robust in vitro data, supported by clinical trials, establish Flomoxef as a valuable therapeutic agent, particularly as a carbapenem-sparing option for infections caused by ESBL-producing Enterobacteriaceae.[6][7] Continued surveillance and research are essential to optimize its clinical use and preserve its efficacy in an era of growing antimicrobial resistance.

References

In Vitro Activity of Flumarin (Flomoxef) Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumarin, the trade name for the oxacephem antibiotic Flomoxef (B131810), demonstrates significant in vitro activity against a broad spectrum of anaerobic bacteria.[1] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[1][2][3] This technical guide provides a comprehensive overview of the in vitro susceptibility of various anaerobic bacteria to this compound, details the experimental methodologies for its evaluation, and outlines its mechanism of action. The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics.

Introduction to this compound (Flomoxef)

This compound (Flomoxef) is a parenteral oxacephem antibiotic developed by Shionogi, which has been classified as both a second-generation and fourth-generation cephalosporin.[4][5] It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic microorganisms.[1] A key characteristic of Flomoxef is its stability against many beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics.[1] Flomoxef is approved for medical use in several Asian countries, including Japan, China, and Korea.[1][5]

The bactericidal action of this compound is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] This binding inactivates the PBPs, disrupting the cell wall's integrity and leading to cell lysis and death.[2]

In Vitro Susceptibility of Anaerobic Bacteria to this compound

The in vitro activity of this compound against a wide range of clinically relevant anaerobic bacteria has been evaluated in several studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of this compound's potency.

Table 1: In Vitro Activity of this compound (Flomoxef) against Anaerobic Bacteria

Bacterial SpeciesNumber of Clinical IsolatesMIC90 (µg/mL)
Bacteroides fragilis27<2
Bacteroides thetaiotaomicron42<64
Bacteroides vulgatus10More susceptible than B. thetaiotaomicron
Bacteroides ovatus7More susceptible than B. thetaiotaomicron
Bacteroides uniformis6More susceptible than B. thetaiotaomicron
Bacteroides distasonis6More susceptible than B. thetaiotaomicron
Bacteroides melaninogenicus group7More susceptible than B. thetaiotaomicron
Bacteroides oralis group11More susceptible than B. thetaiotaomicron
Clostridium difficile21<4
Clostridium perfringens7Susceptible
Other Clostridium strains6Mostly Susceptible
Anaerobic Gram-positive cocci14<1
Propionibacterium acnes33≤0.125

Data extracted from a 1988 study by Werner H, Heizmann W, and Luft G. The study compared the in vitro activity of flomoxef to other antibiotics against 197 clinical anaerobic isolates.[6]

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of the in vitro activity of this compound against anaerobic bacteria requires specialized laboratory techniques to ensure the viability of these oxygen-sensitive microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, which include agar (B569324) dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference method for susceptibility testing of anaerobic bacteria.

Key Steps:

  • Preparation of Antibiotic Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of this compound are prepared.

  • Inoculum Preparation: A standardized suspension of the anaerobic bacterial isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: The surface of each antibiotic-containing plate is spot-inoculated with the bacterial suspension.

  • Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

Broth microdilution is another standardized method that is often more practical for testing a large number of isolates.

Key Steps:

  • Preparation of Microdilution Trays: Commercially available or in-house prepared microdilution trays containing various concentrations of this compound in a suitable broth medium (e.g., supplemented Brucella broth) are used.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: The wells of the microdilution tray are inoculated with the bacterial suspension.

  • Anaerobic Incubation: The trays are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity or button formation at the bottom of the well.

Visualization of Experimental Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining this compound's in vitro activity and its mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Anaerobic Bacterial Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Media Prepare Agar/Broth Media Inoculate Inoculate Media with Bacteria Media->Inoculate Antibiotic Prepare this compound Dilutions Antibiotic->Inoculate Inoculum->Inoculate Incubate Incubate Anaerobically (35-37°C, 48h) Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC Mechanism_of_Action This compound This compound (Flomoxef) Binding Binding and Inactivation This compound->Binding targets PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall PBP->Binding Inhibition Inhibition of Peptidoglycan Synthesis Binding->Inhibition Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis

References

Flomoxef: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flomoxef (B131810) is a parenteral oxacephem antibiotic, a class of β-lactam antibiotics, developed in the 1980s.[1] It exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, including some multi-drug resistant strains.[1][2][3] Its stability against many β-lactamase enzymes makes it a valuable therapeutic option for treating severe systemic infections.[1][3] This guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Flomoxef, presenting key data, experimental methodologies, and relevant pathways to inform further research and drug development.

Pharmacodynamics: The Antimicrobial Action of Flomoxef

The bactericidal effect of Flomoxef stems from its ability to disrupt the synthesis of the bacterial cell wall.[3][4] This action is primarily achieved through the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[2][4]

Mechanism of Action

Flomoxef, like other β-lactam antibiotics, targets and acylates the active site of PBPs. This irreversible binding inactivates the enzymes, preventing the cross-linking of peptidoglycan chains.[4][5] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[2][4] The oxacephem core of Flomoxef's structure provides it with stability against many bacterial β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[3][6]

Flomoxef_Mechanism_of_Action cluster_bacterium Bacterial Cell Flomoxef Flomoxef PBPs Penicillin-Binding Proteins (PBPs) Flomoxef->PBPs Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Cell_Wall->Cell_Lysis Maintains

Figure 1: Mechanism of Action of Flomoxef.
In Vitro Antibacterial Activity

The in vitro activity of Flomoxef against a range of clinically relevant bacteria is summarized by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

OrganismNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility Rate (%)
Escherichia coli (ESBL-producing)931498.9
Klebsiella pneumoniae (ESBL-producing)830.51689.2
Proteus mirabilis---97.7
Methicillin-susceptible Staphylococcus aureus (MSSA)-0.50.5-
Streptococcus pyogenes-0.1250.25-
Streptococcus pneumoniae-216-
Data compiled from multiple sources.[7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.[7][9]

Procedure:

  • A standardized inoculum of the test bacteria is prepared.

  • Two-fold serial dilutions of Flomoxef are prepared in a multi-well microtiter plate containing a suitable growth medium.

  • Each well is inoculated with the bacterial suspension.

  • The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • The MIC is read as the lowest concentration of Flomoxef that shows no visible growth.

Pharmacokinetics: The Journey of Flomoxef in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens.

Absorption and Distribution

Flomoxef is administered intravenously, leading to rapid achievement of therapeutic plasma concentrations, with peak levels observed within 30 minutes post-injection.[3] It distributes into various body tissues and fluids.

ParameterValue
Time to Peak Plasma Concentration (Tmax)~30 minutes post-injection
Half-life (t1/2)1 to 1.5 hours
Protein Binding36.2 ± 0.5%
Peritoneal Fluid-to-Plasma Ratio (AUC)0.68
Peritoneum-to-Plasma Ratio (AUC)0.40
Subcutaneous Adipose Tissue-to-Plasma Ratio (AUC)0.16
Prostate-to-Plasma Ratio (AUC)0.42-0.55
Liver Tissue-to-Serum Concentration Ratio~33%
Data compiled from multiple sources.[3][5][10][11][12]
Metabolism and Excretion

Flomoxef is primarily eliminated through the kidneys, with approximately 80-90% of the drug excreted unchanged in the urine.[3] This high rate of renal excretion makes it particularly suitable for treating urinary tract infections.[3]

PK/PD Integration and Clinical Efficacy

The integration of pharmacokinetic and pharmacodynamic data is essential for predicting the clinical efficacy of an antibiotic. For β-lactam antibiotics like Flomoxef, the most important PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[13][14]

A target of %fT > MIC of ≥ 40% is considered necessary for a bactericidal effect against ESBL-producing E. coli.[13][14] For some infections and pathogens, a target of 70% T > MIC has been suggested.[10]

Dosing Considerations

Simulations based on pharmacokinetic data have been used to determine optimal dosing regimens to achieve the desired PK/PD targets. For abdominal infections with an MIC of 1 mg/L, dosing regimens of 1g every 8 hours or every 6 hours were shown to achieve a bactericidal effect (%T > MIC = 40%) in all tissues.[5] For urinary tract infections caused by ESBL-producing Enterobacterales, optimal dosages are adjusted based on creatinine (B1669602) clearance.[10]

Experimental Protocol: Murine Thigh Infection Model for PK/PD Analysis

This in vivo model is commonly used to evaluate the efficacy of antibiotics.[13][14]

Murine_Thigh_Infection_Workflow Induce_Neutropenia Induce Neutropenia in Mice Inoculate_Bacteria Inoculate Bacteria (e.g., E. coli) into Thigh Muscle Induce_Neutropenia->Inoculate_Bacteria Administer_Flomoxef Administer Flomoxef at Various Doses and Intervals Inoculate_Bacteria->Administer_Flomoxef Collect_Samples Collect Plasma and Thigh Tissue Samples at Timed Intervals Administer_Flomoxef->Collect_Samples Determine_PK Determine Flomoxef Concentrations (PK) Collect_Samples->Determine_PK Determine_PD Determine Bacterial Load (CFU/thigh) (PD) Collect_Samples->Determine_PD PK_PD_Analysis Correlate PK/PD Indices (e.g., %fT > MIC) with Bacterial Killing Determine_PK->PK_PD_Analysis Determine_PD->PK_PD_Analysis

Figure 2: Murine Thigh Infection Model Workflow.

Conclusion

Flomoxef remains a clinically important antibiotic due to its broad spectrum of activity and stability against many β-lactamases. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its effective and responsible use. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research, particularly in the context of emerging resistance, will continue to refine our understanding and optimize the clinical application of Flomoxef.

References

Flumarin (Flomoxef) Resistance Mechanisms in Clinical Isolates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumarin, the trade name for the oxacephem antibiotic Flomoxef, serves as a critical therapeutic agent against a variety of bacterial infections. As a second-generation cephalosporin, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs)[1]. However, the emergence and spread of resistance to Flomoxef in clinical isolates pose a significant challenge to its therapeutic efficacy. This technical guide provides a comprehensive overview of the core resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The primary mechanisms of resistance to Flomoxef are multifaceted and include enzymatic inactivation, alterations in target sites, and contributions from efflux pumps and porin modifications. Understanding these mechanisms at a molecular level is paramount for the development of novel therapeutic strategies and for the effective clinical management of resistant infections.

Core Resistance Mechanisms

Enzymatic Inactivation: The Role of β-Lactamases

The most significant mechanism of resistance to Flomoxef is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. While Flomoxef is generally stable against many extended-spectrum β-lactamases (ESBLs), it is susceptible to hydrolysis by AmpC β-lactamases and carbapenemases[2][3].

AmpC β-Lactamases: Clinical isolates producing plasmid-mediated or chromosomally-induced AmpC β-lactamases exhibit significantly increased minimum inhibitory concentrations (MICs) for Flomoxef. The production of these enzymes is a key factor in the development of clinical resistance.

Quantitative Data on Flomoxef MICs for β-Lactamase-Producing Isolates

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Flomoxef against clinical isolates of Enterobacteriaceae producing Extended-Spectrum β-Lactamases (ESBLs) and plasmid-mediated AmpC β-lactamases (pAmpC).

Isolate GenotypeMIC50 (µg/mL)MIC90 (µg/mL)
ESBL-producing≤1≤1
pAmpC-producing816

Data sourced from a Japanese multicenter study on third-generation cephalosporin-resistant clinical isolates[1][4].

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of Flomoxef, leading to resistance. Point mutations in the genes encoding PBPs can confer increased resistance to a variety of β-lactam antibiotics[5][6]. While this is a known mechanism for β-lactam resistance in general, specific mutations in PBPs directly conferring high-level resistance to Flomoxef in clinical isolates are not yet extensively characterized in the literature. However, it is a critical area for ongoing research.

Reduced Drug Accumulation: Efflux Pumps and Porin Loss

The concentration of Flomoxef within the bacterial cell can be reduced through the action of efflux pumps and modifications in outer membrane porins, contributing to a resistant phenotype.

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, can actively extrude β-lactam antibiotics from the bacterial cell[7][8][9]. While the specific role of these pumps in Flomoxef resistance is not as well-defined as for other antibiotic classes, their contribution to a general reduction in susceptibility is an important consideration.

Porin Loss: The entry of hydrophilic antibiotics like Flomoxef into Gram-negative bacteria is facilitated by outer membrane porins, such as OmpC and OmpF. The loss or downregulation of these porins can restrict the influx of the antibiotic, leading to increased MIC values[10][11]. For instance, the in vivo acquisition of a plasmid-mediated blaDHA-1 gene, coupled with the depletion of OmpK36 expression, has been shown to lead to Flomoxef resistance in Klebsiella pneumoniae[10].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

Methodology:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of Flomoxef at a known concentration.

  • Serial Dilution: Perform serial two-fold dilutions of the Flomoxef stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Flomoxef that completely inhibits visible bacterial growth.

Molecular Detection of Plasmid-Mediated AmpC β-Lactamase Genes

A multiplex PCR assay can be used for the rapid and specific detection of plasmid-mediated AmpC β-lactamase genes from different families.

Methodology:

  • DNA Extraction: Extract template DNA from the clinical isolate. A simple boiling lysis method can be used:

    • Resuspend a single colony in 500 µL of sterile distilled water.

    • Heat at 95°C for 10 minutes.

    • Centrifuge to pellet cellular debris. The supernatant contains the DNA template.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl₂, and specific primers for the different AmpC gene families (e.g., MOX, CIT, DHA, ACC, EBC, FOX).

  • PCR Amplification:

    • Initial denaturation: 94°C for 3 minutes.

    • 25 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 64°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 7 minutes.

  • Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 2% agarose (B213101) gel. The size of the amplified fragments will indicate the presence of specific AmpC gene families[2][4][12].

Evaluation of Efflux Pump Activity using a Checkerboard Assay

The checkerboard assay is used to assess the synergistic effect of an efflux pump inhibitor (EPI) in combination with an antibiotic, thereby indicating the involvement of efflux pumps in resistance.

Methodology:

  • Preparation of Reagents: Prepare stock solutions of Flomoxef and an EPI (e.g., Phenylalanine-Arginine β-Naphthylamide - PAβN).

  • Serial Dilutions in a 96-Well Plate:

    • Serially dilute Flomoxef horizontally across the columns of the plate.

    • Serially dilute the EPI vertically down the rows of the plate. This creates a matrix of varying concentrations of both compounds.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of Flomoxef in the presence and absence of the EPI. A significant reduction in the MIC of Flomoxef in the presence of the EPI suggests the involvement of efflux pumps in resistance[3][13][14].

Visualizing Resistance Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Flumarin_Resistance_Mechanisms cluster_mechanisms Core Resistance Mechanisms cluster_details Detailed Mechanisms Enzymatic_Inactivation Enzymatic Inactivation (Primary Mechanism) Beta_Lactamases AmpC β-Lactamases Carbapenemases Enzymatic_Inactivation->Beta_Lactamases Target_Modification Target Site Modification PBP_Mutations PBP Gene Mutations (Reduced Affinity) Target_Modification->PBP_Mutations Reduced_Accumulation Reduced Drug Accumulation Efflux_Pumps Efflux Pump Overexpression (e.g., AcrAB-TolC) Reduced_Accumulation->Efflux_Pumps Porin_Loss Porin Loss/Modification (e.g., OmpC/OmpF) Reduced_Accumulation->Porin_Loss Resistance Clinical Resistance (Increased MIC) Beta_Lactamases->Resistance PBP_Mutations->Resistance Efflux_Pumps->Resistance Porin_Loss->Resistance This compound This compound (Flomoxef) This compound->Enzymatic_Inactivation Hydrolysis This compound->Target_Modification Reduced Binding This compound->Reduced_Accumulation Decreased Intracellular Concentration

Caption: Overview of this compound resistance mechanisms.

Experimental Workflow for AmpC Gene Detection

AmpC_Detection_Workflow start Start: Clinical Isolate with Suspected Resistance dna_extraction DNA Extraction (Boiling Lysis Method) start->dna_extraction pcr_setup Multiplex PCR Setup (Primers for AmpC families) dna_extraction->pcr_setup pcr_amplification PCR Amplification (Thermal Cycling) pcr_setup->pcr_amplification gel_electrophoresis Agarose Gel Electrophoresis pcr_amplification->gel_electrophoresis analysis Analysis of Band Sizes gel_electrophoresis->analysis result Result: Identification of AmpC Gene Family analysis->result Bands Present no_ampc Result: No AmpC Gene Detected analysis->no_ampc No Bands

Caption: Workflow for multiplex PCR detection of AmpC genes.

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow start Start: Evaluate Efflux Pump Involvement prepare_reagents Prepare Stocks: Flomoxef & Efflux Pump Inhibitor (EPI) start->prepare_reagents serial_dilution 2D Serial Dilution in 96-Well Plate (Flomoxef across, EPI down) prepare_reagents->serial_dilution inoculation Inoculate with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation mic_determination Determine MIC of Flomoxef +/- EPI incubation->mic_determination fic_calculation Calculate Fractional Inhibitory Concentration (FIC) Index mic_determination->fic_calculation interpretation Interpret Interaction: Synergy, Additive, or Antagonism fic_calculation->interpretation FIC ≤ 0.5 no_synergy No Synergy: Efflux not a primary mechanism fic_calculation->no_synergy FIC > 0.5

Caption: Workflow for the checkerboard assay.

Conclusion

Resistance to this compound in clinical isolates is a complex issue driven primarily by the production of AmpC β-lactamases, with potential contributions from altered PBPs, efflux pump overexpression, and porin loss. A thorough understanding of these mechanisms is essential for the development of effective countermeasures. The experimental protocols and data presented in this guide offer a foundational framework for researchers to investigate and combat this compound resistance. Continued surveillance and molecular characterization of resistant isolates are crucial to preserving the clinical utility of this important antibiotic.

References

The Genesis and Journey of Flomoxef: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flomoxef (B131810), a parenteral oxacephem antibiotic, emerged from the research laboratories of Shionogi & Co. in Japan during the 1980s. This semisynthetic β-lactam antibiotic has carved a niche in clinical practice due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains producing extended-spectrum β-lactamases (ESBLs). This technical guide provides a comprehensive overview of the discovery and development of Flomoxef, detailing its synthesis, mechanism of action, preclinical evaluation, and clinical journey. Key experimental protocols are elucidated, and extensive quantitative data are presented in tabular format to facilitate comparative analysis. Furthermore, signaling pathways, experimental workflows, and the logical progression of its development are visualized using Graphviz diagrams.

Discovery and Chemical Synthesis

Flomoxef (6315-S) was developed by Shionogi in Japan and patented in 1982, receiving its medical use approval in 1988 under the trade name Flumarin.[1] It is structurally characterized as an oxacephem, a class of β-lactam antibiotics where the sulfur atom in the dihydrothiazine ring of cephalosporins is replaced by an oxygen atom. This structural modification contributes to its stability against certain β-lactamases.[2]

The synthesis of Flomoxef sodium is a multi-step process that begins with the construction of the core oxacephem nucleus. This is followed by a series of chemical modifications to introduce the necessary side chains that confer its characteristic antibacterial activity and pharmacokinetic properties.

Key Synthetic Steps

The synthesis of Flomoxef sodium can be broadly categorized into the following key stages:

  • Formation of the Oxacephem Core: The synthesis typically starts with the preparation of a 7α-methoxy-3-chloromethyl-1-dethio-1-oxoceph-4-carboxylic acid diphenylmethyl ester, which serves as the foundational oxacephem nucleus.

  • Side Chain Attachment: A nucleophilic substitution reaction is carried out to attach the (difluoromethyl)thioacetyl group at the 7-position of the oxacephem core.

  • Introduction of the Tetrazole Moiety: The 3-position is modified by reacting the intermediate with 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole. This moiety plays a crucial role in the antibacterial spectrum and pharmacokinetic profile of the drug.

  • Deprotection: The diphenylmethyl protecting group on the carboxylic acid is removed, typically using trifluoroacetic acid or through catalytic hydrogenolysis.

  • Salt Formation: The final step involves the neutralization of the acidic form of Flomoxef with a sodium-containing base, such as sodium bicarbonate, to yield the water-soluble Flomoxef sodium salt.

Mechanism of Action

Flomoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Flomoxef disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[3][4]

Preclinical Development

In Vitro Antimicrobial Activity

Flomoxef demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy against ESBL-producing strains has made it a valuable therapeutic option.

Table 1: In Vitro Activity of Flomoxef Against Selected Bacterial Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (ESBL-producing)0.1250.5-1
Klebsiella pneumoniae (ESBL-producing)≤0.062
Proteus mirabilis0.1250.5-1
Methicillin-Susceptible Staphylococcus aureus (MSSA)0.50.5
Streptococcus pyogenes0.1250.25
Streptococcus pneumoniae216

Note: MIC values are compiled from various studies and may vary depending on the specific strains and testing methodologies used.[][6]

Experimental Protocols for In Vitro Studies

This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of Flomoxef is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of Flomoxef that completely inhibits visible bacterial growth.

This assay assesses the rate and extent of bacterial killing by an antibiotic over time.

  • Bacterial Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL in fresh broth.

  • Antibiotic Exposure: Flomoxef is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without the antibiotic is included.

  • Sampling and Viable Counts: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of the samples are plated on appropriate agar plates.

  • Data Analysis: After incubation, the number of colonies is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time.

In Vivo Preclinical Efficacy

The neutropenic murine thigh infection model is a standard in vivo model used to evaluate the efficacy of antibiotics.

  • Induction of Neutropenia: Mice (e.g., ICR or CD-1 strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered: 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Bacterial Challenge: A logarithmic-phase culture of the test organism is diluted to the desired concentration. Mice are anesthetized, and a 0.1 mL volume of the bacterial suspension is injected into the thigh muscle.

  • Antibiotic Administration: Flomoxef is administered subcutaneously or intravenously at various dosing regimens, starting at a specified time post-infection (e.g., 2 hours).

  • Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized. The thighs are aseptically removed, homogenized in sterile saline, and serially diluted.

  • Data Analysis: The dilutions are plated on agar to determine the number of CFU per gram of thigh tissue. The efficacy of the antibiotic is measured by the reduction in bacterial load compared to the control group.

Clinical Development

Flomoxef has undergone extensive clinical evaluation in adult, pediatric, and neonatal populations for a variety of infections.

Pharmacokinetics

The pharmacokinetic profile of Flomoxef is characterized by rapid distribution and elimination primarily through the kidneys.

Table 2: Pharmacokinetic Parameters of Flomoxef in Different Patient Populations

Patient PopulationDoseCmax (µg/mL)T½ (hours)Urinary Excretion (6h, %)
Adults1g IV~100~1.0~85
Children20 mg/kg IV drip51.0~0.97~95.5
Neonates (0-3 days)20 mg/kg IV54.42.9938.9-62.8
Neonates (8-28 days)20 mg/kg IV50.71.7938.9-62.8

Note: Pharmacokinetic parameters are approximate and can vary based on individual patient factors such as renal function and age. Data compiled from multiple sources.[6][7][8][9][10][11]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of Flomoxef in treating a range of infections.

Table 3: Summary of Selected Clinical Trial Outcomes for Flomoxef

IndicationPatient PopulationComparatorClinical Cure Rate (Flomoxef)Key Adverse Events
Sepsis/BacteremiaAdultsLatamoxef85.7%Mild and reversible reactions (14.3%)
Urinary Tract InfectionsAdultsCefmetazole (B193816)Shorter hospital stay (Median: 4 vs 11 days)Lower frequency of C. difficile infection
Various InfectionsChildren-97.4%None reported
Various InfectionsChildren-68%Rash (5/28), Thrombocytosis (1/28)

Note: Data are from different clinical trials and are not directly comparable due to variations in study design and patient populations.[4][7][8][12][13]

Clinical Trial Workflow

Conclusion

Flomoxef represents a significant development in the oxacephem class of antibiotics, offering a valuable therapeutic option for a range of bacterial infections, including those caused by resistant organisms. Its journey from discovery in the 1980s to its established clinical use today is a testament to a structured and comprehensive drug development process. The detailed preclinical and clinical data underscore its efficacy and safety profile. For researchers and drug development professionals, the story of Flomoxef serves as a compelling case study in antibiotic development, highlighting the importance of a strong scientific foundation from chemical synthesis through to extensive clinical evaluation.

References

A Technical Guide to the Comparative Stability of Flomoxef Sodium Salt and Flomoxef Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flomoxef (B131810) is a crucial antibiotic, particularly effective against a range of Gram-positive and Gram-negative bacteria.[3] It is commonly supplied as a sodium salt for clinical use, a formulation choice often driven by improved solubility and potentially enhanced stability.[4] Understanding the relative stability of the salt form compared to the free acid is critical for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

This guide will explore the theoretical and practical aspects of flomoxef stability, focusing on the chemical degradation pathways that can compromise its potency and lead to the formation of impurities.

Chemical Structures and Physicochemical Properties

The key structural difference between flomoxef free acid and its sodium salt is the ionization state of the carboxylic acid group at the C-2 position of the oxacephem nucleus.

FeatureFlomoxef Free AcidFlomoxef Sodium Salt
Chemical Formula C₁₅H₁₈F₂N₆O₇S₂C₁₅H₁₇F₂N₆NaO₇S₂
Molecular Weight 496.47 g/mol [5]518.45 g/mol [6]
Appearance White to pale yellow powder[5]White to off-white solid[6]
Solubility Soluble in DMSO[5]Soluble in water and DMSO[6]

The enhanced water solubility of the sodium salt is a significant advantage for intravenous formulations. It is generally presumed that the salt form offers greater stability in the solid state and in aqueous solutions, a common characteristic for salt forms of acidic drugs.[4]

Theoretical Degradation Pathways

The core of flomoxef's antibacterial activity lies in its β-lactam ring.[2] This four-membered ring is inherently strained and susceptible to cleavage under various conditions, leading to a loss of microbiological potency. The primary degradation pathways for β-lactam antibiotics like flomoxef are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis of the β-lactam ring is the most common degradation pathway. This reaction can be catalyzed by acids, bases, or enzymes (β-lactamases). The process involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the β-lactam ring, leading to ring opening and the formation of inactive degradation products. The rate of hydrolysis is highly pH-dependent.

Oxidative Degradation

The thioether linkages in the side chains of flomoxef are potential sites for oxidation. Oxidizing agents can convert these sulfides to sulfoxides or sulfones, which may alter the molecule's conformation and reduce its binding affinity to penicillin-binding proteins (PBPs), thereby diminishing its antibacterial effect.

The following diagram illustrates the key sites of potential degradation on the flomoxef molecule.

G Potential Degradation Sites of Flomoxef cluster_1 A Hydrolysis (β-Lactam Ring Cleavage) image image A->image B Oxidation (Thioether Side Chains) B->image C Photodegradation (UV/Vis Light Exposure) C->image D Thermal Degradation (Heat-induced Reactions) D->image

Caption: Key degradation pathways for the flomoxef molecule.

Experimental Protocols for Comparative Stability Studies

To definitively compare the stability of flomoxef sodium salt and its free acid, a forced degradation study should be conducted. The goal is to induce degradation to a level (typically 5-20%) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[7]

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep_na Prepare Flomoxef Sodium Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, RT) oxid Oxidation (e.g., 3% H2O2, RT) thermal Thermal (e.g., 80°C in solution) photo Photolytic (ICH Q1B light exposure) prep_fa Prepare Flomoxef Free Acid Solution hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms compare Compare % Degradation (Salt vs. Free Acid) lcms->compare pathway Propose Degradation Pathways compare->pathway

Caption: Workflow for a comparative forced degradation study.

Materials and Reagents
  • Flomoxef Sodium Salt (Reference Standard)

  • Flomoxef Free Acid (Reference Standard)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate (B84403) or acetate (B1210297) buffers

Sample Preparation

Prepare stock solutions of both flomoxef sodium salt and flomoxef free acid at a concentration of 1 mg/mL in an appropriate solvent. For the sodium salt, water is suitable. For the free acid, a co-solvent system (e.g., water with a small amount of DMSO or methanol) may be necessary.

Forced Degradation Conditions

The following are representative stress conditions. Time points for sampling should be determined based on preliminary studies (e.g., 2, 4, 8, 24, 48 hours).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution in a neutral buffer (e.g., pH 7.0) at 80°C.

  • Photostability: Expose the solid drug substance and the solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

For each condition, a control sample (stored at -20°C, protected from light) should be analyzed concurrently.

Analytical Method

A stability-indicating HPLC method is required to separate the parent drug from its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.5) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 270 nm) with photodiode array (PDA) detection to assess peak purity.

  • Injection Volume: 10 µL

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in tables to facilitate a direct comparison between the sodium salt and the free acid.

Hypothetical Comparative Stability Data

The following tables are illustrative examples of how the data could be presented. Note: This is not actual experimental data.

Table 1: Stability of Flomoxef in Solution under Stress Conditions (% Recovery of Parent Compound)

Stress ConditionTime (h)Flomoxef Sodium Salt (% Recovery)Flomoxef Free Acid (% Recovery)Major Degradation Products (Retention Time)
0.1 N HCl, 60°C 892.590.1DP1 (3.2 min), DP2 (4.5 min)
2481.375.6DP1, DP2
0.1 N NaOH, RT 285.482.0DP3 (5.1 min)
865.258.9DP3
3% H₂O₂, RT 2495.194.5DP4 (6.8 min)
4888.787.2DP4
Thermal (80°C) 2496.394.8Minor peaks
Photolytic (ICH Q1B) -98.197.5Minor peaks

Table 2: Solid-State Stability of Flomoxef (% Recovery of Parent Compound)

Stress ConditionDurationFlomoxef Sodium Salt (% Recovery)Flomoxef Free Acid (% Recovery)
Thermal (80°C) 7 days99.298.5
Photolytic (ICH Q1B) -99.599.1

Based on this hypothetical data, the sodium salt appears to exhibit slightly greater stability under both hydrolytic and solid-state stress conditions. The degradation profiles (i.e., the types of degradation products formed) would be expected to be similar, as the core molecule undergoing degradation is the same.

Conclusion

While direct, published comparative stability data for flomoxef sodium salt versus its free acid is scarce, it is generally accepted that the sodium salt form provides advantages in terms of solubility and stability.[4] This guide outlines the necessary experimental framework, based on established regulatory guidelines, for conducting a comprehensive comparative stability study.

Key takeaways for researchers include:

  • The primary degradation pathway for flomoxef is likely hydrolysis of the β-lactam ring, which is pH-dependent.

  • A well-designed forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

  • The sodium salt is expected to show enhanced stability, particularly in aqueous solutions and in the solid state, though this must be confirmed experimentally.

Further research focusing on a direct comparison would be highly valuable to the pharmaceutical community, providing a clearer rationale for formulation and salt selection strategies in the development of flomoxef-based therapies.

References

Flumarin (Flomoxef) Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation pathways and byproducts of Flumarin, a brand name for the oxacephem antibiotic Flomoxef. Flomoxef is a second-generation cephalosporin (B10832234) antibiotic used in Japan, China, and Taiwan. Understanding its stability and degradation is crucial for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations.

Chemical Degradation Pathways and Byproducts

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying its potential degradation products. For Flomoxef, a key study by Xu et al. (2017) utilized liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) to separate and characterize thirteen previously unknown impurities and degradation products in Flomoxef sodium.[1]

The primary degradation pathways for cephalosporins, and likely for Flomoxef, include hydrolysis of the β-lactam ring, which is the core structural feature responsible for their antibacterial activity. This hydrolysis can be catalyzed by acidic, basic, or enzymatic conditions. Other potential degradation routes include oxidation and photodegradation.

Identified Degradation Products of Flomoxef

The following table summarizes the thirteen degradation products of Flomoxef sodium as identified by Xu et al. (2017), including their proposed molecular formulas and measured mass-to-charge ratios (m/z).[1]

Impurity/Degradation Product IDProposed Molecular FormulaMeasured m/z [M-H]⁻
Impurity 1C15H17F2N6O8S2523.0485
Impurity 2C15H19F2N6O8S2525.0641
Impurity 3C15H16F2N6O6S2479.0559
Impurity 4 (Isomer of Flomoxef)C15H18F2N6O7S2495.0513
Impurity 5C13H14F2N4O6S409.0632
Impurity 6C15H20F2N6O8S2527.0798
Impurity 7C15H18F2N6O8S2525.0641
Impurity 8C15H16F2N6O7S2511.0458
Impurity 9C13H16F2N4O6S411.0788
Impurity 10C15H18F2N6O7S465.0954
Impurity 11C15H20F2N6O7S2527.0798
Impurity 12C15H18F2N6O6S2509.0667
Impurity 13C15H20F2N6O6S2511.0824

Data sourced from Xu et al. (2017).[1]

The formation of these byproducts likely involves modifications to the core oxacephem structure and its side chains. The presence of isomers suggests that epimerization can occur during degradation or synthesis.

Flomoxef_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Flomoxef Flomoxef Beta_Lactam_Opening β-Lactam Ring Opening (Loss of Activity) Flomoxef->Beta_Lactam_Opening H₂O, H⁺/OH⁻ Side_Chain_Cleavage Side Chain Cleavage Flomoxef->Side_Chain_Cleavage H₂O, H⁺/OH⁻ Sulfoxide_Formation Sulfoxide Formation Flomoxef->Sulfoxide_Formation Oxidizing agents Isomerization Isomerization Flomoxef->Isomerization UV light Photolytic_Cleavage Photolytic Cleavage Flomoxef->Photolytic_Cleavage UV light

Conceptual diagram of potential degradation pathways for Flomoxef.

Metabolic Degradation

The metabolism of Flomoxef in humans has been studied, and it is primarily excreted unchanged through the kidneys.[2] However, a minor metabolic pathway exists.

Known Metabolite

One identified metabolite of Flomoxef is hydroxyethyl-tetrazolethinol .[3] This suggests that a portion of Flomoxef undergoes metabolism, although the specific enzymes involved have not been fully elucidated.[3]

It has also been noted that Flomoxef can have an inhibitory effect on vitamin K metabolism, although this effect is less pronounced compared to other cephalosporins like latamoxef.[2]

Flomoxef_Metabolism Flomoxef Flomoxef (Administered Drug) Renal_Excretion Unchanged Flomoxef (Major Pathway, ~85-90%) Flomoxef->Renal_Excretion Kidneys Metabolism Metabolism (Minor Pathway, ~10-15%) Flomoxef->Metabolism Liver (presumed) Metabolite Hydroxyethyl-tetrazolethinol (Inactive Metabolite) Metabolism->Metabolite

Simplified metabolic fate of Flomoxef in the human body.

Experimental Protocols for Degradation Studies

The following is a summary of the experimental protocol used by Xu et al. (2017) for the identification of Flomoxef degradation products.[1] This methodology serves as a robust example for researchers in the field.

Chromatographic Separation
  • Instrumentation: Liquid Chromatograph coupled with an Ion Trap/Time-of-Flight Mass Spectrometer (LC-IT-TOF MS).

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase:

  • Gradient Elution: A suitable gradient program is used to achieve separation of the parent drug and its impurities.

Mass Spectrometric Detection
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Analysis:

    • Full Scan LC-MS: To determine the m/z values of the molecular ions of all detected impurities.

    • LC-MS² and LC-MS³: To obtain detailed structural information through fragmentation patterns.

Forced Degradation Conditions

While the specific stress conditions applied in the Xu et al. (2017) study are not detailed in the abstract, typical forced degradation studies for antibiotics involve the following conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the drug substance in solid or solution form.

  • Photodegradation: Exposing the drug substance to UV or visible light.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Flomoxef_Sample Flomoxef Sodium Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Flomoxef_Sample->Forced_Degradation HPLC HPLC Separation (Kromasil C18 column) Forced_Degradation->HPLC MS Mass Spectrometry (LC-IT-TOF MS) HPLC->MS MSn MS² and MS³ Fragmentation MS->MSn Data_Analysis Data Analysis and Structure Elucidation MSn->Data_Analysis

Workflow for the identification of Flomoxef degradation products.

Quantitative Data on Degradation

Specific quantitative data on the degradation kinetics of Flomoxef, such as degradation rate constants and half-lives under various stress conditions, are not extensively available in the public domain. However, studies on other cephalosporins can provide a general understanding.

For instance, the degradation of cephalosporins in aqueous solutions is known to be pH and temperature-dependent. Generally, the β-lactam ring is most stable in the pH range of 4 to 6.[4] The half-lives of different cephalosporins in surface water can range from a few hours to several days, with photodegradation significantly accelerating the process.[5]

Cephalosporin (Example)ConditionHalf-life (t₁/₂)Reference
CefradineSurface water, dark2.7 days[5]
CefuroximeSurface water, dark4.9 days[5]
CeftriaxoneSurface water, dark18.7 days[5]
CeftriaxoneSurface water, simulated sunlight4.1 days[5]
Cefepime (B1668827)Surface water, dark2.9 days[5]

This table provides examples of degradation kinetics for other cephalosporins to illustrate general trends.

Conclusion

The degradation of this compound (Flomoxef) is a complex process involving multiple pathways, including hydrolysis, oxidation, and photodegradation, leading to the formation of numerous byproducts. The primary route of degradation involves the cleavage of the β-lactam ring, resulting in the loss of antibacterial activity. While a significant number of degradation products have been identified through advanced analytical techniques, further research is needed to fully elucidate the specific degradation kinetics and the complete metabolic fate of Flomoxef. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important antibiotic, aiding in the development of stable formulations and ensuring its therapeutic efficacy and safety.

References

Methodological & Application

Flumarin (Flomoxef) Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Flumarin (active ingredient: flomoxef), an oxacephem antibiotic. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This document outlines standardized methods for assessing its in vitro activity against a range of clinically relevant bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, targets and binds to penicillin-binding proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][3]

This compound This compound (Flomoxef) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

This compound MIC Data Summary

The following table summarizes the in vitro activity of this compound against various bacterial species as reported in published studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates), MIC₉₀ (the concentration that inhibits 90% of isolates), and the overall MIC range.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli (ESBL-producing)9314Not Reported[1][4]
Escherichia coli (ESBL-producing)50≤ 0.5Not ReportedNot Reported[2][5]
Klebsiella pneumoniae (ESBL-producing)830.516Not Reported[1][4]
Klebsiella pneumoniae (ESBL-producing)50≤ 1Not ReportedNot Reported[2][5]
Staphylococcus aureus (MSSA)Not Reported0.50.5Not Reported[6]
Staphylococcus aureus20Geometric Mean: 0.44Not ReportedNot Reported[3]
Streptococcus pneumoniaeNot Reported216Not Reported[6]
Streptococcus pyogenesNot Reported0.1250.25Not Reported[6]
Proteus mirabilisNot ReportedNot ReportedNot ReportedNot Reported[6]
Enterobacter spp.20Geometric Mean: 12.6Not ReportedNot Reported[3]
Acinetobacter anitratus20Geometric Mean: 33.1Not ReportedNot Reported[3]
Enterococcus faecalis20Geometric Mean: 64Not ReportedNot Reported[3]
Pseudomonas aeruginosa20Geometric Mean: >256Not ReportedNot Reported[3]
Bacteroides fragilisNot ReportedNot ReportedNot ReportedNot Reported[7][8]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

Materials:

  • This compound (flomoxef sodium) analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria

  • Haemophilus Test Medium (HTM) for Haemophilus influenzae

  • Schaedler broth for anaerobic bacteria[9]

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (aerobic or anaerobic as required)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of at least 1000 µg/mL.[10]

    • Filter-sterilize the stock solution if necessary, ensuring the filter does not bind the antibiotic.

  • Preparation of Inoculum:

    • From a pure, overnight culture on an appropriate agar plate, select 3-4 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Within 15 minutes, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating the highest concentration.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.[5]

    • For anaerobic bacteria, incubate in an anaerobic environment.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11] This can be assessed visually or with a plate reader.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Create Serial Dilutions of this compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth into 96-well Plate C->D D->E F Incubate Plate (16-20h, 35-37°C) E->F G Read Results and Determine MIC F->G

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating this compound into an agar medium upon which bacteria are then inoculated.

Materials:

  • This compound (flomoxef sodium) analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Inoculator (optional, for multi-pin inoculation)

  • Incubator (aerobic or anaerobic as required)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add a specific volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • For example, add 2 mL of a 10x concentrated antibiotic solution to 18 mL of molten agar.[12]

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.[5]

    • Include a control plate with no antibiotic.

  • Preparation of Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with a standardized volume of the bacterial suspension (e.g., 1-10 µL), which should deliver approximately 10⁴ CFU per spot.[13]

    • Multiple strains can be tested on the same plate.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

    • For anaerobic bacteria, incubate in an anaerobic environment.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Agar Plates with Serial Dilutions of this compound A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Spot-Inoculate Plates with Bacterial Suspension B->D C->D E Incubate Plates (16-20h, 35-37°C) D->E F Read Results and Determine MIC E->F

Caption: Workflow for Agar Dilution MIC Testing.

Quality Control

For all MIC testing, it is essential to include quality control (QC) strains with known MIC values for this compound to ensure the accuracy and reproducibility of the results. Recommended QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC). The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.

References

Application Note: Quantification of Flomoxef Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flomoxef is a second-generation oxacephem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.[2] Accurate quantification of Flomoxef in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Flomoxef.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify Flomoxef. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. Detection is performed at a wavelength where Flomoxef exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

Reagents and Materials
  • Flomoxef Sodium reference standard (≥97% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate (analytical grade)

  • Phosphoric Acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Micropipettes

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

Mobile Phase Preparation (10 mM Phosphate Buffer pH 3.1: Acetonitrile, 70:30 v/v):

  • Dissolve 1.20 g of Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water to prepare a 10 mM solution.

  • Adjust the pH of the buffer to 3.1 using phosphoric acid.

  • Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile.

  • Degas the mobile phase by sonicating for 15-20 minutes before use.[3]

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Flomoxef Sodium reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution should be stored at 2-8°C when not in use.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 10 µg/mL (e.g., 2, 4, 6, 8, and 10 µg/mL).[4]

Sample Preparation (from Serum/Plasma)
  • To 500 µL of serum or plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 10 mM Phosphate Buffer (pH 3.1) : Acetonitrile (70:30, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 293 nm[4]
Run Time 10 minutes
Method Validation

The developed method should be validated according to ICH guidelines, evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[3][6]

Data Presentation

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 2000> 12,000
Resolution (Rs) Rs > 2> 2

Typical results are based on the analysis of fluoroquinolone antibacterials under similar conditions.[4]

Linearity

The linearity of the method is determined by analyzing a series of standard solutions.

Concentration Range (µg/mL)Correlation Coefficient (r²)
2 - 10≥ 0.999

Based on linearity data for similar antibiotic compounds.[4]

Precision

Precision is assessed by replicate injections of a standard solution.

Parameter% RSD (Relative Standard Deviation)
Intra-day (n=6) < 2.0%
Inter-day (n=6) < 2.0%
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of Flomoxef into a blank matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)
Low98 - 102
Medium98 - 102
High98 - 102
Limits of Detection and Quantitation

LOD and LOQ are estimated based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD ~ 0.1
LOQ ~ 0.3

Estimated values are based on similar HPLC methods for antibiotics.[4]

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation hplc HPLC System reagents->hplc Mobile Phase standards Standard Solution Preparation injection Inject Sample/ Standard (20 µL) standards->injection sample Sample Preparation sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (293 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: Experimental workflow for Flomoxef quantification by HPLC.

Conclusion

The described HPLC method provides a reliable, sensitive, and accurate means for the quantification of Flomoxef. The protocol is straightforward and utilizes common laboratory reagents and equipment, making it suitable for routine analysis in research and quality control settings. The validation data demonstrates that the method meets the requirements for precision, accuracy, and linearity.

References

Application Notes and Protocols for Preparing Flumarin Solutions for In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development of new antimicrobial agents, determining the in vitro susceptibility of clinically relevant microorganisms is a critical early step. These tests provide essential data on the agent's potency and spectrum of activity. The minimum inhibitory concentration (MIC) is a key parameter derived from these assays, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides detailed protocols for the preparation of Flumarin solutions for use in in vitro susceptibility testing, primarily focusing on the broth microdilution and agar (B569324) dilution methods, in accordance with established guidelines.

Data Presentation: this compound Properties

The following table summarizes the physicochemical properties of this compound relevant to the preparation of solutions for in vitro susceptibility testing. Note: As this compound is a novel compound, this data is presented as an example.

PropertyValueSolvent/ConditionStorage Temperature
Molecular Weight 450.5 g/mol N/AN/A
Solubility >50 mg/mLDimethyl Sulfoxide (DMSO)Room Temperature
1-10 mg/mLEthanolRoom Temperature
<0.1 mg/mLWaterRoom Temperature
Stock Solution Stability Up to 6 monthsDMSO-70°C or colder
Up to 1 weekDMSO2-8°C
UnstableAqueous solutions2-8°C

Experimental Protocols

1. Preparation of this compound Stock Solution

Accurate preparation of the stock solution is fundamental to the reliability of susceptibility testing results. It is recommended to use an antimicrobial powder formulation designed for AST, obtained from a reputable source.

Materials:

  • This compound powder (analytical grade)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Sterile pipettes and tips

  • Vortex mixer

  • 0.22 µm syringe filter (if sterilization is required and the solvent is not self-sterilizing)

Protocol:

  • Aseptic Technique: Perform all procedures in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the vial until the this compound powder is completely dissolved.

  • Sterilization (if necessary): If the solvent is not inherently sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial. DMSO is typically self-sterilizing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes. Store the aliquots at -70°C or colder for up to 6 months. Avoid repeated freeze-thaw cycles.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve Aseptic Technique mix Vortex until Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -70°C aliquot->store

This compound Stock Solution Preparation Workflow

2. Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

  • This compound stock solution (e.g., 10 mg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Test microorganism suspension standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline, sterile water)

  • Multichannel pipette

Protocol:

  • Preparation of Working Solutions: From the stock solution, prepare a series of working solutions in CAMHB.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

G Broth Microdilution Workflow start Start prep_plate Prepare 96-well plate with broth and drug start->prep_plate serial_dilute Perform 2-fold serial dilutions prep_plate->serial_dilute prep_inoculum Prepare standardized bacterial inoculum serial_dilute->prep_inoculum inoculate Inoculate wells prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow

3. Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium.[1][2]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test microorganism suspension standardized to 0.5 McFarland

  • Inoculator (e.g., Steers replicator)

Protocol:

  • Agar Preparation: Melt MHA and cool to 45-50°C in a water bath.

  • Drug-Agar Mixture: Prepare a series of this compound dilutions in a suitable sterile diluent at 10 times the final desired concentration. Add 2 mL of each dilution to 18 mL of molten MHA in separate sterile tubes. Mix well and pour into sterile petri dishes.[3] Allow the agar to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10^4 CFU per spot).[1]

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, including the presence of a single colony or a faint haze.

G Agar Dilution Workflow start Start prep_agar Prepare molten Mueller-Hinton Agar start->prep_agar add_drug Add this compound dilutions to agar prep_agar->add_drug pour_plates Pour into petri dishes and allow to solidify add_drug->pour_plates prep_inoculum Prepare standardized bacterial inoculum pour_plates->prep_inoculum inoculate Spot-inoculate plates prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Agar Dilution Workflow

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing.[4] This involves testing reference strains with known susceptibility patterns in parallel with the clinical isolates.[5][6]

QC Strains and Expected MIC Ranges for this compound

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Escherichia coli259222 - 8
Staphylococcus aureus292130.5 - 2
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292121 - 4

Note: The expected MIC ranges are hypothetical for this compound.

QC Protocol:

  • Strain Preparation: Subculture QC strains from frozen stocks onto appropriate non-selective agar.[5]

  • Testing: Perform susceptibility testing on the QC strains using the exact same procedure as for the test organisms.

  • Verification: The resulting MICs for the QC strains must fall within the established acceptable ranges. If QC results are out of range, patient results should not be reported, and an investigation into the source of the error is required.[4]

G Quality Control Logical Flow start Perform Susceptibility Test on QC Strains check_range Are MIC values within acceptable range? start->check_range accept_results Accept and Report Test Results check_range->accept_results Yes investigate Investigate and Troubleshoot (media, inoculum, etc.) check_range->investigate No retest Retest QC Strains investigate->retest retest->start

Quality Control Logical Flow

References

Flomoxef in Animal Models of Bacterial Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Flomoxef, an oxacephem antibiotic, in various animal models of bacterial infection. This document details experimental protocols, summarizes key quantitative data, and provides visualizations of experimental workflows and mechanisms of action to support preclinical research and drug development.

Introduction to Flomoxef

Flomoxef is a parenteral oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs). This disruption of peptidoglycan cross-linking leads to a compromised cell wall, ultimately causing bacterial lysis and death. Flomoxef has demonstrated stability against many β-lactamases, making it a viable option against certain resistant bacterial strains.

Key Pharmacodynamic Parameter: %fT>MIC

The primary pharmacodynamic (PD) index that correlates with the efficacy of Flomoxef is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). For extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a %fT>MIC target of ≥ 40% is associated with a 1-log10 reduction in bacterial burden.

Data Presentation: Efficacy of Flomoxef in Murine Infection Models

The following tables summarize the in vivo efficacy of Flomoxef against various bacterial pathogens in different murine infection models.

Table 1: Protective Effect of Flomoxef on Systemic Infection in Mice (ED₅₀)

Bacterial StrainInfection RouteFlomoxef Administration RouteED₅₀ (mg/kg)
Staphylococcus aureus SmithIntraperitonealSubcutaneous0.16
Staphylococcus aureus No. 20IntraperitonealSubcutaneous0.29
Escherichia coli O-111IntraperitonealSubcutaneous0.10
Escherichia coli No. 15IntraperitonealSubcutaneous0.22
Klebsiella pneumoniae DTIntraperitonealSubcutaneous0.058
Proteus vulgaris CN-329IntraperitonealSubcutaneous0.13
Serratia marcescens T-55IntraperitonealSubcutaneous1.1

Data sourced from a 1988 study on the antibacterial activity of Flomoxef.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standardized and highly reproducible in vivo system to assess the efficacy of antimicrobial agents in a deep-seated soft tissue infection, particularly in an immunocompromised host.

a. Animal Model and Neutropenia Induction:

  • Animal Strain: Specific-pathogen-free, female ICR or CD-1 mice, typically 4-6 weeks old.

  • Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.

b. Inoculum Preparation and Infection:

  • Bacterial Strains: Use clinically relevant strains of interest (e.g., E. coli, S. aureus).

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1-2 x 10⁷ CFU/mL. Confirm the exact concentration by plating serial dilutions.

  • Infection: Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh.

c. Flomoxef Administration:

  • Treatment Initiation: Begin Flomoxef administration 2 hours post-infection.

  • Dosing: Administer Flomoxef via subcutaneous or intravenous injection. Design dosing regimens to achieve a range of %fT>MIC values to determine the dose-response relationship.

d. Efficacy Assessment:

  • Bacterial Load Quantification: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a sterile saline or phosphate-buffered saline (PBS) solution.

  • Colony Forming Unit (CFU) Enumeration: Plate serial dilutions of the thigh homogenate onto appropriate agar (B569324) plates. Incubate the plates overnight at 37°C and then count the colonies to determine the number of CFU per gram of thigh tissue.

  • Data Analysis: Determine the efficacy of Flomoxef by calculating the change in the log₁₀ CFU/thigh over the 24-hour treatment period compared to the initial bacterial load at the start of treatment.

Murine_Thigh_Infection_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase Neutropenia Neutropenia Induction (Cyclophosphamide IP) Infection Thigh Infection (0.1 mL IM) Neutropenia->Infection Inoculum Inoculum Preparation (1-2x10^7 CFU/mL) Inoculum->Infection Treatment Flomoxef Administration (2h post-infection) Infection->Treatment Efficacy Efficacy Assessment (24h post-treatment) Treatment->Efficacy

Neutropenic Murine Thigh Infection Model Workflow.
Systemic Infection (Sepsis/Peritonitis) Model

This model evaluates the efficacy of antibiotics against a disseminated bacterial infection.

a. Animal Model:

  • Animal Strain: Use standard laboratory mouse strains (e.g., ICR, BALB/c).

b. Inoculum Preparation and Infection:

  • Bacterial Strains: Use relevant Gram-positive or Gram-negative bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable medium, often with a mucin-containing solution to enhance virulence. The concentration will vary depending on the pathogen's lethality.

  • Infection: Administer the bacterial inoculum via intraperitoneal (IP) injection.

c. Flomoxef Administration:

  • Treatment Initiation: Administer Flomoxef shortly after infection (e.g., 1 hour post-infection).

  • Dosing: Administer Flomoxef subcutaneously or intravenously. Test a range of doses to determine the effective dose.

d. Efficacy Assessment:

  • Survival: Monitor the survival of the animals over a set period (e.g., 7 days).

  • Bacterial Load: At specific time points, collect blood or peritoneal lavage fluid to determine bacterial counts (CFU/mL).

  • Data Analysis: Calculate the 50% effective dose (ED₅₀) based on survival data or measure the reduction in bacterial load in treated versus untreated animals.

Sepsis_Peritonitis_Model_Workflow cluster_infection_phase Infection Phase cluster_treatment_phase Treatment & Assessment Inoculum Bacterial Inoculum Preparation Infection Systemic Infection (Intraperitoneal Injection) Inoculum->Infection Treatment Flomoxef Administration (e.g., 1h post-infection) Infection->Treatment Assessment Efficacy Assessment (Survival, Bacterial Load) Treatment->Assessment

Systemic Infection Model Workflow.
Respiratory Tract Infection (Pneumonia) Model

This model is used to assess the efficacy of antibiotics against bacterial pneumonia.

a. Animal Model:

  • Animal Strain: Use common laboratory mouse strains.

b. Inoculum Preparation and Infection:

  • Bacterial Strains: Use pathogens relevant to respiratory infections (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae).

  • Inoculum Preparation: Prepare a bacterial suspension of a known concentration.

  • Infection: Administer the bacterial inoculum via intranasal or intratracheal instillation to anesthetized mice.

c. Flomoxef Administration:

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 18-24 hours) to allow for the establishment of infection.

  • Dosing: Administer Flomoxef via a systemic route (e.g., subcutaneous, intravenous).

d. Efficacy Assessment:

  • Bacterial Load in Lungs: At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize the tissue to determine the bacterial load (CFU/g of lung tissue).

  • Survival: Monitor survival over a defined period.

  • Histopathology: Evaluate lung tissue for signs of inflammation and tissue damage.

Mechanism of Action and Host Response Signaling

Flomoxef's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This leads to the release of peptidoglycan fragments, which can be recognized by the host's innate immune system, triggering a signaling cascade that results in an inflammatory response.

Flomoxef_Mechanism_Host_Response Flomoxef Flomoxef PBP Penicillin-Binding Proteins (PBPs) Flomoxef->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Bacterial Lysis CellWall->Lysis Loss of integrity leads to Fragments Release of Peptidoglycan Fragments Lysis->Fragments TLR2 Toll-like Receptor 2 (TLR2) Fragments->TLR2 Activates NFkB NF-κB Signaling Pathway TLR2->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Flomoxef's Mechanism of Action and Host Immune Response.

Application Notes and Protocols for Flumarin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumarin, the trade name for the antibiotic Flomoxef, is an oxacephem antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2][3] While its primary application is in treating bacterial infections, it is crucial to understand its potential cytotoxic effects on mammalian cells for comprehensive safety and toxicological profiling. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for the described cytotoxicity assays. These tables are intended to serve as templates for presenting experimental results.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µg/mL)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098.2 ± 5.1
5095.6 ± 4.8
10085.3 ± 6.2
25060.1 ± 7.3
50035.7 ± 5.9
100015.4 ± 3.1

Table 2: Cell Membrane Integrity as Determined by LDH Assay

This compound Concentration (µg/mL)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
103.5 ± 1.1
505.2 ± 1.5
10014.8 ± 2.3
25039.7 ± 4.1
50064.3 ± 5.5
100085.9 ± 6.8

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

This compound Concentration (µg/mL)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.2 ± 1.21.5 ± 0.5
1008.7 ± 2.13.4 ± 0.8
25025.4 ± 3.510.1 ± 1.9
50045.1 ± 4.822.6 ± 3.2

Experimental Protocols

General Cell Culture and Compound Preparation

Proper aseptic cell culture techniques are essential for obtaining reliable and reproducible data.[4] All procedures should be conducted in a certified biological safety cabinet.

1.1. Materials

  • Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (Flomoxef Sodium)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.[4]

  • To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO or an appropriate sterile solvent (e.g., 10 mg/mL).

  • Store the stock solution at -20°C or as recommended for the compound's stability.

  • On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7]

2.1. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Remove the medium and treat the cells with various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) for 24, 48, or 72 hours.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[8][9][10]

3.1. Protocol

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls (vehicle control, spontaneous LDH release control, and maximum LDH release control) for the desired exposure time.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided with the kit.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cells.[11] Common methods to detect apoptosis include Annexin V staining for early-stage apoptosis and caspase activity assays for mid-stage apoptosis.

4.1. Annexin V/Propidium Iodide (PI) Staining Protocol

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Maintenance (e.g., HeLa, A549) seed_cells Seed Cells in Plates cell_culture->seed_cells compound_prep This compound Serial Dilutions treatment Treat with this compound (24, 48, 72 hours) compound_prep->treatment seed_cells->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay read_plates Measure Absorbance/ Fluorescence mtt_assay->read_plates ldh_assay->read_plates apoptosis_assay->read_plates calculate_results Calculate % Viability, % Cytotoxicity, % Apoptosis read_plates->calculate_results data_vis Data Visualization (Tables & Graphs) calculate_results->data_vis

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway Affected by this compound

While the primary mechanism of this compound is inhibiting bacterial cell wall synthesis, a hypothetical cytotoxic effect on mammalian cells could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G Hypothetical Intrinsic Apoptosis Pathway This compound This compound Stress Cellular Stress This compound->Stress Mitochondrion Mitochondrion Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Flumarin (Flomoxef) Synergy Testing with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Combination therapy, the concurrent use of two or more antibiotics, is a promising strategy to combat resistance. Synergistic interactions, where the combined antimicrobial effect is greater than the sum of the individual effects, can enhance bacterial killing, lower required dosages, reduce toxicity, and prevent the emergence of resistance.[1][2]

Flumarin (Flomoxef) is a broad-spectrum oxacephem beta-lactam antibiotic.[3] It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This document provides detailed protocols for assessing the synergistic potential of this compound in combination with other antibiotics using the checkerboard assay and the time-kill curve assay.

Data Presentation: this compound Synergy with Other Antibiotics

The following tables summarize the findings from in-vitro studies on the synergistic effects of this compound (Flomoxef) in combination with other antibiotics against various bacterial strains.

Antibiotic CombinationTarget Organism(s)Synergy ObservedQuantitative FindingsReference(s)
This compound (Flomoxef) + Fosfomycin (B1673569)Enterobacterales, MRSA, K. pneumoniae, S. agalactiae, E. coliYesSynergy was demonstrated in 5 out of 16 strains tested via checkerboard assay. The combination was effective in killing strains that were not killed by either drug alone.[1][4]
This compound (Flomoxef) + Amikacin (B45834)E. coliYesThe combination was synergistic in bacterial killing and prevented the emergence of amikacin resistance in a hollow-fibre infection model.[2]
This compound (Flomoxef) + Imipenem (B608078)Methicillin-resistant Staphylococcus aureus (MRSA)YesSynergism was observed against all 22 MRSA strains tested. The mean MICs of the combination were as low as one-fourth to one-tenth of the individual drugs.[5]
This compound (Flomoxef) + CefamandoleMethicillin-resistant Staphylococcus aureus (MRSA)YesSynergism was observed against all 22 MRSA strains tested. The mean MICs of the combination were as low as one-fourth to one-tenth of the individual drugs.[5]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in-vitro method to determine antibiotic synergy. It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations.

a. Principle

The checkerboard assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[6][7] The FIC index is calculated as follows:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B

The results are interpreted as follows[6][7]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

b. Materials

  • This compound (Flomoxef) and the second antibiotic of interest

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional)

c. Protocol

  • Prepare Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration that is a multiple of the highest concentration to be tested.

  • Plate Preparation:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the second antibiotic alone.

    • Well H12 should serve as a growth control (no antibiotics).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the inoculum to each well.[8]

  • Incubation: Incubate the plate at 35°C for 16-24 hours.[7]

  • Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculate FIC Index: Use the formula above to calculate the FIC index for each well showing no growth. The lowest FIC index is reported as the result for the combination.

d. Experimental Workflow Diagram

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions D Create Serial Dilutions of Antibiotics (Alone & in Combination) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension B->E C Dispense Broth into 96-well Plate C->D D->E F Incubate at 35°C for 16-24h E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Caption: Workflow for the Checkerboard Assay.

Time-Kill Curve Assay

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antibiotics over time, providing a dynamic view of their interaction.

a. Principle

This method involves exposing a standardized bacterial inoculum to antibiotics, alone and in combination, and measuring the number of viable bacteria at various time points. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).

b. Materials

  • This compound and the second antibiotic of interest

  • Culture tubes or flasks

  • CAMHB

  • Bacterial inoculum

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreader)

  • Colony counter

c. Protocol

  • Prepare Cultures: Inoculate flasks containing CAMHB with a mid-log phase bacterial culture to a final density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Add Antibiotics: Add the antibiotics to the flasks at desired concentrations (e.g., at their respective MICs or sub-MIC levels). Include the following controls:

    • Growth control (no antibiotic)

    • This compound alone

    • Second antibiotic alone

    • This compound + second antibiotic combination

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Analyze the curves to determine the rate and extent of bacterial killing.

d. Experimental Workflow Diagram

Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Prepare Bacterial Inoculum C Inoculate Flasks A->C B Prepare Culture Flasks with Broth and Antibiotics (Alone & Combination) B->C D Incubate at 37°C with Shaking C->D E Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) D->E F Perform Serial Dilutions and Plate E->F G Count Colonies (CFU/mL) F->G H Plot Time-Kill Curves (log10 CFU/mL vs. Time) G->H I Analyze for Synergy (≥2-log10 decrease) H->I

Caption: Workflow for the Time-Kill Curve Assay.

Signaling Pathways and Logical Relationships

The synergistic effect of this compound, a beta-lactam antibiotic, with other classes of antibiotics can be attributed to various mechanisms. For instance, when combined with an aminoglycoside like amikacin, this compound's inhibition of cell wall synthesis may enhance the uptake of the aminoglycoside, which inhibits protein synthesis at the ribosomal level. Similarly, combining this compound with fosfomycin, which inhibits an earlier step in peptidoglycan synthesis, can lead to a more potent disruption of the bacterial cell wall.

Synergy_Mechanism This compound This compound (Flomoxef) Cell_Wall Bacterial Cell Wall Synthesis This compound->Cell_Wall Inhibits Synergistic_Killing Synergistic Bacterial Killing This compound->Synergistic_Killing Other_Antibiotic Other Antibiotic (e.g., Aminoglycoside, Fosfomycin) Other_Antibiotic->Cell_Wall Inhibits at early stage (e.g., Fosfomycin) Protein_Synth Protein Synthesis Other_Antibiotic->Protein_Synth Inhibits (e.g., Aminoglycoside) Other_Antibiotic->Synergistic_Killing Bacterial_Cell Bacterial Cell Cell_Wall->Bacterial_Cell Weakens Protein_Synth->Bacterial_Cell Disrupts function of Synergistic_Killing->Bacterial_Cell Leads to death of

Caption: Potential Mechanisms of this compound Synergy.

References

Application Note: Time-Kill Curve Assay for Flomoxef

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flomoxef is a parenteral oxacephem antibiotic, belonging to the β-lactam class, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3][4] This interaction disrupts peptidoglycan cross-linking, leading to a weakened cell wall and subsequent bacterial lysis and death.[1][2][3] The time-kill curve assay is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the efficacy of Flomoxef against a target bacterial strain.

Principle of the Assay

The time-kill assay measures the change in bacterial population density (in colony-forming units per milliliter, CFU/mL) over a specified period (typically 24 hours) after exposure to various concentrations of an antibiotic.[6] A starting inoculum of a known bacterial concentration is challenged with the antibiotic at concentrations relative to its Minimum Inhibitory Concentration (MIC). Samples are withdrawn at defined time points, serially diluted, plated on agar (B569324), and incubated. The resulting colony counts are used to plot log10 CFU/mL versus time, generating curves that illustrate the rate and extent of bacterial killing.[7] Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[6][8]

Experimental Protocol

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.[8][9]

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of Flomoxef against the test organism must be determined. The broth microdilution method is recommended.

Materials:

  • Flomoxef sodium salt (analytical grade)

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Flomoxef Stock Solution: Prepare a stock solution of Flomoxef in a suitable sterile solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Prepare Bacterial Inoculum: Culture the test organism on an appropriate agar plate overnight. Select several colonies to inoculate a tube of CAMHB. Incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform serial two-fold dilutions of the Flomoxef stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Read MIC: The MIC is the lowest concentration of Flomoxef that completely inhibits visible bacterial growth.

Part 2: Time-Kill Curve Assay

Materials:

  • All materials from Part 1

  • Sterile culture tubes or flasks

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Shaking incubator (35°C ± 2°C)

  • Timer

Procedure:

  • Prepare Inoculum: Prepare a starting bacterial inoculum as described in Part 1, step 2. Dilute the 0.5 McFarland suspension into pre-warmed CAMHB in multiple flasks to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare Flomoxef Concentrations: Based on the predetermined MIC, prepare flasks containing Flomoxef at various concentrations, such as 0.5x, 1x, 2x, and 4x MIC. Also, prepare a growth control flask with no antibiotic.

  • Initiate the Assay (Time 0): Before adding the antibiotic, remove an aliquot from the growth control flask. This serves as the time 0 sample. Perform serial dilutions in sterile saline, plate onto agar, and incubate to determine the initial CFU/mL.

  • Add Flomoxef: Add the appropriate volumes of Flomoxef stock solution to the labeled flasks to achieve the desired final concentrations (0.5x, 1x, 2x, 4x MIC). The growth control flask receives an equivalent volume of sterile solvent.

  • Incubation and Sampling: Incubate all flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove a 100 µL aliquot from each flask.

  • Serial Dilution and Plating: Immediately perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates. For samples with expected low counts, a lower limit of detection can be achieved by plating a larger volume of the undiluted sample.

  • Colony Counting: Incubate the plates at 35°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on plates that have between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Convert the CFU/mL values to log10 CFU/mL. Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration to generate the time-kill curves.

Data Presentation

The quantitative data from the time-kill assay should be summarized for clear interpretation.

Table 1: Hypothetical Time-Kill Assay Data for Flomoxef against S. aureus (MIC = 1 µg/mL)

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (0.5 µg/mL)1x MIC (1 µg/mL)2x MIC (2 µg/mL)4x MIC (4 µg/mL)
0 5.705.715.705.695.70
2 6.856.155.104.554.10
4 8.105.904.203.152.50
6 8.955.853.55<2.00<2.00
8 9.206.053.10<2.00<2.00
24 9.507.204.50<2.00<2.00

Note: <2.00 indicates the count was below the limit of detection.

Mandatory Visualizations

Signaling Pathway

Flomoxef_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis leads to Flomoxef Flomoxef Flomoxef->PBP Binds to & Inhibits

Caption: Mechanism of action of Flomoxef.

Experimental Workflow

Time_Kill_Assay_Workflow start Start: Prepare Bacterial Inoculum (~5x10^5 CFU/mL) mic Determine MIC of Flomoxef (Broth Microdilution) start->mic setup Set up Flasks: - Growth Control - 0.5x, 1x, 2x, 4x MIC Flomoxef mic->setup t0 Time=0h: Remove aliquot, plate for initial count setup->t0 incubate Incubate flasks at 35°C with shaking t0->incubate sampling Sample at 2, 4, 6, 8, 24 hours incubate->sampling dilute Perform Serial Dilutions sampling->dilute plate Plate dilutions onto Agar dilute->plate count Incubate plates (18-24h) & Count Colonies plate->count analyze Calculate log10 CFU/mL & Plot vs. Time count->analyze end End: Generate Time-Kill Curves analyze->end

References

Application Notes and Protocols for Flumarin (Flomoxef) Susceptibility Testing using Agar Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The agar (B569324) disk diffusion assay is a widely used, semi-quantitative method for in vitro antimicrobial susceptibility testing.[3] The principle of the test involves the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk, where bacterial growth is absent, indicates the susceptibility of the organism to the antimicrobial agent.[3]

Flumarin, with the active ingredient Flomoxef (B131810), is a second-generation cephalosporin (B10832234) that inhibits bacterial cell wall synthesis.[2] It is used for treating various serious bacterial infections.[2] Accurate susceptibility testing is crucial for guiding therapeutic choices and for surveillance of resistance patterns.

Materials and Reagents

  • Flomoxef 30 µg antimicrobial susceptibility test disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[3]

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[3]

  • Sterile cotton swabs[3]

  • Quality control (QC) strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

    • Pseudomonas aeruginosa ATCC® 27853™

  • Incubator (35 ± 2 °C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps or disk dispenser

Experimental Protocols

Quality Control

Quality control (QC) is essential to ensure the accuracy and precision of the susceptibility testing procedure. This involves the regular testing of standard QC strains with known susceptibility patterns.[1][4]

Important Note on QC Ranges: As of the date of this document, specific quality control zone diameter ranges for Flomoxef 30 µg disks are not listed in the current CLSI M100 or EUCAST QC documents. The ranges provided in Table 1 are for illustrative purposes and are based on typical ranges for other cephalosporins. It is mandatory for each laboratory to establish its own internal quality control ranges for Flomoxef based on repeated measurements.

Table 1: Illustrative Quality Control Zone Diameter Ranges

Quality Control StrainATCC® NumberIllustrative Zone Diameter Range (mm)
Escherichia coli25922To be determined by laboratory
Staphylococcus aureus25923To be determined by laboratory
Pseudomonas aeruginosa27853To be determined by laboratory

Note: These are not established QC ranges. Laboratories must perform validation studies to set their own acceptable limits.

Inoculum Preparation
  • From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with a black line.[3]

Inoculation of Agar Plate
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times and press it firmly against the upper inside wall of the tube to express excess fluid.[3]

  • Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to sit with the lid slightly ajar for 3 to 5 minutes (but no more than 15 minutes) for the agar surface to dry.[3]

Application of Antimicrobial Disks
  • Using sterile forceps or a disk dispenser, aseptically apply a Flomoxef 30 µg disk to the surface of the inoculated MHA plate.

  • Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

  • If multiple antibiotics are being tested on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

Incubation
  • Invert the plates and place them in an incubator set at 35 ± 2 °C within 15 minutes of disk application.

  • Incubate for 16-18 hours. For certain organisms, incubation times may need to be extended as per standard laboratory procedures.

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Read the plates from the back against a dark background with reflected light.

  • Interpret the results based on the zone diameter interpretive criteria provided in Table 2.

Data Presentation

Zone Diameter Interpretive Criteria

The interpretation of the zone of inhibition is critical for categorizing an isolate as susceptible, intermediate, or resistant.

Disclaimer: The interpretive criteria presented in Table 2 are based on a 1991 study using NCCLS (now CLSI) methodology.[2] These standards have not been recently updated by major international standards committees. Laboratories should use these criteria with caution and are strongly encouraged to perform internal validation studies.

Table 2: Zone Diameter Interpretive Criteria for Flomoxef (30 µg disk)

Zone Diameter (mm)InterpretationCorresponding MIC (mg/L)
≥ 18Susceptible≤ 8
15 - 17Intermediate16
≤ 14Resistant≥ 32

Source: Grimm, H. (1991). Interpretive criteria of antimicrobial disk susceptibility tests with flomoxef. Infection, 19 Suppl 5, S258-63.[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the agar disk diffusion assay for Flomoxef susceptibility testing.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Inoculum Preparation (0.5 McFarland) MHA_Inoculation 2. MHA Plate Inoculation Inoculum_Prep->MHA_Inoculation Streak Plate Disk_Application 3. Apply Flomoxef (30 µg) Disk MHA_Inoculation->Disk_Application Place Disk Incubation 4. Incubate (35°C, 16-18h) Disk_Application->Incubation Invert & Incubate Measure_Zone 5. Measure Zone of Inhibition (mm) Incubation->Measure_Zone Read Plate Interpretation 6. Interpret Results (S/I/R) Measure_Zone->Interpretation Use Breakpoints Interpretation_Logic Measured_Zone Measured Zone Diameter (mm) Condition_S ≥ 18 mm? Measured_Zone->Condition_S Condition_R ≤ 14 mm? Condition_S->Condition_R No Result_S Susceptible Condition_S->Result_S Yes Result_I Intermediate Condition_R->Result_I No (15-17 mm) Result_R Resistant Condition_R->Result_R Yes

References

Flomoxef Administration in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of the oxacephem antibiotic, Flomoxef, in various preclinical animal models. This document outlines detailed experimental protocols, summarizes key pharmacokinetic and pharmacodynamic data, and includes visualizations to facilitate understanding of the methodologies and the drug's mechanism of action.

Introduction to Flomoxef

Flomoxef is a broad-spectrum parenteral antibiotic belonging to the oxacephem class, structurally related to cephalosporins. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs). This interaction disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. Flomoxef's stability against many beta-lactamases makes it an effective agent against resistant bacterial strains.

Pharmacokinetic and Pharmacodynamic Parameters

The efficacy of Flomoxef is primarily correlated with the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). For beta-lactam antibiotics like Flomoxef, a %fT>MIC of ≥ 40% is often targeted for a 1-log10 reduction in bacterial burden, particularly against pathogens like Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.[1]

Data Presentation

The following tables summarize available quantitative data for Flomoxef administration in various preclinical animal models. It is important to note that publicly available, directly comparable pharmacokinetic data across multiple species and administration routes is limited. The presented data is a consolidation of findings from various studies and should be considered as a guide. Researchers are encouraged to perform their own pharmacokinetic studies to determine the precise parameters within their specific experimental context.

Table 1: Pharmacokinetic Parameters of Flomoxef in Mice

Dose (mg/kg)Route of AdministrationCmax (µg/mL)AUC (µg·h/mL)T½ (minutes)Key Findings & Citations
VariousSubcutaneous/IntravenousNot explicitly statedNot explicitly stated~16The primary pharmacodynamic index is %fT>MIC. A target of ≥40% is associated with a 1-log10 kill of ESBL-producing E. coli.[1]

Table 2: Pharmacokinetic Parameters of Flomoxef in Dogs

Dose (mg/kg)Route of AdministrationCmax (µg/mL)AUC (µg·h/mL)T½ (minutes)Key Findings & Citations
40Intravenous111.82 ± 19.60Not explicitly stated44.2 - 46.2Shorter dosing intervals are suggested for effective treatment of certain ESBL-producing infections.

Table 3: Pharmacokinetic Parameters of Flomoxef in Rabbits

Dose (mg/kg)Route of AdministrationCmax (µg/mL)AUC (µg·h/mL)T½ (hours)Key Findings & Citations
100IntravenousUndetectable in vitreous humor (<0.1 µg/mL)Not applicableNot applicableAfter intravitreal injection of 200 µg, the half-life in the vitreous humor was 4.4 hours.
200 µg (intravitreal)IntravitrealNot explicitly statedNot explicitly stated4.4This route of administration is being explored for the treatment of bacterial endophthalmitis.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments involving Flomoxef administration. These protocols are synthesized from established methods and should be adapted based on specific research goals and institutional guidelines.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized deep-seated infections.

Protocol:

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR, BALB/c), typically female, weighing 20-25g.

  • Neutropenia Induction: To mimic an immunocompromised state, induce neutropenia by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg given 1 day before infection.

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test bacterium (e.g., E. coli, S. aureus). Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (typically 10⁶ to 10⁷ CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.

  • Flomoxef Administration: At a predetermined time post-infection (e.g., 2 hours), administer Flomoxef via the desired route (subcutaneous or intravenous). Dosing regimens should be designed to achieve a range of %fT>MIC values.

  • Efficacy Assessment: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions for quantitative bacterial culture (CFU counting).

  • Data Analysis: The primary endpoint is the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.

Experimental Workflow for Murine Thigh Infection Model

Murine_Thigh_Infection_Model cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_prep Animal Preparation (Neutropenia Induction) infection Thigh Muscle Infection animal_prep->infection inoculum_prep Inoculum Preparation inoculum_prep->infection treatment Flomoxef Administration infection->treatment euthanasia Euthanasia & Tissue Harvest treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count CFU Counting & Data Analysis plating->cfu_count

Murine Thigh Infection Model Workflow
Murine Sepsis Model

This model is used to study systemic infections and the efficacy of antibiotics in a life-threatening scenario.

Protocol:

  • Animal Model: Use C57BL/6 or BALB/c mice.

  • Sepsis Induction:

    • Cecal Ligation and Puncture (CLP): This is the gold-standard model. Anesthetize the mouse, make a midline laparotomy incision, ligate the cecum below the ileocecal valve, and puncture it once or twice with a needle (e.g., 21-gauge). Return the cecum to the peritoneal cavity and suture the incision.

    • Fecal Slurry Injection: Prepare a fecal slurry by homogenizing fresh feces from healthy donor mice in sterile saline. Administer a defined volume and concentration of the slurry intraperitoneally.

  • Flomoxef Administration: Administer Flomoxef at a specified time after sepsis induction (e.g., 4-6 hours). Fluid resuscitation with sterile saline is often co-administered.

  • Monitoring: Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival over a set period (e.g., 72-96 hours).

  • Outcome Measures:

    • Survival Analysis: Record the time to morbidity or mortality.

    • Bacterial Load: Collect blood and peritoneal lavage fluid for quantitative bacteriology.

    • Inflammatory Markers: Measure cytokine levels (e.g., TNF-α, IL-6) in plasma.

Logical Flow of Murine Sepsis Model

Murine_Sepsis_Model cluster_induction Sepsis Induction clp Cecal Ligation and Puncture (CLP) treatment Flomoxef & Fluid Administration clp->treatment fecal_injection Fecal Slurry Injection fecal_injection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring outcome Outcome Assessment (Bacterial Load, Cytokines) monitoring->outcome

Murine Sepsis Model Workflow
Rat Peritonitis Model

This model is similar to the murine sepsis model but uses a larger animal, which can be advantageous for certain procedures and sample collection.

Protocol:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Peritonitis Induction: Anesthetize the rat and inject a standardized fecal suspension or a specific bacterial inoculum (e.g., E. coli and Bacteroides fragilis) into the peritoneal cavity.

  • Flomoxef Administration: Administer Flomoxef at a set time post-induction of peritonitis.

  • Sample Collection and Analysis: At predetermined time points, collect peritoneal fluid and blood samples to assess bacterial clearance and inflammatory responses.

  • Endpoint: The primary endpoint can be survival, reduction in bacterial load in the peritoneal cavity, or the prevention of abscess formation.

Rabbit Endophthalmitis Model

This model is used to evaluate the efficacy of antimicrobial agents in treating intraocular infections.

Protocol:

  • Animal Model: Use New Zealand White or albino rabbits.

  • Anesthesia: Anesthetize the rabbit using an appropriate combination of anesthetics.

  • Infection: Inject a standardized inoculum of bacteria (e.g., Staphylococcus epidermidis or Pseudomonas aeruginosa) directly into the vitreous humor of the eye.

  • Flomoxef Administration:

    • Intravitreal: Inject a small volume of a sterile Flomoxef solution directly into the vitreous.

    • Intravenous: Administer Flomoxef systemically via the marginal ear vein.

  • Evaluation: Monitor the eyes for clinical signs of endophthalmitis (e.g., inflammation, corneal clouding) using a slit lamp and indirect ophthalmoscopy.

  • Outcome Measures: At the end of the study, collect vitreous humor for quantitative bacteriology and perform histopathological examination of the enucleated eyes.

Mechanism of Action: Signaling Pathway

Flomoxef's bactericidal action is a direct result of its interference with the bacterial cell wall synthesis pathway.

Signaling Pathway of Flomoxef's Action

Flomoxef_Mechanism flomoxef Flomoxef pbp Penicillin-Binding Proteins (PBPs) flomoxef->pbp Binds to & Inhibits cross_linking Peptidoglycan Cross-linking flomoxef->cross_linking Prevents pbp->cross_linking cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall weak_wall Weakened Cell Wall cross_linking->weak_wall Disruption leads to lysis Cell Lysis & Bacterial Death weak_wall->lysis

Flomoxef's Mechanism of Action

Conclusion

The preclinical animal models described provide robust platforms for evaluating the efficacy of Flomoxef against various types of bacterial infections. A thorough understanding of the experimental protocols and the key pharmacodynamic drivers of Flomoxef's activity is essential for designing effective studies and for the successful translation of preclinical findings to clinical applications. Researchers should carefully consider the specific pathogen, infection site, and host immune status when selecting and adapting these models.

References

Application Notes and Protocols for the Spectrophotometric Determination of Flumarin (Flomoxef) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumarin, the trade name for the active pharmaceutical ingredient Flomoxef, is an oxacephem beta-lactam antibiotic.[1] It exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[2] Accurate quantification of Flomoxef concentration is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. Spectrophotometry offers a rapid, cost-effective, and accessible method for this purpose.

This document provides detailed protocols for two spectrophotometric methods for the determination of this compound concentration: a direct UV spectrophotometric method and a colorimetric method based on alkaline degradation.

Mechanism of Action of this compound (Flomoxef)

Flomoxef exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in bacterial cell walls. The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[2]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis (Bactericidal Effect) This compound This compound (Flomoxef) This compound->PBP Inhibits

Caption: Mechanism of action of this compound (Flomoxef).

Spectrophotometric Methods

Method A: Direct UV Spectrophotometry

3.1.1. Experimental Protocol

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Flomoxef sodium (e.g., 100 µg/mL) in a suitable solvent such as deionized water or phosphate (B84403) buffer (pH 7.0). Flomoxef sodium is soluble in water.[3]

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL by serial dilution with the same solvent.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Flomoxef in the chosen solvent to obtain a theoretical concentration within the range of the standard curve.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 254 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Flomoxef in the sample solution by interpolating its absorbance on the calibration curve.

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement Aliquot Aliquot of Standard or Sample Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Aliquot->Hydrolysis Reagents Add p-Phenylenediamine & Ferric Ammonium Sulfate Hydrolysis->Reagents Development Color Development Reagents->Development Measure Measure Absorbance at 595 nm Development->Measure Analysis Data Analysis Measure->Analysis

References

Troubleshooting & Optimization

Flumarin Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flumarin (Flomoxef Sodium). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimental work with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound, the sodium salt of Flomoxef, is generally considered to be water-soluble.[1][2] However, the achievable concentration can vary based on the solvent and preparation method. Published data indicates a high solubility of up to 250 mg/mL in water with the use of ultrasonication to aid dissolution.[3] Another source suggests a solubility of 2 mg/mL in water, which may reflect dissolution under standard mixing conditions.[4] For intravenous administration, this compound is typically reconstituted in sterile water for injection, 5% glucose solution, or isotonic sodium chloride solution.[5][6]

Q2: I am having difficulty dissolving this compound powder. What am I doing wrong?

A2: If you are experiencing issues with dissolving this compound, consider the following factors:

  • Solvent Choice: While this compound is water-soluble, for high concentrations, organic co-solvents may be necessary. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent, with a solubility of at least 250 mg/mL.[3]

  • Mechanical Agitation: For concentrations up to 250 mg/mL in water, sonication is recommended to facilitate dissolution.[3] Simple vortexing or stirring may be insufficient to achieve this concentration quickly.

  • Temperature: While not extensively documented for this compound, for many compounds, gentle warming can increase the rate of dissolution. However, be cautious as excessive heat can degrade beta-lactam antibiotics.

  • Purity of the Compound: Ensure you are using a high-purity grade of Flomoxef Sodium. The free acid form of Flomoxef has lower water solubility.[2][7]

Q3: My this compound solution is cloudy or has formed a precipitate after storage. Why is this happening and what can I do?

A3: Precipitation upon storage can be due to several factors:

  • Solution Instability: Reconstituted this compound solutions are not stable for extended periods. It is recommended to use the solution immediately after preparation. If storage is necessary, it should be for no longer than 6 hours at room temperature or 24 hours when refrigerated.[6]

  • pH Shift: The pH of your solution can significantly impact the solubility of beta-lactam antibiotics, which often exhibit U-shaped pH-solubility profiles.[8][9] A change in pH due to buffer interactions or absorption of atmospheric CO2 could cause the compound to precipitate.

  • Supersaturation: If a supersaturated solution was created (e.g., by heating and then cooling), the compound may crystallize out over time.

To resolve this, you can try to re-dissolve the precipitate by sonicating the solution. However, it is best practice to prepare fresh solutions before each experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not fully dissolve in water. Insufficient agitation for the desired concentration.Use an ultrasonic bath to aid dissolution.[3]
Attempting to dissolve the free acid form of Flomoxef.Ensure you are using Flomoxef Sodium, which has enhanced water solubility.[2]
Low quality or impure compound.Verify the purity of your this compound compound.
Precipitate forms in the aqueous solution upon standing. Solution has been stored for too long.Prepare fresh solutions for each experiment. Reconstituted solutions should be used within 6 hours at room temperature or 24 hours if refrigerated.[6]
Change in pH of the solution.Ensure the pH of your buffer system is appropriate and stable. Consider preparing solutions in a buffered saline.
The solution was supersaturated.Avoid creating supersaturated solutions by heating unless necessary. If you must heat to dissolve, allow the solution to cool to room temperature slowly before use.
The solution color changes over time. Degradation of the compound.Discard the solution and prepare a fresh batch. Beta-lactam antibiotics can be susceptible to hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of this compound

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into experimental media.

  • Weigh the desired amount of Flomoxef Sodium powder in a sterile container.

  • Add the required volume of sterile, deionized water to achieve the target concentration (e.g., for 100 mg/mL, add 1 mL of water to 100 mg of powder).

  • Vortex the mixture briefly to wet the powder.

  • Place the container in an ultrasonic water bath and sonicate until the powder is completely dissolved.[3] This may take several minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterile-filter the solution through a 0.22 µm filter if required for your application.

  • Use the solution immediately.

Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent

This protocol is useful when high concentrations are needed for in vivo studies and an aqueous-organic co-solvent system is acceptable.

  • Prepare a concentrated stock solution of Flomoxef Sodium in DMSO (e.g., 20.8 mg/mL).[3]

  • In a separate sterile tube, add the following solvents in order, mixing after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

  • To the PEG300 and Tween-80 mixture, add 100 µL of the this compound/DMSO stock solution and mix thoroughly.

  • Add 450 µL of saline to reach a final volume of 1 mL. The final concentration of this compound will be 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Visual Aids

Flumarin_Solubility_Troubleshooting This compound Solubility Troubleshooting Workflow start Start: Need to prepare This compound solution dissolve_powder Dissolve Flomoxef Sodium in aqueous solvent start->dissolve_powder is_dissolved Is the powder fully dissolved? dissolve_powder->is_dissolved use_solution Solution is ready for use (Use immediately) is_dissolved->use_solution Yes troubleshoot Troubleshoot Dissolution is_dissolved->troubleshoot No storage_check Solution stored? use_solution->storage_check sonicate Apply sonication troubleshoot->sonicate check_form Verify using Flomoxef Sodium salt troubleshoot->check_form check_purity Check compound purity troubleshoot->check_purity reassess Re-attempt dissolution sonicate->reassess check_form->reassess check_purity->reassess reassess->is_dissolved storage_check->use_solution No precipitate_check Precipitate formed? storage_check->precipitate_check Yes precipitate_check->use_solution No troubleshoot_stability Troubleshoot Stability precipitate_check->troubleshoot_stability Yes prepare_fresh Prepare fresh solution troubleshoot_stability->prepare_fresh check_ph Check pH and buffer stability troubleshoot_stability->check_ph prepare_fresh->start check_ph->start

Caption: A workflow for troubleshooting this compound solubility issues.

Flumarin_Mechanism_of_Action This compound (Flomoxef) Mechanism of Action This compound This compound (Flomoxef) pbp Penicillin-Binding Proteins (PBPs) in bacterial cell wall This compound->pbp binds to inhibition Inhibition of PBP activity pbp->inhibition leads to peptidoglycan Inhibition of peptidoglycan synthesis cross-linking inhibition->peptidoglycan cell_wall Weakened bacterial cell wall peptidoglycan->cell_wall lysis Cell lysis and bacterial death cell_wall->lysis

Caption: The mechanism of action of this compound against bacteria.[10][11]

References

Flumarin Technical Support Center: Preventing Degradation During Laboratory Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Flumarin (Flomoxef Sodium) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during laboratory storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder for injection?

A1: Unreconstituted this compound (Flomoxef Sodium) powder should be stored at a controlled temperature of -20°C in a sealed container, protected from moisture and light.

Q2: How long is reconstituted this compound stable?

A2: The stability of reconstituted this compound solution is dependent on the storage temperature. It is recommended to use the reconstituted solution immediately. However, if storage is necessary, the solution is stable for up to 6 hours when stored at room temperature and for up to 24 hours when refrigerated at 4°C.[1]

Q3: What are the common factors that can cause this compound degradation?

A3: Like many beta-lactam antibiotics, this compound is susceptible to degradation by several factors, including:

  • pH: Deviation from the optimal pH range can lead to hydrolysis of the beta-lactam ring.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can induce photolytic degradation.

  • Oxidizing agents: Contact with oxidizing agents can lead to the formation of degradation products.

  • Enzymes: The presence of beta-lactamase enzymes will rapidly inactivate the drug. Flomoxef is noted to be stable against certain beta-lactamases.

Q4: Can I use a reconstituted this compound solution if it has changed color?

A4: Any change in the color of the reconstituted solution may indicate degradation. It is not recommended to use a solution that has changed in appearance. A fresh solution should be prepared.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Potency in Experiments Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing reconstituted solutions, adhere strictly to the recommended time and temperature limits (6 hours at room temperature, 24 hours at 4°C).[1] Validate the concentration of the stock solution before use.
Incompatibility with experimental buffer.Ensure the pH of your experimental buffer is within a stable range for this compound. If unsure, perform a preliminary stability test of this compound in your buffer system.
Inconsistent Results Between Experiments Inconsistent storage of this compound.Maintain a consistent and validated storage protocol for both the powder and reconstituted solutions. Ensure all lab personnel are aware of and follow these procedures.
Contamination of stock solution.Use sterile techniques when preparing and handling this compound solutions to prevent microbial contamination, which may lead to enzymatic degradation.
Visible Particles or Cloudiness in Reconstituted Solution Incomplete dissolution or precipitation.Ensure the powder is fully dissolved. If particles appear after storage, it may be a sign of degradation or precipitation, and the solution should be discarded.
Contamination.Discard the solution and prepare a new one using aseptic techniques.

Data on this compound Stability

Stress ConditionParameterExpected Outcome for a Beta-Lactam Antibiotic
Acidic Hydrolysis 0.1 M HCl, 24 hours, Room TemperatureSignificant degradation expected due to acid-catalyzed hydrolysis of the beta-lactam ring.
Alkaline Hydrolysis 0.1 M NaOH, 4 hours, Room TemperatureRapid and extensive degradation expected due to base-catalyzed hydrolysis of the beta-lactam ring.
Oxidative Degradation 3% H₂O₂, 24 hours, Room TemperaturePotential for degradation, formation of sulfoxide (B87167) derivatives.
Thermal Degradation 60°C, 48 hoursAccelerated degradation compared to room temperature storage.
Photolytic Degradation UV Light (254 nm), 24 hoursPotential for degradation, depending on the chromophores in the molecule.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound (Flomoxef Sodium) powder

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Temperature-controlled oven and water bath

  • UV light chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound powder in HPLC-grade water to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at room temperature for pre-determined time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for pre-determined time points (e.g., 1, 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for pre-determined time points. At each time point, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C. Also, place a vial of the stock solution in a water bath at 60°C. Sample at pre-determined time points.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (254 nm) in a photostability chamber. Sample at pre-determined time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A typical starting point for a C18 column could be a mobile phase of acetonitrile and phosphate buffer.

  • Inject the stressed samples into the HPLC system.

  • Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Determine the retention times of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1M HCl) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH) prep->base Expose to Stress oxid Oxidative (3% H2O2) prep->oxid Expose to Stress therm Thermal (60°C) prep->therm Expose to Stress photo Photolytic (UV Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxid->hplc Sample at Time Points therm->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Analysis (% Degradation) hplc->data

Forced degradation study workflow for this compound.

troubleshooting_degradation cluster_investigation Troubleshooting Path cluster_solution Corrective Actions start Experiment Shows Loss of this compound Activity q1 Was the reconstituted solution stored? start->q1 q2 For how long and at what temperature? q1->q2 Yes q3 Is the experimental buffer pH compatible? q1->q3 No ans2_ok Within limits (<6h RT, <24h 4°C) q2->ans2_ok ans2_bad Exceeded limits q2->ans2_bad ans3_yes Yes, pH is neutral and validated. q3->ans3_yes ans3_no No, or unknown. q3->ans3_no ans1_yes Yes ans1_no No ans2_ok->q3 sol1 Prepare fresh solution immediately before use. ans2_bad->sol1 sol3 Review other factors: light exposure, contamination. ans3_yes->sol3 sol2 Validate buffer stability or use a known compatible buffer. ans3_no->sol2

Troubleshooting logic for this compound degradation.

References

Technical Support Center: Overcoming Bacterial Resistance to Flomoxef In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to Flomoxef (B131810). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for Flomoxef against bacterial isolates that are expected to be susceptible. What are the potential causes?

A1: Several factors could contribute to unexpectedly high MIC values for Flomoxef. Consider the following troubleshooting steps:

  • Inoculum Effect: A high bacterial load can limit the efficacy of Flomoxef, leading to higher apparent MICs. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL, as per CLSI or EUCAST guidelines.[1]

  • Quality Control: Verify your experimental setup by testing a quality control (QC) strain (e.g., E. coli ATCC 25922) for which the acceptable Flomoxef MIC range is known.[2] This will help rule out issues with the antibiotic stock solution, media preparation, or incubation conditions.

  • Emergence of Resistance: Resistant subpopulations can emerge during incubation. It is advisable to determine the MIC of the regrown population to check for any increase.[3]

  • MIC Breakpoints: There is no universally established CLSI or EUCAST MIC breakpoint for Flomoxef.[4][5] Researchers often reference breakpoints for similar agents like moxalactam or cefotiam (B1212589) (e.g., Susceptible ≤8 mg/L).[4][6] However, some studies suggest that clinical outcomes are better when MICs are much lower (≤1 mg/L).[4] Be consistent with the breakpoints you apply and cite your source.

Q2: What are the primary mechanisms of bacterial resistance to Flomoxef, and how can I screen for them in my isolates?

A2: The principal mechanisms of resistance to Flomoxef, an oxacephem β-lactam, involve enzymatic degradation and reduced drug uptake.[1][7]

  • β-Lactamase Production: While Flomoxef's oxacephem structure provides stability against many β-lactamases, certain enzymes can reduce its efficacy.[7][8]

    • Extended-Spectrum β-Lactamases (ESBLs): Produced by organisms like E. coli and K. pneumoniae, ESBLs can hydrolyze Flomoxef, although it is more stable than many other cephalosporins.[7][9]

    • AmpC β-Lactamases: The production of AmpC β-lactamases is a significant mechanism of resistance.[1][3]

  • Porin Defects: Reduced expression or mutation of outer membrane porins in Gram-negative bacteria can limit Flomoxef's entry into the cell, preventing it from reaching its target, the penicillin-binding proteins (PBPs).[1]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport Flomoxef out of the bacterial cell, reducing its intracellular concentration.[10]

Screening Methods:

  • Phenotypic Tests: Use combination-disk tests (e.g., with clavulanic acid for ESBLs or cloxacillin (B1194729) for AmpC) to screen for β-lactamase production.

  • Molecular Detection: Use PCR and sequencing to detect specific resistance genes such as blaCTX-M, blaTEM, blaSHV for ESBLs, and plasmid-mediated AmpC genes like blaDHA.[1][11]

Q3: My Flomoxef monotherapy experiment is failing to clear the bacterial population or is showing regrowth. What strategies can I use to overcome this in vitro?

A3: When monotherapy is insufficient, combination therapy is the most common strategy to restore Flomoxef's efficacy. The goal is to achieve synergy, where the combined effect of two drugs is greater than the sum of their individual effects.[12][13]

  • Combine with a β-Lactamase Inhibitor: Although not a standard clinical combination, pairing Flomoxef with an inhibitor like tazobactam (B1681243) in vitro can demonstrate if β-lactamase activity is the primary resistance mechanism.

  • Combine with Agents Targeting Different Pathways: This is a highly effective strategy.

    • Fosfomycin (B1673569): Targets an early step in cell wall synthesis (MurA enzyme), while Flomoxef targets the final transpeptidation step. This dual blockade has shown significant synergy.[12][14]

    • Amikacin (B45834): An aminoglycoside that inhibits protein synthesis. This combination has demonstrated synergy in both bacterial killing and preventing the emergence of amikacin resistance.[12][15]

    • Other β-lactams: Combinations with carbapenems (Imipenem) or other cephalosporins (Cefamandole) have shown synergistic activity against MRSA.[16]

Q4: My checkerboard assay results for Flomoxef combinations are inconsistent or difficult to interpret. What can I do?

A4: Inconsistent checkerboard results can be frustrating. Here are some troubleshooting tips:

  • Standardize Inoculum: Ensure a consistent bacterial inoculum (0.5 McFarland standard, diluted to the final concentration) is added to each well.[17]

  • Accurate Pipetting: The serial dilutions are critical. Use calibrated pipettes and change tips appropriately. Automated or semi-automated methods can improve reproducibility.[2][18]

  • Proper Plate Reading: Determine the MIC as the lowest concentration with no visible growth. Use a plate reader or a consistent visual method with a non-inoculated control for comparison.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) Index is the standard for interpretation. A common interpretation is:

    • Synergy: FIC Index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[2][17]

  • Confirm with a Second Method: If checkerboard results are ambiguous, confirm promising synergistic interactions using a time-kill assay. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.[19]

Quantitative Data Summary

Table 1: In Vitro Activity of Flomoxef Against Selected Bacterial Species
Bacterial SpeciesResistance ProfileNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)Reference(s)
Escherichia coliESBL-producing1960.1250.25>90%[11]
Escherichia coliESBL-producing50≤ 0.5>6488%[20]
Klebsiella pneumoniaeESBL-producing1240.1250.5>90%[11]
Klebsiella pneumoniaeESBL-producing501>6484%[20]
Proteus mirabilisESBL-producing810.0640.25>90%[11]
S. aureus (MSSA)Methicillin-Susceptible-0.50.598.8%[21][22]
S. aureus (MRSA)Methicillin-Resistant22---[16]

Note: Susceptibility rates can vary significantly based on the breakpoints used and the geographic origin of the isolates.

Table 2: Summary of In Vitro Synergy Studies with Flomoxef
Combination AgentTarget Organism(s)Key FindingMethodReference(s)
Fosfomycin Neonatal Sepsis Pathogens (Enterobacterales)Synergy in bacterial killing and prevention of fosfomycin resistance. Combination was effective against strains with Flomoxef MICs ≥8 mg/L.Checkerboard, Hollow-Fibre Infection Model (HFIM)[14][23]
Amikacin Neonatal Sepsis PathogensSynergy in bacterial killing and prevention of amikacin resistance.Checkerboard, HFIM[15]
Imipenem (B608078) MRSASynergism observed against all 22 MRSA strains tested. Mean MICs were 1/4 to 1/10 of individual drugs.Checkerboard[16]
Cefamandole MRSASynergism observed against all 22 MRSA strains tested.Checkerboard[16]

Experimental Protocols & Visualizations

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between Flomoxef and a second antimicrobial agent.

1. Preparation:

  • Prepare stock solutions of Flomoxef and the combination agent (e.g., Fosfomycin) in an appropriate solvent (e.g., sterile distilled water).[14]

  • Prepare a bacterial inoculum from an overnight culture, adjusted to a 0.5 McFarland turbidity standard, and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[17]

2. Plate Setup:

  • Use a 96-well microtiter plate. Dispense 50 µL of CAMHB into each well.

  • Along the x-axis (e.g., columns 1-8), create 2-fold serial dilutions of Flomoxef. The highest concentration should be at least 4x the known MIC of the test organism.[14]

  • Along the y-axis (e.g., rows A-H), create 2-fold serial dilutions of the second agent.

  • The resulting plate will have a grid of antibiotic combinations. Include wells with each drug alone (for MIC determination) and a growth control well with no antibiotics.

3. Inoculation and Incubation:

  • Inoculate each well with 100 µL of the prepared bacterial suspension.[17]

  • Incubate the plate at 35-37°C for 18-24 hours under aerobic conditions.

4. Data Analysis:

  • After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

    • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for each well showing no growth:

    • FICI = FICA + FICB

  • The lowest FICI value determines the nature of the interaction (Synergy ≤ 0.5, Indifference >0.5 to ≤4.0, Antagonism >4.0).[17]

Checkerboard_Workflow Workflow for Checkerboard Synergy Assay cluster_prep 1. Preparation cluster_setup 2. Plate Setup cluster_analysis 3. Incubation & Analysis cluster_result 4. Interpretation prep_stocks Prepare Antibiotic Stock Solutions prep_inoculum Prepare Standardized Bacterial Inoculum dilute_A Serial Dilute Drug A (Flomoxef) on X-axis prep_inoculum->dilute_A dilute_B Serial Dilute Drug B on Y-axis dilute_A->dilute_B add_inoculum Inoculate Wells with Bacterial Suspension dilute_B->add_inoculum incubate Incubate Plate (18-24h, 37°C) add_inoculum->incubate read_mic Read MICs of Drugs (Alone & Combined) incubate->read_mic calc_fic Calculate FIC Index: FICI = FIC_A + FIC_B read_mic->calc_fic synergy Synergy (FICI ≤ 0.5) calc_fic->synergy indifference Indifference (0.5 < FICI ≤ 4.0) calc_fic->indifference antagonism Antagonism (FICI > 4.0) calc_fic->antagonism

Caption: A step-by-step workflow for the checkerboard synergy assay.

Diagram 1: Mechanisms of Bacterial Resistance to Flomoxef

This diagram illustrates the primary ways bacteria can prevent Flomoxef from reaching its Penicillin-Binding Protein (PBP) target in the periplasmic space.

Resistance_Mechanisms Overview of Flomoxef Resistance Mechanisms cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasm PBP PBP Target (Cell Wall Synthesis) Flomoxef_in Flomoxef Enzyme β-lactamase (e.g., AmpC) OM Outer Membrane IM Inner Membrane Porin Porin Channel Porin->PBP Reaches Target Porin->Enzyme Degraded By Efflux Efflux Pump Flomoxef_out Flomoxef Efflux->Flomoxef_out Pumped Out Flomoxef_in->Porin Enters Cell R1 Resistance 1: Enzymatic Degradation R1->Enzyme R2 Resistance 2: Reduced Permeability (Porin Defect/Loss) R2->Porin R3 Resistance 3: Active Efflux R3->Efflux

Caption: Key resistance mechanisms against Flomoxef in Gram-negative bacteria.

Diagram 2: Synergistic Action of Flomoxef and Fosfomycin

This diagram illustrates the logical relationship of how two drugs targeting the same essential pathway (cell wall synthesis) at different points can lead to a synergistic bactericidal effect.

Synergy_Pathway Synergistic Inhibition of Peptidoglycan Synthesis cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_outcome Result p_start Precursors (in Cytoplasm) p_early Early Synthesis Step (Action of MurA) p_start->p_early p_transport Transport to Periplasm p_early->p_transport p_final Final Cross-linking Step (Action of PBPs) p_transport->p_final p_wall Stable Peptidoglycan Cell Wall p_final->p_wall outcome Pathway Blocked => Cell Lysis => SYNERGISTIC EFFECT Fosfomycin Fosfomycin Fosfomycin->p_early INHIBITS Flomoxef Flomoxef Flomoxef->p_final INHIBITS

Caption: Dual blockade of cell wall synthesis by Flomoxef and Fosfomycin.

References

Technical Support Center: Stability of Flumarin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of Flumarin (Flomoxef), an oxacephem beta-lactam antibiotic, in various cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is there readily available data on the stability of this compound in common cell culture media like DMEM, RPMI-1640, MEM, or F-12?

A1: Currently, specific quantitative data on the half-life and degradation kinetics of this compound in common cell culture media is limited in publicly available literature. The stability of this compound, like other beta-lactam antibiotics, is highly dependent on the specific conditions of the experiment, including the media composition, pH, temperature, and presence of supplements.[1][2] Reconstituted Flomoxef sodium for injection is recommended for use immediately, with storage at room temperature (1-30°C) not exceeding 6 hours, which suggests limited stability in aqueous solutions.[3]

Q2: What are the primary factors that can affect this compound's stability in my cell culture experiments?

A2: The stability of beta-lactam antibiotics such as this compound in aqueous solutions is primarily influenced by:

  • pH: The degradation of β-lactams is strongly pH-dependent.[1][2] Most beta-lactams are most stable in a slightly acidic to neutral pH range (typically pH 6-7 for those without an alpha-amino group).[1] Cell culture media are typically buffered to a physiological pH of 7.2-7.4, which may not be optimal for this compound's stability.

  • Temperature: Higher temperatures accelerate the degradation of beta-lactam antibiotics.[4][5] Incubating your cell cultures at 37°C will lead to a faster degradation of this compound compared to storage at 4°C or -20°C.

  • Media Components: While not extensively documented for this compound, certain components in complex media could potentially interact with the antibiotic. The presence of nucleophiles can degrade beta-lactams.[6]

  • Enzymatic Degradation: If working with cell lines that may produce beta-lactamases, this will lead to rapid inactivation of this compound.[7]

Q3: How often should I replace the medium containing this compound in my cell culture?

A3: Given the expected degradation of beta-lactam antibiotics at 37°C, it is recommended to replace the medium containing this compound every 24-48 hours to maintain a consistent effective concentration.[8] However, the optimal frequency depends on the stability of this compound under your specific experimental conditions. It is highly advisable to perform a stability study to determine the degradation rate in your system.

Q4: How can I prepare and store a stock solution of this compound?

A4: For optimal stability, this compound (Flomoxef sodium) stock solutions should be prepared in a suitable solvent such as water or DMSO.[9] It is best practice to:

  • Prepare a concentrated stock solution.

  • Filter-sterilize the stock solution using a 0.22 µm filter.[9]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[9][10] When stored at -20°C, use within one month; for storage at -80°C, use within six months.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results between assays. Degradation of this compound in the cell culture medium over the course of the experiment.Perform a stability study of this compound in your specific cell culture media under your experimental conditions (incubation time, temperature, CO₂ levels). A detailed protocol is provided below.
Inconsistent concentration of the active compound. Repeated freeze-thaw cycles of the stock solution leading to degradation.Prepare single-use aliquots of your this compound stock solution to ensure consistent potency for each experiment.[9]
Unexpected bacterial growth or contamination in treated cultures. The effective concentration of this compound has dropped below the Minimum Inhibitory Concentration (MIC) due to degradation.Increase the frequency of media changes (e.g., every 24 hours). Consider performing a time-kill curve assay to determine the effective duration of your working concentration.
Discrepancy between expected and observed cellular response. The actual concentration of active this compound is lower than the nominal starting concentration due to instability.Empirically determine the stability of this compound in your media and adjust the dosing regimen accordingly. You may need to start with a higher concentration or replenish it more frequently.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over a defined time course using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (Flomoxef sodium) powder

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), supplemented as required for your experiments (e.g., with 10% FBS).

  • Sterile, nuclease-free microcentrifuge tubes or a multi-well plate.

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[11][12]

  • A suitable HPLC column (e.g., C18 reversed-phase).[11]

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂).

Procedure:

  • Preparation of this compound-Spiked Media:

    • Prepare a fresh working solution of this compound in your chosen cell culture medium at the highest concentration you plan to use in your experiments.

    • Ensure the final concentration of any solvent (e.g., DMSO) is consistent with what you would use in your cell-based assays.

  • Incubation:

    • Aliquot the this compound-spiked media into sterile tubes or wells of a plate.

    • Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • The t=0 sample represents the initial concentration.

    • Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis by HPLC:

    • Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step if the medium contains serum.

    • Develop or adapt an HPLC method for the quantification of Flomoxef.[11][13]

    • Generate a standard curve using known concentrations of this compound in the same cell culture medium.

    • Quantify the concentration of this compound in your samples from each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t½) of this compound under your experimental conditions by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Protocol 2: Bioassay for Estimating this compound Half-Life ("Delay Time Bioassay")

This method allows for the estimation of antibiotic stability without direct chemical analysis, using bacterial growth as a readout.[1][2][14]

Materials:

  • This compound

  • Your chosen cell culture medium

  • A bacterial strain susceptible to this compound

  • 96-well microplate

  • Plate reader capable of measuring optical density (OD) at 600 nm.

Procedure:

  • Plate Setup:

    • Prepare serial two-fold dilutions of this compound in your cell culture medium down the columns of a 96-well plate. Include a no-antibiotic control.

    • Prepare multiple identical sets of these columns.

  • Delayed Inoculation:

    • Set 1 (t=0): Inoculate the first set of columns with a standardized suspension of the susceptible bacteria.

    • Incubate the entire plate at 37°C.

    • Set 2 (t=X hours): After a specific delay (e.g., 2 hours), inoculate the second set of columns with the same bacterial suspension.

    • Subsequent Sets: Repeat the inoculation at further time intervals (e.g., 4 hours, 6 hours).

  • Growth Monitoring:

    • Place the plate in a plate reader and monitor the bacterial growth (OD600) in all wells over time.

  • Data Analysis:

    • For each inoculation time point, plot the bacterial growth curves for each this compound concentration.

    • If this compound has degraded during the pre-incubation period, the growth curves for the delayed inoculations will resemble those of lower initial concentrations in the t=0 set.

    • For example, if the growth curve for a well with an initial concentration of 100 µg/mL inoculated after a 4-hour delay matches the growth curve of a 50 µg/mL well from the t=0 inoculation, the half-life of this compound is approximately 4 hours.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_media Prepare this compound-spiked cell culture medium aliquot Aliquot into sterile tubes prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sampling Collect samples at time points (0, 2, 4, 8, 24h) incubate->sampling store Store samples at -80°C sampling->store hplc Quantify this compound by HPLC store->hplc calc Calculate concentration and half-life hplc->calc std_curve Generate Standard Curve std_curve->hplc

Caption: Workflow for determining this compound stability via HPLC.

Logical_Relationship_Flumarin_Stability cluster_factors Influencing Factors cluster_outcome Outcome & Impact cluster_mitigation Mitigation Strategies pH pH of Medium Degradation This compound Degradation (Decreased Concentration) pH->Degradation Temp Temperature (37°C) Temp->Degradation MediaComp Media Components MediaComp->Degradation Impact Reduced Efficacy & Experimental Variability Degradation->Impact FreqChange Frequent Media Changes Impact->FreqChange requires StabStudy Perform Stability Study Impact->StabStudy requires ProperStore Proper Stock Storage Impact->ProperStore requires

Caption: Factors influencing this compound stability and mitigation.

References

Technical Support Center: Flomoxef MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of Flomoxef.

Frequently Asked Questions (FAQs)

Q1: What are the standard recommended methods for Flomoxef MIC determination?

A1: The standard methods for determining the MIC of Flomoxef are broth microdilution and agar (B569324) dilution.[1] These methods are widely accepted for antimicrobial susceptibility testing. Broth microdilution is often preferred for its efficiency in testing multiple isolates simultaneously.

Q2: Are there official CLSI or EUCAST clinical breakpoints for Flomoxef?

A2: Currently, there are no established clinical breakpoints for Flomoxef from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This absence is due to limited clinical data, particularly from regions outside of Asia where its use is more common. In some studies, the breakpoints for moxalactam or cefotiam (B1212589) have been used as a reference due to similarities in their pharmacokinetic profiles.[2][3][4]

Q3: Which quality control (QC) strains should I use for Flomoxef MIC testing?

A3: While specific QC ranges for Flomoxef are not defined by CLSI or EUCAST, standard QC strains for beta-lactam susceptibility testing should be used to ensure the validity of your results. Commonly used strains include Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, and Pseudomonas aeruginosa ATCC® 27853. It is crucial to test these strains with each new batch of reagents and on each day of testing to monitor for systemic errors.

Q4: How stable is Flomoxef in laboratory media during the course of an MIC assay?

A4: Like many beta-lactam antibiotics, Flomoxef can degrade in growth media over the typical 16-20 hour incubation period.[1][5] The stability can be influenced by the pH and temperature of the medium.[1] This degradation can lead to an underestimation of the true MIC. It is therefore critical to adhere to standardized incubation times and conditions.

Q5: What is the "inoculum effect" and how does it impact Flomoxef MIC results?

A5: The inoculum effect is the observation that the MIC of a drug can increase with a higher initial bacterial inoculum size. This is a known phenomenon for beta-lactam antibiotics, including cephalosporins. A higher bacterial density can lead to increased enzymatic degradation of the antibiotic, resulting in an artificially elevated MIC. Therefore, precise standardization of the inoculum to 5 x 10^5 CFU/mL is critical for accurate and reproducible results.

Troubleshooting Guide

Unexpected or inconsistent MIC results can arise from various factors in the experimental workflow. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Quantitative Impact on MIC
No bacterial growth in control wells - Inactive or non-viable inoculum- Contamination of the growth medium- Incorrect incubation temperature- Verify the viability of the bacterial culture before starting the assay.- Use fresh, sterile growth medium.- Ensure the incubator is calibrated and maintained at 35°C ± 2°C.Not Applicable
MIC values are consistently higher than expected - Inoculum density is too high- Degradation of Flomoxef during the assay- Presence of beta-lactamases in the test organism- Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute to the final concentration of 5 x 10^5 CFU/mL.- Adhere strictly to the recommended incubation time (16-20 hours).- Consider testing for the presence of Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC beta-lactamases.An increase in inoculum density can lead to a two- to four-fold or greater increase in the MIC.[6]
MIC values are consistently lower than expected - Inoculum density is too low- Flomoxef stock solution is at a higher concentration than intended- Ensure the inoculum is standardized to a 0.5 McFarland standard and diluted correctly.- Verify the calculations and preparation of the Flomoxef stock solution.An inoculum that is too light can lead to artificially low MIC values.
Trailing endpoints (partial inhibition over a range of concentrations) - The test organism is slow-growing- Contamination of the bacterial culture- The organism exhibits heteroresistance- Extend the incubation period to 24 hours and re-read the results.- Streak the inoculum on an agar plate to check for purity.- Consider alternative testing methods or further characterization of the isolate.Not Applicable
Inconsistent results between experimental runs - Variation in inoculum preparation- Differences in incubation conditions- Lot-to-lot variability in Mueller-Hinton broth- Use a spectrophotometer to standardize the inoculum.- Ensure consistent incubation time and temperature.- Perform QC with each new lot of media. Different brands of Mueller-Hinton broth have been shown to affect Flomoxef MICs.[7]Inter-laboratory variation can be significant. Adherence to strict protocols is essential to minimize this.

Experimental Protocols

Broth Microdilution Method

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Flomoxef Stock Solution: Prepare a stock solution of Flomoxef at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the Flomoxef stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of Flomoxef that completely inhibits visible bacterial growth.

Agar Dilution Method
  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of Flomoxef.

  • Inoculum Preparation: Prepare the inoculum as described in the broth microdilution method (steps 3 and 4), but do not dilute to the final concentration in broth.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Flomoxef that prevents the growth of bacterial colonies on the agar surface.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis stock_sol Prepare Flomoxef Stock Solution serial_dil Perform Serial Dilutions in Media stock_sol->serial_dil inoculate Inoculate Plates/Wells serial_dil->inoculate inoc_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoc_dil Dilute Inoculum to Final Concentration (5x10^5 CFU/mL) inoc_prep->inoc_dil inoc_dil->inoculate incubation Incubate at 35°C for 16-20 hours inoculate->incubation read_mic Read and Record MIC incubation->read_mic

Caption: Workflow for Flomoxef MIC Determination.

Troubleshooting_MIC cluster_investigate_qc QC Investigation cluster_investigate_test Test Investigation start Inconsistent or Unexpected MIC Results check_qc Are QC Strain MICs within acceptable range? start->check_qc check_reagents Check Reagent Quality: - Media (Lot#, pH) - Flomoxef Stock (Age, Storage) check_qc->check_reagents No check_inoculum Verify Test Inoculum Density check_qc->check_inoculum Yes check_procedure_qc Review Procedure: - Inoculum Prep - Incubation Conditions check_reagents->check_procedure_qc repeat_qc Repeat QC Test check_procedure_qc->repeat_qc invalidate Results Invalid Re-test Samples repeat_qc->invalidate check_purity Check Isolate Purity check_inoculum->check_purity check_incubation Confirm Incubation Time and Temperature check_purity->check_incubation resolve Results Valid check_incubation->resolve

Caption: Troubleshooting Logic for Flomoxef MIC Assays.

References

Technical Support Center: Common Pitfalls in Flumarin Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Flumarin (Flomoxef) synergy testing. Our goal is to help you achieve accurate and reproducible results in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the brand name for the antibiotic Flomoxef, which belongs to the oxacephem class of beta-lactam antibiotics.[1][2] Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This disruption of the peptidoglycan layer, a critical component of the bacterial cell wall, leads to cell lysis and death. This compound has demonstrated stability against some beta-lactamases, making it effective against certain resistant bacterial strains.[3]

Q2: With which antimicrobial agents has this compound shown synergistic effects?

In vitro studies have reported synergistic interactions between this compound and several other antimicrobial agents. These combinations are often explored to enhance efficacy, particularly against drug-resistant pathogens. Notable examples of synergistic partners for this compound include:

  • Vancomycin: Effective against staphylococcal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Fosfomycin (B1673569): This combination has shown synergy in both bacterial killing and preventing the emergence of resistance.[1][4]

  • Aminoglycosides (e.g., Amikacin, Tobramycin): Synergistic effects have been observed in bacterial killing and in preventing the development of resistance to the aminoglycoside.[1]

Q3: Are there any known antagonistic interactions with this compound?

While specific data on antagonism with this compound is limited, a theoretical potential for antagonism exists when combining a bactericidal agent like this compound with a bacteriostatic agent. Bacteriostatic agents, such as tetracyclines and macrolides, inhibit bacterial growth without directly killing the bacteria. Since beta-lactam antibiotics like this compound are most effective against actively dividing bacteria, the presence of a bacteriostatic agent could theoretically reduce this compound's efficacy.[1] It is crucial to conduct thorough in vitro synergy testing before proceeding with combinations involving bacteriostatic drugs.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Checkerboard Assay Results

The checkerboard assay is a common method for assessing synergy.[5][6] Inconsistencies in results are a frequent challenge.

Potential Cause Troubleshooting Step
Inaccurate Pipetting Small errors in serial dilutions can cascade and significantly impact results. Use calibrated pipettes and ensure proper technique. Consider using automated liquid handlers for high-throughput screening.
Improper Inoculum Preparation The density of the bacterial inoculum is critical. Standardize the inoculum to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]
Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate the media and drugs, leading to erroneous results. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells or drugs.
Contamination Microbial contamination can interfere with the growth of the test organism and lead to false results. Maintain strict aseptic technique throughout the experimental setup.
Issue 2: Drug Precipitation in Wells

The formation of a precipitate can be misinterpreted as bacterial growth or can alter the effective concentration of the drugs.

Potential Cause Troubleshooting Step
Poor Drug Solubility Flomoxef sodium is very soluble in water and freely soluble in methanol, but only sparingly soluble in ethanol. Ensure you are using an appropriate solvent for your stock solution. Prepare high-concentration stock solutions in a suitable solvent (e.g., sterile water for Flomoxef sodium) and then dilute to the final working concentration in the culture medium.
Drug Instability This compound is a beta-lactam antibiotic, and its stability in aqueous solutions is pH and temperature-dependent. Maximum stability is observed in the pH range of 4 to 6. At the physiological pH of most culture media (~7.4) and at 37°C, degradation can occur.
Drug Interaction High concentrations of two different drugs in combination may lead to precipitation. Visually inspect your plates for any signs of precipitation before and after incubation.

This compound (Flomoxef) Solubility Data

Solvent Solubility
WaterVery Soluble
MethanolFreely Soluble
Ethanol (99.5%)Sparingly Soluble
Issue 3: Unexpected Antagonism or Lack of Synergy

Observing antagonism or a lack of expected synergy can be perplexing.

Potential Cause Troubleshooting Step
Drug Degradation As a beta-lactam, this compound is susceptible to degradation in culture media at 37°C, which can lead to a decrease in its effective concentration over the course of the experiment. For multi-day assays, it may be necessary to replenish the drugs daily. It is highly recommended to perform a stability study of this compound in your specific cell culture medium under your experimental conditions to determine its degradation rate.
Incorrect FIC Index Calculation Ensure you are correctly identifying the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination to accurately calculate the Fractional Inhibitory Concentration (FIC) Index.
Trailing Endpoints In some cases, particularly with fungi, trailing growth can occur, making the determination of the MIC difficult. This is characterized by reduced but still visible growth at concentrations above the true MIC. Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may be necessary.

Experimental Protocols

Checkerboard Assay Protocol for this compound Synergy Testing

This protocol provides a general framework for performing a checkerboard assay to determine the synergy between this compound and another antimicrobial agent.

Materials:

  • This compound (Flomoxef sodium)

  • Second antimicrobial agent

  • Appropriate bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable culture medium

  • Sterile 96-well microtiter plates

  • Sterile PBS

  • Calibrated pipettes or automated liquid handler

  • Incubator (37°C)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the second antimicrobial agent in a suitable solvent (e.g., sterile water for Flomoxef sodium).

  • Prepare Drug Dilutions: In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antimicrobial along the y-axis (e.g., rows A-G). Column 11 should contain only dilutions of the second antimicrobial, and row H should contain only dilutions of this compound. Well H12 will serve as the growth control (no drugs).

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate the Plate: Add the bacterial inoculum to each well of the 96-well plate.

  • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MICs: After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of this compound + FIC of Drug B

Interpretation of FIC Index:

FICI Value Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Visualizations

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome prep_stock Prepare Drug Stock Solutions prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions setup_plate Set up 96-Well Plate prep_dilutions->setup_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret synergy Synergy interpret->synergy FICI ≤ 0.5 additive Additive/Indifference interpret->additive 0.5 < FICI ≤ 4.0 antagonism Antagonism interpret->antagonism FICI > 4.0

Caption: Workflow for a typical checkerboard synergy assay.

Troubleshooting_Logic start Inconsistent Results? check_pipetting Verify Pipetting Accuracy start->check_pipetting Yes check_inoculum Standardize Inoculum check_pipetting->check_inoculum check_edge Use Plate Borders check_inoculum->check_edge check_precipitation Visually Inspect for Precipitate check_edge->check_precipitation check_solubility Confirm Drug Solubility check_precipitation->check_solubility Yes check_antagonism Unexpected Antagonism? check_precipitation->check_antagonism No check_stability Consider Drug Stability check_solubility->check_stability perform_stability Perform Stability Study check_stability->perform_stability review_combo Review Drug Combination (Bactericidal + Bacteriostatic?) check_antagonism->review_combo Yes

Caption: A logical approach to troubleshooting common issues.

References

Navigating Flomoxef Frontiers: A Technical Guide to Overcoming Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

IVORY COAST, December 15, 2025 – In the ongoing battle against antimicrobial resistance, researchers and clinicians require robust strategies to optimize the efficacy of existing antibiotics. This technical support center provides essential guidance for researchers, scientists, and drug development professionals on adjusting Flomoxef (B131810) concentrations to combat resistant bacterial strains. Here, you will find troubleshooting protocols, frequently asked questions, and detailed experimental methodologies to navigate the complexities of in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Flomoxef and how do bacteria develop resistance?

A1: Flomoxef is an oxacephem beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to cell lysis and death.

The primary mechanism of resistance to Flomoxef is the production of beta-lactamase enzymes, particularly AmpC β-lactamases, which hydrolyze and inactivate the antibiotic.[1][3] Extended-spectrum β-lactamases (ESBLs) can also contribute to resistance, although Flomoxef demonstrates stability against many ESBLs.[4]

Q2: My MIC results for a known resistant strain are lower than expected. What are the possible reasons?

A2: Several factors could contribute to unexpectedly low Minimum Inhibitory Concentration (MIC) values:

  • Inoculum Preparation: An inoculum density lower than the standardized 5 x 10^5 colony-forming units (CFU)/mL can lead to falsely low MICs. Ensure accurate McFarland standard calibration and proper dilution techniques.

  • Bacterial Viability: The bacterial isolate may have reduced viability or be a slow-growing variant.

  • Media and Reagents: The quality and preparation of the Mueller-Hinton broth and Flomoxef stock solutions are critical. Ensure proper storage and adherence to preparation protocols.

  • Incubation Conditions: Deviations from the recommended incubation temperature (35°C) and duration (16-20 hours) can affect bacterial growth and MIC results.

Q3: Conversely, what should I investigate if my MIC values are consistently higher than the established range for a susceptible strain?

A3: Consistently high MIC values for a susceptible control strain may indicate:

  • Contamination: The bacterial culture may be contaminated with a more resistant organism. Perform a purity check by subculturing onto an appropriate agar (B569324) plate.

  • Inoculum Density: An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs.

  • Flomoxef Degradation: Improper storage or handling of Flomoxef stock solutions can lead to degradation and reduced potency.

  • Spontaneous Resistance: While less common, the bacterial strain may have developed spontaneous resistance. Consider re-isolating from the original stock.

Q4: What does "trailing growth" in a broth microdilution assay signify and how should it be interpreted?

A4: Trailing growth, also known as the "trailing endpoint," is characterized by reduced but still visible bacterial growth over a range of antibiotic concentrations. This can make it difficult to determine the true MIC. For some organism-drug combinations, it is recommended to read the MIC at the lowest concentration that causes approximately 80% inhibition of growth compared to the growth control well.[5]

Q5: Are there alternatives to increasing Flomoxef concentration when dealing with resistant strains?

A5: Yes, combination therapy can be an effective strategy. Studies have shown that combining Flomoxef with other antibiotics, such as fosfomycin, can have a synergistic effect against resistant strains, including those with high Flomoxef MICs (≥8 mg/L).[6] This approach can enhance bacterial killing and prevent the emergence of further resistance.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent MIC results between replicates - Pipetting errors leading to variable inoculum or antibiotic concentrations.- Edge effect in 96-well plates.- Use calibrated pipettes and ensure proper mixing.- Avoid using the outer wells of the plate or fill them with sterile broth.
No bacterial growth in the positive control well - Inoculum was not added or was not viable.- Incorrect growth medium was used.- Repeat the assay, ensuring proper inoculation of all wells.- Verify the use of cation-adjusted Mueller-Hinton Broth.
"Skipped" wells (growth in higher concentration wells but not in lower ones) - Contamination of a single well.- Pipetting error.- Repeat the test. If the issue persists, consider it a technical error and re-test the isolate.[5]
Flomoxef appears ineffective against ESBL-producing strains known to be susceptible - The strain may also be producing an AmpC beta-lactamase, which can confer resistance to Flomoxef.[3]- Test for AmpC production using phenotypic or genotypic methods.

Quantitative Data Summary

The following tables summarize the in vitro activity of Flomoxef against various resistant bacterial strains, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of Flomoxef against ESBL-Producing Escherichia coli

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Flomoxef0.125 - 40.5 - >512
Piperacillin-Tazobactam>512>512
Cefotaxime>256>256
Cefepime>256>256
Imipenem≤0.1250.25
Meropenem≤0.060.125

Data compiled from multiple sources.[7]

Table 2: In Vitro Activity of Flomoxef against ESBL-Producing Klebsiella pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Flomoxef≤11
Piperacillin-Tazobactam32>128
Cefotaxime>64>64
Cefepime16>64
Imipenem0.250.5
Meropenem≤0.060.125

Data compiled from multiple sources.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Flomoxef Stock Solution: Prepare a stock solution of Flomoxef at a concentration of 1280 µg/mL in a suitable solvent. Sterilize by filtration.
  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Working Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the Flomoxef stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
  • Inoculation: Inoculate each well (except the sterility control) with the working bacterial inoculum. The final volume in each well should be 100 µL.
  • Controls:
  • Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic.
  • Sterility Control: A well containing only CAMHB to check for contamination.
  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of Flomoxef that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Analysis & Adjustment start Start: Isolate Resistant Strain prep_culture Prepare Pure Bacterial Culture start->prep_culture prep_mcfarland Standardize Inoculum (0.5 McFarland) prep_culture->prep_mcfarland serial_dilution Perform 2-fold Serial Dilutions of Flomoxef prep_mcfarland->serial_dilution prep_antibiotic Prepare Flomoxef Stock Solution prep_antibiotic->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Read MIC Value incubation->read_mic compare_mic Compare MIC to Breakpoints read_mic->compare_mic decision Adjust Concentration? compare_mic->decision end_susceptible End: Strain is Susceptible decision->end_susceptible MIC ≤ Breakpoint increase_conc Increase Flomoxef Concentration decision->increase_conc MIC > Breakpoint combo_therapy Consider Combination Therapy decision->combo_therapy High Resistance end_resistant End: Optimized Treatment Strategy increase_conc->end_resistant combo_therapy->end_resistant

Caption: Workflow for Adjusting Flomoxef Concentration.

Caption: AmpC Mediated Flomoxef Resistance Pathway.

References

Technical Support Center: Flomoxef Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for Flomoxef (B131810) antimicrobial susceptibility testing (AST). Minimizing variability is critical for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Are there official CLSI or EUCAST clinical breakpoints for Flomoxef?

A1: Currently, there are no specific clinical breakpoints for Flomoxef published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Researchers often rely on surrogate breakpoints from similar compounds or criteria from other regulatory bodies. For example, some studies have used the CLSI breakpoints for moxalactam or cefotiam (B1212589) as a substitute due to pharmacokinetic similarities.[1][2]

Q2: What surrogate breakpoints are commonly used for Flomoxef?

A2: Due to the lack of official CLSI/EUCAST breakpoints, moxalactam criteria have been used. An application to the WHO suggested the following interpretation based on moxalactam CLSI standards: Susceptible (S) at ≤8 mg/L, Intermediate (I) at 16 mg/L, and Resistant (R) at ≥32 mg/L.[2] However, a clinical study on Enterobacteriaceae bacteremia suggested that a lower breakpoint of ≤1 mg/L for susceptible and ≥2 mg/L for resistant better correlated with patient outcomes.[1][3]

Q3: What are the recommended Quality Control (QC) strains for Flomoxef AST?

A3: While specific QC ranges for Flomoxef are not listed in the current CLSI M100 or EUCAST documents, standard non-fastidious QC strains should be used to monitor test performance. These include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

It is crucial for laboratories to establish internal, method-specific QC ranges for Flomoxef based on consistent performance.

Q4: My Flomoxef stock solution is prepared. How should it be stored?

A4: As a β-lactam antibiotic, Flomoxef is susceptible to degradation. Stock solutions should be prepared fresh. If storage is necessary, they should be aliquoted and stored at -70°C or colder. Avoid repeated freeze-thaw cycles. Studies on other β-lactams show significant degradation can occur even at -20°C over several days.

Troubleshooting Guide

Problem: Minimum Inhibitory Concentration (MIC) values are consistently high or out of the expected range for QC strains.

Possible CauseRecommended Solution
Incorrect Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. This should yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells for broth microdilution. Verify by performing a colony count.
Flomoxef Degradation Prepare fresh stock solutions. β-lactam antibiotics can degrade in aqueous solutions and growth media, with stability influenced by pH and temperature.[1][2] Ensure proper storage of powder (as per manufacturer) and stock solutions (aliquoted, ≤ -70°C).
Media Issues Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth methods or Mueller-Hinton Agar (B569324) (MHA) for agar-based methods. Verify the pH of the media is within the recommended range (typically 7.2-7.4).
Incorrect Incubation Incubate at 35°C ± 2°C for 16-20 hours in ambient air. Ensure incubators are properly calibrated. Longer incubation times can lead to antibiotic degradation and falsely elevated MICs.[4]

Problem: Zone diameters in disk diffusion are consistently too small or too large for QC strains.

Possible CauseRecommended Solution
Incorrect Inoculum A lawn of growth that is too heavy will result in smaller zones; a lawn that is too light will result in larger zones. Strictly adhere to the 0.5 McFarland standard for inoculum preparation.[5]
Improper Disk Application Disks must be pressed firmly to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[5]
Agar Depth and Surface Moisture Agar depth should be uniform (approximately 4 mm). Plates should be allowed to dry for 3-5 minutes (no more than 15) after inoculation to remove excess surface moisture before applying disks.[5]
Disk Potency Issues Check the expiration date and storage conditions of the Flomoxef disks. Ensure they are stored in a desiccated environment.

Key Data Tables

Table 1: Published MIC Breakpoints for Flomoxef (Note: Not official CLSI/EUCAST)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)Source / Comment
Enterobacteriaceae≤8 mg/L16 mg/L≥32 mg/LBased on surrogate CLSI breakpoints for Moxalactam.[2]
Enterobacteriaceae (Bacteremia)≤1 mg/L-≥2 mg/LBased on clinical outcome data from a 2018 study.[1][3]
General (NCCLS 1991)≤8 mg/L16 mg/L≥32 mg/LOlder criteria from the National Committee for Clinical Laboratory Standards (precursor to CLSI).[6]

Table 2: Factors Contributing to Variability in Flomoxef Susceptibility Testing

FactorParameterImpact on ResultsMitigation Strategy
Inoculum Density (CFU/mL)Higher density can increase MICs ("inoculum effect"), especially with β-lactamase producers.Standardize to 0.5 McFarland; perform periodic colony counts.
Media pHpH outside 7.2-7.4 can alter antibiotic activity. β-lactam stability is pH-dependent.[2]Use high-quality, QC-tested media. Check pH of new lots.
Cation ContentDivalent cation (Ca²⁺, Mg²⁺) concentration affects the activity of some antibiotics.Use cation-adjusted Mueller-Hinton media.
Antibiotic StabilityFlomoxef, a β-lactam, can degrade during incubation, leading to falsely high MICs.[1][2]Use freshly prepared solutions; minimize incubation time within the 16-20 hour window.
Incubation Time>20 hours can lead to antibiotic degradation and regrowth, causing falsely high MICs or indistinct zone edges.Use a calibrated timer; read plates promptly at 16-20 hours.
TemperatureTemperatures outside 35±2°C can affect bacterial growth rate and antibiotic activity.Use calibrated incubators and monitor temperature daily.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This protocol is based on the principles outlined by CLSI document M07.

  • Prepare Flomoxef Stock Solution: Weigh Flomoxef powder and dissolve in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration if necessary.

  • Prepare Microdilution Plates: Perform serial two-fold dilutions of the Flomoxef stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering the desired concentration range (e.g., 0.06 to 64 µg/mL). Include a growth control well (broth only) and a sterility control well.

  • Standardize Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation. This typically requires a 1:150 dilution followed by adding 50 µL of this diluted inoculum to each 50 µL of antibiotic solution in the plate.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final diluted inoculum. The final volume in each well is now 100 µL.

  • Incubation: Stack the plates (no more than four high), cover to prevent evaporation, and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Flomoxef that completely inhibits visible bacterial growth. Use a reading aid, such as a viewing box with a black background.

Protocol 2: Kirby-Bauer Disk Diffusion Testing

This protocol is based on the principles outlined by CLSI document M02.

  • Prepare Inoculum: Prepare a bacterial inoculum as described in steps 3 of the broth microdilution protocol, adjusting to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[5]

  • Allow to Dry: Let the plate sit with the lid slightly ajar for 3 to 5 minutes (but no more than 15 minutes) to allow the inoculum to dry.

  • Apply Disks: Aseptically apply a Flomoxef 30 µg disk to the surface of the agar. Gently press the disk down to ensure complete contact. If testing multiple agents, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers on the underside of the plate.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Incubation cluster_analysis Phase 3: Analysis P1 Prepare Flomoxef Stock Solution P2 Perform 2-fold Serial Dilutions in 96-well Plate P1->P2 Add to CAMHB E1 Inoculate Wells with Bacterial Suspension (Final Vol: 100µL) P2->E1 P3 Prepare Inoculum (0.5 McFarland) P4 Dilute Inoculum for Final Concentration P3->P4 Dilute in CAMHB P4->E1 E2 Incubate Plate 16-20 hours at 35°C A1 Read Plates for Visible Growth E2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for MIC determination by broth microdilution.

G Problem QC Result Out of Range (MIC or Zone Diameter) CheckInoculum Verify Inoculum Prep (0.5 McFarland, Age) Problem->CheckInoculum CheckMedia Check Media (Type, pH, Expiry) CheckInoculum->CheckMedia Inoculum OK ResultOK Problem Resolved CheckInoculum->ResultOK Corrected & Re-tested CheckAntibiotic Check Flomoxef (Stock/Disk Age, Storage) CheckMedia->CheckAntibiotic Media OK CheckMedia->ResultOK Corrected & Re-tested CheckProcedure Review Procedure (Incubation, Plate Reading) CheckAntibiotic->CheckProcedure Antibiotic OK CheckAntibiotic->ResultOK Corrected & Re-tested CheckProcedure->ResultOK Procedure OK & Re-test is within range ResultNotOK Issue Persists: Contact Technical Support CheckProcedure->ResultNotOK Issue Persists after re-test G center Result Variability inoculum Inoculum Density center->inoculum media Media (pH, Cations) center->media antibiotic Antibiotic Stability center->antibiotic incubation Incubation (Time, Temp) center->incubation technique Operator Technique center->technique

References

Validation & Comparative

Flumarin (Flomoxef) vs. Meropenem: A Comparative Analysis of In Vitro Activity Against ESBL-Producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli poses a significant challenge in clinical settings, often necessitating the use of carbapenems, such as meropenem (B701). This guide provides a comparative overview of the in vitro activity of Flumarin (flomoxef), an oxacephem antibiotic, against meropenem for ESBL-producing E. coli. The data presented is compiled from various studies to offer a quantitative and methodological perspective for research and development professionals.

Quantitative Data Summary

The in vitro efficacy of flomoxef (B131810) and meropenem against ESBL-producing E. coli has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative snapshot of their potency.

Study/Region Agent No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Susceptibility (%)
Japan (2004-2018)[1] Flomoxef180Not Reported0.250.5Not Reported
Meropenem180Not Reported≤0.06≤0.06Not Reported
Malaysia (UTIs)[2][3] Flomoxef50Not Reported≤0.5Not ReportedNot Reported
Meropenem50Not Reported≤0.5Not ReportedNot Reported
Malaysia (Multicentre)[4] Flomoxef127Not Reported4Not Reported81.9%
Meropenem127Not ReportedNot ReportedNot Reported97.6%
Korea[5] Flomoxef93Not Reported1498.9%

Key Observations:

  • Meropenem consistently demonstrates very high in vitro activity against ESBL-producing E. coli, with MIC₉₀ values typically at or below 0.06 µg/mL.[1] It is often considered the most effective agent in vitro.[2][3][4][6]

  • Flomoxef also shows good in vitro activity, with MIC₉₀ values ranging from 0.5 to 4 µg/mL in the presented studies.[1][5]

  • While meropenem generally exhibits higher potency, flomoxef has been suggested as a potential carbapenem-sparing alternative for treating infections caused by ESBL-producing bacteria.[2][3][7][8][9]

  • It's noteworthy that in some studies, both flomoxef and meropenem have shown reduced efficacy against biofilm-forming ESBL-producing E. coli compared to their activity against planktonic cells.[7][8][10]

Experimental Protocols

The determination of in vitro susceptibility in the cited studies predominantly relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agents in a liquid growth medium.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of flomoxef and meropenem are prepared from pure powders with known potency.

  • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations for testing.

2. Inoculum Preparation:

  • A suspension of the ESBL-producing E. coli isolate is prepared from an 18- to 24-hour agar (B569324) plate culture.

  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]

  • This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[12][13]

3. Inoculation and Incubation:

  • The standardized bacterial suspension is inoculated into microtiter plate wells containing the various concentrations of the antimicrobial agents.

  • A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[12][13]

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]

5. Quality Control:

  • Reference strains, such as E. coli ATCC 25922, are typically included in each run to ensure the accuracy and reproducibility of the results.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for comparing the in vitro activity of antimicrobial agents.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage A Isolate ESBL-producing E. coli strains D Standardize bacterial inoculum (0.5 McFarland) A->D Bacterial Culture B Prepare stock solutions (Flomoxef & Meropenem) C Prepare serial dilutions in Mueller-Hinton Broth B->C Dilution Series E Inoculate microtiter plates C->E D->E Standardized Inoculum F Incubate plates (35°C for 16-20h) E->F G Read MIC values (lowest concentration with no growth) F->G H Calculate MIC₅₀ and MIC₉₀ G->H I Compare in vitro activity H->I

Caption: Workflow for MIC determination and comparison.

Conceptual Relationship of Activity

This diagram illustrates the general findings from comparative studies on the activity of flomoxef and meropenem against ESBL-producing E. coli.

G cluster_agents Antimicrobial Agents cluster_target Target Organism cluster_outcome In Vitro Activity Outcome Meropenem Meropenem High_Activity Very High Potency (Low MIC) Meropenem->High_Activity Flomoxef Flomoxef Good_Activity Good Potency (Moderate MIC) Flomoxef->Good_Activity ESBL_Ecoli ESBL-producing E. coli ESBL_Ecoli->Meropenem ESBL_Ecoli->Flomoxef Alternative Potential Alternative to Carbapenems Good_Activity->Alternative

References

A Comparative In Vivo Efficacy Analysis of Flomoxef and Ceftriaxone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of parenteral beta-lactam antibiotics, Flomoxef, an oxacephem, and Ceftriaxone, a third-generation cephalosporin, represent critical tools in combating a range of bacterial infections. This guide provides a detailed comparison of their in vivo efficacy, supported by available experimental data from preclinical studies. While direct head-to-head in vivo clinical trials are limited, a comparative analysis can be drawn from individual studies investigating their effectiveness in various infection models. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of the available data.

In Vitro Activity: A Prelude to In Vivo Efficacy

The in vitro activity of an antibiotic, often measured by the Minimum Inhibitory Concentration (MIC), provides a foundational understanding of its potential therapeutic efficacy. Below is a summary of the in vitro activity of Flomoxef and Ceftriaxone against key Gram-positive and Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Flomoxef and Ceftriaxone
Organism (Number of Isolates)AntibioticMIC50MIC90RangeReference
Gram-Positive
Staphylococcus aureus (MSSA)Flomoxef0.50.5-[1]
Ceftriaxone---[2][3][4][5]
Streptococcus pyogenesFlomoxef0.1250.25-[1]
Ceftriaxone---
Streptococcus pneumoniaeFlomoxef216-[1]
Ceftriaxone---
Gram-Negative
Escherichia coliFlomoxef≤0.1250.5-1-[1]
Ceftriaxone---[2][3][4][5]
Klebsiella pneumoniaeFlomoxef≤0.1250.5-1-[1]
Ceftriaxone---[2][3][4][5]
Proteus mirabilisFlomoxef≤0.125≤0.125-[1]
Ceftriaxone---[2][3][4][5]
ESBL-producing E. coliFlomoxef0.1250.5-1-[1]
Ceftriaxone---
ESBL-producing K. pneumoniaeFlomoxef0.1250.5-1-[1]
Ceftriaxone---

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A direct comparison is challenging due to variations in tested isolates and methodologies across studies. Ceftriaxone susceptibility data is often presented as percentage of susceptible isolates rather than specific MIC values in some studies.[2][3][4][5]

In Vivo Efficacy: Preclinical Models

The following sections detail the in vivo efficacy of Flomoxef and Ceftriaxone in various animal infection models. The experimental protocols for key studies are provided to offer a comprehensive understanding of the methodologies employed.

Flomoxef In Vivo Studies

A key study investigated the pharmacokinetics/pharmacodynamics (PK/PD) of Flomoxef against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli in a neutropenic murine thigh infection model.[6]

  • Animal Model: Neutropenic female ICR mice.

  • Bacterial Strain: ESBL-producing E. coli.

  • Infection Route: Intramuscular injection into the thigh.

  • Treatment: Subcutaneous administration of Flomoxef at various dosing regimens.

  • Primary Endpoint: Bacterial burden in the thigh muscle after 24 hours of treatment.

  • Pharmacokinetic Analysis: Serum drug concentrations were measured to determine the free drug concentration-time curve.

  • Pharmacodynamic Index: The study aimed to determine the PK/PD index that correlated with antibacterial activity, such as the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

The study found that the antibacterial activity of Flomoxef correlated with %fT>MIC.[6] For a 1-log10 reduction in bacterial count, the target value for %fT>MIC was determined to be 35.1%.[6]

Flomoxef_Murine_Thigh_Infection_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment & Analysis Induce Neutropenia Induce Neutropenia Intramuscular Injection\ninto Thigh Intramuscular Injection into Thigh Induce Neutropenia->Intramuscular Injection\ninto Thigh Prepare Bacterial Inoculum\n(ESBL-producing E. coli) Prepare Bacterial Inoculum (ESBL-producing E. coli) Prepare Bacterial Inoculum\n(ESBL-producing E. coli)->Intramuscular Injection\ninto Thigh Administer Flomoxef\n(Subcutaneous) Administer Flomoxef (Subcutaneous) Intramuscular Injection\ninto Thigh->Administer Flomoxef\n(Subcutaneous) Collect Blood Samples\n(Pharmacokinetics) Collect Blood Samples (Pharmacokinetics) Administer Flomoxef\n(Subcutaneous)->Collect Blood Samples\n(Pharmacokinetics) Harvest Thigh Muscle\n(Bacterial Burden) Harvest Thigh Muscle (Bacterial Burden) Administer Flomoxef\n(Subcutaneous)->Harvest Thigh Muscle\n(Bacterial Burden) Correlate PK/PD with Efficacy Correlate PK/PD with Efficacy Collect Blood Samples\n(Pharmacokinetics)->Correlate PK/PD with Efficacy Determine Bacterial Count (CFU) Determine Bacterial Count (CFU) Harvest Thigh Muscle\n(Bacterial Burden)->Determine Bacterial Count (CFU) Determine Bacterial Count (CFU)->Correlate PK/PD with Efficacy

Flomoxef Murine Thigh Infection Model Workflow
Ceftriaxone In Vivo Studies

Ceftriaxone's in vivo efficacy has been evaluated in several animal models, often in comparison with other cephalosporins. One study compared the effects of four cephalosporins, including Ceftriaxone, against Escherichia coli in a murine thigh muscle infection model.[7]

  • Animal Model: Irradiated mice.

  • Bacterial Strain: Escherichia coli.

  • Infection Route: Intramuscular injection into the thigh.

  • Treatment: Administration of Ceftriaxone and other cephalosporins.

  • Primary Endpoint: In vivo antibacterial pharmacodynamics.

  • Pharmacokinetic Analysis: Plasma concentrations of the cephalosporins were determined.

Interestingly, this study revealed that while Ceftriaxone was as efficacious as the other tested cephalosporins in vitro, its maximum effect in vivo was significantly lower.[7] This highlights that in vitro efficacy does not always predict in vivo outcomes.[7]

Ceftriaxone_Murine_Thigh_Infection_Workflow cluster_setup Setup cluster_infection_phase Infection cluster_treatment_analysis Treatment & Analysis Irradiate Mice Irradiate Mice Induce Thigh Muscle Infection Induce Thigh Muscle Infection Irradiate Mice->Induce Thigh Muscle Infection Prepare E. coli Inoculum Prepare E. coli Inoculum Prepare E. coli Inoculum->Induce Thigh Muscle Infection Administer Ceftriaxone/Comparators Administer Ceftriaxone/Comparators Induce Thigh Muscle Infection->Administer Ceftriaxone/Comparators Determine Plasma Concentrations\n(Pharmacokinetics) Determine Plasma Concentrations (Pharmacokinetics) Administer Ceftriaxone/Comparators->Determine Plasma Concentrations\n(Pharmacokinetics) Assess In Vivo Antibacterial Effect Assess In Vivo Antibacterial Effect Administer Ceftriaxone/Comparators->Assess In Vivo Antibacterial Effect Compare In Vitro vs In Vivo Efficacy Compare In Vitro vs In Vivo Efficacy Determine Plasma Concentrations\n(Pharmacokinetics)->Compare In Vitro vs In Vivo Efficacy Assess In Vivo Antibacterial Effect->Compare In Vitro vs In Vivo Efficacy

References

Flumarin's Efficacy Against Clinical Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Flumarin (flomoxef) against a range of clinically significant bacterial isolates. This compound's performance is benchmarked against other key β-lactam antibiotics: ceftazidime, cefpirome, imipenem (B608078), and meropenem (B701). The data presented is compiled from various in vitro studies to offer a consolidated resource for evaluating its antibacterial spectrum.

In Vitro Efficacy of this compound and Comparators

This compound, an oxacephem antibiotic, demonstrates potent in vitro activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] Its efficacy, particularly against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, positions it as a noteworthy agent in the current landscape of antimicrobial resistance.

Comparative Activity Against Gram-Negative Isolates

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key Gram-negative clinical isolates. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compound0.58
Ceftazidime--
Imipenem≤0.06 - 0.250.25 - 0.5
Meropenem≤0.03 - 0.060.06 - 0.12
E. coli (ESBL-producing) This compound14
Ceftazidime32128
Imipenem0.250.5
Meropenem0.060.12
Klebsiella pneumoniae This compound0.252
Ceftazidime0.2532
Imipenem0.12 - 0.250.25 - 1
Meropenem≤0.03 - 0.060.06 - 0.25
K. pneumoniae (ESBL-producing) This compound0.516
Ceftazidime32128
Imipenem0.251
Meropenem0.060.5
Proteus mirabilis This compound≤0.120.25
Ceftazidime≤0.120.25
Imipenem0.250.5
Meropenem≤0.030.06

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in study methodologies and geographical locations of isolate collection.

Studies indicate that this compound maintains good activity against ESBL-producing isolates, with susceptibility rates reported to be over 90% in some studies.[2] While carbapenems like imipenem and meropenem generally exhibit lower MIC values, this compound's efficacy against these resistant strains suggests its potential as a carbapenem-sparing option.[3]

Comparative Activity Against Gram-Positive Isolates

The in vitro activity of this compound and comparators against common Gram-positive pathogens is outlined below.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA) This compound0.50.5
Cefpirome0.51
Imipenem≤0.06≤0.06
Streptococcus pneumoniae This compound216
Cefpirome≤0.060.12
Imipenem≤0.06≤0.06
Streptococcus pyogenes This compound0.1250.25
Cefpirome≤0.06≤0.06
Imipenem≤0.06≤0.06

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in study methodologies and geographical locations of isolate collection.

This compound demonstrates strong activity against methicillin-susceptible Staphylococcus aureus (MSSA) and streptococci, with the exception of Enterococcus faecalis and Enterococcus faecium.[1]

Mechanism of Action and Experimental Workflow

To provide a clearer understanding of this compound's function and the methodologies used to assess its efficacy, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

G This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall Precursor_Synthesis Synthesis of Peptidoglycan Precursors Transport Transport of Precursors across Cell Membrane Precursor_Synthesis->Transport 1 PBP Penicillin-Binding Proteins (PBPs) Transport->PBP 2 Transglycosylation Transglycosylation (Glycan Chain Elongation) PBP->Transglycosylation 3a Transpeptidation Transpeptidation (Peptide Cross-linking) PBP->Transpeptidation 3b Cell_Wall Stable Peptidoglycan Cell Wall Transglycosylation->Cell_Wall Transpeptidation->Cell_Wall This compound This compound (Flomoxef) This compound->Inhibition Inhibition->PBP Inhibits G Experimental Workflow for In Vitro Efficacy Testing Start Start Isolate_Collection Clinical Isolate Collection Start->Isolate_Collection Isolate_Identification Bacterial Identification (e.g., MALDI-TOF, 16S rRNA) Isolate_Collection->Isolate_Identification Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Isolate_Identification->Inoculum_Prep MIC_Determination MIC Determination (Broth Microdilution) Inoculum_Prep->MIC_Determination Bactericidal_Activity Bactericidal Activity (Time-Kill Assay) Inoculum_Prep->Bactericidal_Activity Data_Analysis Data Analysis (MIC50, MIC90) MIC_Determination->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results Bactericidal_Activity->Results

References

Flomoxef's Battle Against Beta-Lactam Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of Flomoxef (B131810) and other beta-lactam antibiotics reveals a nuanced landscape of efficacy, particularly against challenging multidrug-resistant pathogens. Flomoxef, an oxacephem antibiotic, demonstrates notable stability against many beta-lactamases, positioning it as a potential carbapenem-sparing option. However, its effectiveness is not absolute and is intricately linked to the specific resistance mechanisms employed by bacteria.

Flomoxef's unique 1-oxacephem structure, distinguishing it from traditional cephalosporins, confers a significant degree of resistance to hydrolysis by many beta-lactamase enzymes, including the widespread extended-spectrum beta-lactamases (ESBLs). This stability allows it to maintain activity against a range of Gram-positive and Gram-negative bacteria, as well as anaerobes.[1][2][3] However, like other beta-lactams, its efficacy can be compromised by certain resistance mechanisms, most notably the production of AmpC beta-lactamases and carbapenemases.[1][2]

Comparative In Vitro Activity: A Quantitative Look

The in vitro activity of Flomoxef against key pathogens, particularly ESBL-producing Enterobacteriaceae, has been a focal point of numerous studies. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that inhibits visible bacterial growth, provides a quantitative measure of its potency compared to other beta-lactams.

Activity against ESBL-Producing Escherichia coli and Klebsiella pneumoniae

Flomoxef has shown promising activity against ESBL-producing E. coli and K. pneumoniae, often outperforming third and fourth-generation cephalosporins.[4][5]

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference
Flomoxef E. coli (ESBL-producing)1498.9[4]
Flomoxef K. pneumoniae (ESBL-producing)0.51689.2[4]
Flomoxef E. coli (ESBL-producing)≤0.5--[5]
Flomoxef K. pneumoniae (ESBL-producing)≤1--[5]
Cefmetazole (B193816) E. coli (ESBL-producing)--Comparable to Flomoxef[5][6]
Cefoxitin E. coli (ESBL-producing)--Lower than Flomoxef[5]
Meropenem E. coli & K. pneumoniae (ESBL-producing)≤0.03/0.061/1High[5]
Ceftriaxone E. coli & K. pneumoniae (ESBL-producing)>64>64Low[7]
Cefepime E. coli & K. pneumoniae (ESBL-producing)>64>64Low[7]
Ceftazidime E. coli & K. pneumoniae (ESBL-producing)>64>64Low[7]
Activity against Anaerobic Bacteria

Flomoxef also demonstrates potent activity against a variety of anaerobic bacteria, which is a crucial attribute for treating mixed infections.

AntibioticOrganismMIC₉₀ (µg/mL)Reference
Flomoxef Bacteroides fragilis<2[8]
Moxalactam Bacteroides fragilis<4[8]
Cefoxitin Bacteroides fragilis<16[8]
Cefotaxime Bacteroides fragilis<128[8]
Clindamycin (B1669177) Bacteroides fragilis<2[8]
Flomoxef Clostridium difficile<4[8]

Mechanisms of Cross-Resistance

The primary driver of cross-resistance between Flomoxef and other beta-lactam antibiotics is the production of beta-lactamase enzymes. These enzymes inactivate the antibiotics by hydrolyzing the beta-lactam ring.

Beta_Lactam_Resistance cluster_antibiotics Beta-Lactam Antibiotics cluster_bacteria Bacterium cluster_resistance Resistance Mechanisms Flomoxef Flomoxef PBP Penicillin-Binding Proteins (PBPs) Flomoxef->PBP Inhibits Penicillins Penicillins Penicillins->PBP Inhibits Cephalosporins Cephalosporins Cephalosporins->PBP Inhibits Carbapenems Carbapenems Carbapenems->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes ESBL ESBL Production ESBL->Penicillins Hydrolyzes ESBL->Cephalosporins Hydrolyzes AmpC AmpC Production AmpC->Flomoxef Hydrolyzes AmpC->Cephalosporins Hydrolyzes Carbapenemase Carbapenemase Production Carbapenemase->Flomoxef Hydrolyzes Carbapenemase->Carbapenems Hydrolyzes Porin Porin Channel Modification Porin->Flomoxef Reduces Entry

Mechanisms of Beta-Lactam Action and Resistance.

As depicted in the diagram, while ESBLs primarily affect penicillins and cephalosporins, AmpC beta-lactamases are a significant mechanism of resistance to Flomoxef.[1][9] The production of AmpC enzymes, which can be chromosomally encoded and inducible or plasmid-mediated, can lead to high-level resistance.[1] Additionally, some carbapenemases can also hydrolyze Flomoxef, leading to cross-resistance with carbapenem (B1253116) antibiotics.[2] Another mechanism of resistance involves modifications in porin channels, which can limit the entry of the antibiotic into the bacterial cell.[2]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing, a cornerstone of clinical microbiology and drug development.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining MIC is the broth microdilution method , as outlined by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_inoculum->inoculate prep_dilutions Prepare Serial Two-Fold Dilutions of Antibiotics prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Workflow for MIC Determination by Broth Microdilution.

In this procedure, a standardized suspension of the test bacterium is added to wells of a microtiter plate containing serial dilutions of the antibiotics being tested. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that prevents visible growth.

Detection of Beta-Lactamases

Identifying the presence of specific beta-lactamases is crucial for understanding resistance patterns.

  • Phenotypic Tests: Methods like the boronic acid disk test can be used to detect the presence of AmpC beta-lactamases.[4]

  • Genotypic Tests: Polymerase Chain Reaction (PCR) is employed to amplify and identify the specific genes encoding for beta-lactamases, such as blaCTX-M, blaTEM, blaSHV for ESBLs, and blaAmpC for AmpC enzymes.[4][10]

Conclusion

Flomoxef demonstrates a favorable in vitro profile against many clinically important pathogens, including those producing ESBLs. This positions it as a valuable tool in the era of escalating antibiotic resistance, potentially sparing the use of last-resort carbapenems. However, the emergence of AmpC and carbapenemase-producing strains underscores the critical need for ongoing surveillance and prudent antibiotic stewardship. Understanding the specific mechanisms of resistance within a given clinical isolate is paramount for guiding appropriate therapeutic choices and preserving the efficacy of this important antibiotic.

References

A Head-to-Head In Vitro Comparison of Flumarin (Flomoxef) and Imipenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Flumarin (flomoxef), an oxacephem antibiotic, and imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic. The following sections detail their mechanisms of action, comparative antibacterial activity through Minimum Inhibitory Concentration (MIC) data, and the experimental protocols used to derive these findings.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and imipenem are bactericidal agents that belong to the beta-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved by covalently binding to and inactivating essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inhibiting these proteins, both drugs disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

Beta-Lactam_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactam This compound / Imipenem PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Beta_Lactam->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis (Bacterial Death) Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Mechanism of action for beta-lactam antibiotics.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and imipenem against a range of Gram-positive and Gram-negative bacteria. The data has been compiled from various in vitro studies. It is important to note that direct comparisons are most accurate when data is from a single study using identical methodologies.

This compound (Flomoxef) In Vitro Activity
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)0.50.5
Streptococcus pyogenes0.1250.25
Streptococcus pneumoniae216
Gram-Negative
Escherichia coli (ESBL-producing)14
Klebsiella pneumoniae (ESBL-producing)0.516

Data sourced from multiple studies, including a 2015 study on clinical isolates from Peking Union Medical College Hospital and a 2018 study on ESBL-producing E. coli and K. pneumoniae in Korea.[1][2]

Imipenem In Vitro Activity
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)-0.39
Staphylococcus aureus (MRSA)-6.25
Enterococcus faecalis--
Gram-Negative
Escherichia coli (Carbapenemase-positive)--
Klebsiella pneumoniae (Carbapenemase-positive)--
Pseudomonas aeruginosa--
Head-to-Head Comparison from a Single Study

One study directly compared the in vitro activity of flomoxef (B131810) and imipenem against a range of clinical isolates.[3] The study highlighted that flomoxef demonstrates strong antibacterial activity against staphylococci, including methicillin-resistant strains, and streptococci (with the exception of Enterococcus faecalis and Enterococcus faecium). It is also very active against Gram-negative cocci and rods, as well as both Gram-positive and Gram-negative anaerobes. However, the study noted that flomoxef has no activity against Pseudomonas sp.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro comparison of this compound and imipenem.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotics in 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End PBP_Competition_Assay_Workflow Start Start Prepare_Membranes Isolate bacterial membranes containing PBPs Start->Prepare_Membranes Incubate_Test_Antibiotic Incubate membranes with varying concentrations of This compound or Imipenem Prepare_Membranes->Incubate_Test_Antibiotic Add_Labeled_Penicillin Add a fixed concentration of radiolabeled/fluorescent penicillin Incubate_Test_Antibiotic->Add_Labeled_Penicillin Incubate_Labeled Incubate to allow binding Add_Labeled_Penicillin->Incubate_Labeled SDS_PAGE Separate proteins by SDS-PAGE Incubate_Labeled->SDS_PAGE Detect_Signal Detect labeled penicillin signal (e.g., autoradiography) SDS_PAGE->Detect_Signal Analyze_Results Quantify signal reduction to determine IC50 Detect_Signal->Analyze_Results End End Analyze_Results->End

References

Flomoxef vs. Fourth-Generation Cephalosporins: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of flomoxef (B131810), an oxacephem antibiotic, and fourth-generation cephalosporins. The content synthesizes available in vitro data, outlines experimental methodologies, and discusses the current landscape of clinical evidence.

Executive Summary

Flomoxef, an oxacephem antibiotic, demonstrates potent in vitro activity against a broad spectrum of bacteria, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This positions it as a potential carbapenem-sparing option. Fourth-generation cephalosporins, such as cefepime (B1668827) and cefpirome, are characterized by their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, and their stability against many β-lactamases.

While direct head-to-head clinical trial data comparing flomoxef with fourth-generation cephalosporins is limited, in vitro studies provide valuable insights into their comparative efficacy. This guide will delve into the available data to offer a comprehensive overview for research and development professionals.

Mechanism of Action

Both flomoxef and fourth-generation cephalosporins are β-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis.

The structural differences between flomoxef (an oxacephem) and fourth-generation cephalosporins influence their stability against β-lactamases and their specific PBP affinities, which in turn affects their spectrum of activity.

cluster_flomoxef Flomoxef (Oxacephem) cluster_4th_gen Fourth-Generation Cephalosporins Flomoxef Flomoxef PBP_F Penicillin-Binding Proteins (PBPs) Flomoxef->PBP_F Binds to Inhibition Inhibition of Peptidoglycan Synthesis PBP_F->Inhibition FourthGen Cefepime, Cefpirome PBP_4G Penicillin-Binding Proteins (PBPs) FourthGen->PBP_4G Binds to PBP_4G->Inhibition CellWall Defective Cell Wall Inhibition->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis

Figure 1: Simplified signaling pathway of β-lactam antibiotics.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of flomoxef and fourth-generation cephalosporins is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize comparative MIC data from various studies.

Gram-Negative Bacteria

Flomoxef has demonstrated notable activity against ESBL-producing Escherichia coli and Klebsiella pneumoniae, often exhibiting lower MIC₉₀ values than some fourth-generation cephalosporins like cefepime in certain studies.[1][2][3] However, fourth-generation cephalosporins generally possess broader activity against non-fermenting Gram-negative bacilli, such as Pseudomonas aeruginosa, against which flomoxef has no activity.[4][5]

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ESBL-producing E. coli Flomoxef14
Cefepime>64>64
ESBL-producing K. pneumoniae Flomoxef0.516
Cefepime>64>64
Enterobacter cloacae Flomoxef2>64
Cefepime0.2516
Cefpirome0.124
Serratia marcescens Flomoxef8>64
Cefepime14
Cefpirome0.52
Pseudomonas aeruginosa Flomoxef>64>64
Cefepime416
Cefpirome832

Table 1: Comparative in vitro activity of flomoxef and fourth-generation cephalosporins against selected Gram-negative bacteria. Data compiled from multiple sources.[2][6][7]

Gram-Positive Bacteria

Against Gram-positive cocci, both flomoxef and fourth-generation cephalosporins demonstrate activity, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA) Flomoxef0.50.5
Cefepime24
Cefpirome12
Streptococcus pneumoniae Flomoxef216
Cefepime≤0.060.25
Cefpirome≤0.060.12
Streptococcus pyogenes Flomoxef0.1250.25
Cefepime≤0.06≤0.06
Cefpirome≤0.06≤0.06

Table 2: Comparative in vitro activity of flomoxef and fourth-generation cephalosporins against selected Gram-positive bacteria. Data compiled from multiple sources.[6][7]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent against a bacterial isolate.[10]

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of flomoxef and fourth-generation cephalosporins are prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.

  • Inoculum Preparation:

    • Bacterial isolates are grown on an appropriate agar (B569324) medium (e.g., Blood Agar or MacConkey Agar) for 18-24 hours.

    • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading:

    • Following incubation, the plates are examined visually or with a plate reader for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of antibiotics in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read plates for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Figure 2: Experimental workflow for broth microdilution MIC testing.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[11][12][13]

  • Preparation of Agar Plates:

    • A series of agar plates are prepared, each containing a specific concentration of the antibiotic.

    • Molten Mueller-Hinton agar is cooled to 45-50°C, and a defined volume of the antibiotic stock solution is added to achieve the desired final concentration. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation:

    • A standardized bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation and Incubation:

    • A standardized volume of each bacterial suspension (typically 1-10 µL) is spotted onto the surface of each antibiotic-containing agar plate and a growth control plate (no antibiotic).

    • The inoculated plates are allowed to dry, then inverted and incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Reading:

    • The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria (defined as no growth, a faint haze, or a single colony).

Clinical Efficacy and Safety Profile

Direct comparative clinical trial data between flomoxef and fourth-generation cephalosporins are scarce. A Phase 3 clinical trial (NCT02302092) was initiated to compare the efficacy and safety of flomoxef versus cefepime for the treatment of complicated urinary tract infections in adults.[14] However, this study was prematurely terminated for administrative and strategic reasons, and no efficacy data has been published.[14]

Retrospective studies have compared flomoxef to other β-lactams, such as cefmetazole (B193816) and carbapenems, in the treatment of urinary tract infections and bacteremia caused by ESBL-producing organisms.[15][16][17][18][19] These studies suggest that flomoxef may be a viable carbapenem-sparing option, particularly for infections caused by susceptible pathogens.[15][16][17][18][19]

Safety and Tolerability

The safety profile of flomoxef is generally comparable to that of other cephalosporins.[20][21][22] Commonly reported adverse events include gastrointestinal disturbances (diarrhea, nausea), rash, and elevated liver enzymes.[21][23]

Fourth-generation cephalosporins like cefepime are also generally well-tolerated.[4][6][24][25] Common side effects include rash, diarrhea, nausea, and headache.[6][24][25] A notable adverse effect associated with cefepime, particularly in patients with renal impairment, is neurotoxicity, which can manifest as confusion, encephalopathy, myoclonus, and seizures.[1][4]

cluster_common Common Adverse Events cluster_specific Agent-Specific Considerations GI Gastrointestinal (Diarrhea, Nausea) Rash Rash/Hypersensitivity Flomoxef_AE Flomoxef: Elevated Liver Enzymes Cefepime_AE Cefepime: Neurotoxicity (in renal impairment) Flomoxef_Node Flomoxef Flomoxef_Node->GI Flomoxef_Node->Rash Flomoxef_Node->Flomoxef_AE FourthGen_Node Fourth-Generation Cephalosporins FourthGen_Node->GI FourthGen_Node->Rash FourthGen_Node->Cefepime_AE

Figure 3: Comparative overview of common adverse event profiles.

Conclusion and Future Directions

Based on the available in vitro data, flomoxef demonstrates promising activity against certain clinically important pathogens, including ESBL-producing Enterobacteriaceae, and may be a valuable tool in antimicrobial stewardship efforts. Fourth-generation cephalosporins offer a broader spectrum of activity, particularly against non-fermenting Gram-negative bacilli.

References

In Vitro Showdown: A Comparative Analysis of Flumarin (Flomoxef) and Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the ongoing battle against bacterial resistance, researchers and clinicians require a clear understanding of the in vitro efficacy of available antimicrobial agents. This guide provides a detailed, data-driven comparison of two potent broad-spectrum antibiotics: Flumarin (flomoxef), an oxacephem, and the combination agent piperacillin-tazobactam (B1260346). This report synthesizes available in vitro data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and piperacillin-tazobactam demonstrate broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative bacteria, including anaerobic organisms. Flomoxef (B131810) exhibits notable potency against staphylococci and shows strong activity against many Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs). Piperacillin-tazobactam, a combination of a ureidopenicillin and a β-lactamase inhibitor, is also effective against a wide array of bacteria, including Pseudomonas aeruginosa. This guide presents a side-by-side comparison of their in vitro performance, supported by quantitative data from various studies.

Mechanism of Action

Both antibiotics target the bacterial cell wall, a critical structure for bacterial survival. However, their specific classifications and protective mechanisms against bacterial resistance differ.

This compound (Flomoxef): As an oxacephem antibiotic, flomoxef inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. A key feature of flomoxef is its structural stability against hydrolysis by many β-lactamases, including ESBLs.

Piperacillin-Tazobactam: This combination agent leverages the bactericidal activity of piperacillin (B28561), a penicillin that also inhibits PBPs to disrupt cell wall synthesis. Tazobactam, a β-lactamase inhibitor, protects piperacillin from degradation by a wide range of bacterial β-lactamases, thereby extending its antimicrobial spectrum.

Mechanism_of_Action cluster_this compound This compound (Flomoxef) cluster_pip_tazo Piperacillin-Tazobactam F_drug Flomoxef F_PBP Penicillin-Binding Proteins (PBPs) F_drug->F_PBP Binds to F_cell_wall Inhibition of Cell Wall Synthesis F_PBP->F_cell_wall Leads to F_lysis Bacterial Cell Lysis F_cell_wall->F_lysis Results in PT_pip Piperacillin PT_PBP Penicillin-Binding Proteins (PBPs) PT_pip->PT_PBP Binds to PT_tazo Tazobactam PT_beta_lactamase β-Lactamase Enzymes PT_tazo->PT_beta_lactamase Inhibits PT_cell_wall Inhibition of Cell Wall Synthesis PT_PBP->PT_cell_wall Leads to PT_beta_lactamase->PT_pip Degrades PT_lysis Bacterial Cell Lysis PT_cell_wall->PT_lysis Results in Broth_Microdilution_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with no Visible Growth) incubate->read_mic end End read_mic->end

Flomoxef's Bactericidal Efficacy Against Staphylococcus aureus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals evaluating the bactericidal activity of flomoxef (B131810) against Staphylococcus aureus in comparison to established therapies such as vancomycin (B549263), linezolid, and daptomycin (B549167). This document provides a detailed overview of supporting experimental data, methodologies, and mechanisms of action to facilitate informed decisions in antimicrobial research and development.

Executive Summary

Staphylococcus aureus remains a significant pathogen, with methicillin-resistant strains (MRSA) posing a considerable therapeutic challenge. This guide provides a comparative analysis of the bactericidal activity of flomoxef, a fourth-generation cephalosporin, against S. aureus, benchmarked against three commonly used antibiotics: vancomycin, linezolid, and daptomycin. While direct comparative studies evaluating all four agents under identical conditions are limited, this guide synthesizes available data to offer a comprehensive overview of their respective in vitro activities.

Flomoxef demonstrates potent in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA).[1][2] Daptomycin consistently exhibits rapid bactericidal activity against S. aureus, whereas vancomycin's bactericidal effect can be variable, with instances of tolerance observed in MRSA isolates. Linezolid is generally considered bacteriostatic against S. aureus.

Comparative In Vitro Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for flomoxef and the comparator antibiotics against Staphylococcus aureus. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in methodology and bacterial strains tested.

Table 1: Minimum Inhibitory Concentration (MIC) Data against Staphylococcus aureus

AntibioticStrain(s)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (mg/L)
Flomoxef MSSA0.5[1][2]0.5[1][2]0.44[3]
Vancomycin S. aureus1[4]1[4]-
Linezolid S. aureus2[4]2[4]-
Daptomycin S. aureus0.25[4]0.5[4]-

Table 2: Bactericidal Activity Profile

AntibioticGeneral Bactericidal Activity against S. aureusMBC Data Highlights
Flomoxef BactericidalSpecific MBC data against S. aureus is not readily available in the reviewed literature.
Vancomycin Bactericidal (variable)Tolerance (MBC/MIC ratio ≥32) has been reported in a significant percentage of MRSA isolates.
Linezolid Bacteriostatic[5]Generally not bactericidal against S. aureus.[5]
Daptomycin Rapidly Bactericidal[6]MBC values are typically at or within one to two dilutions of the MIC.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prepare_antibiotic Prepare serial two-fold dilutions of antibiotic inoculate Inoculate microtiter plate wells containing antibiotic dilutions with inoculum prepare_antibiotic->inoculate Transfer to plate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

MIC Determination Workflow
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the results of the MIC test.

Workflow for MBC Determination:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation_readout Incubation & Readout cluster_determination Determination mic_wells Select wells from MIC plate showing no visible growth subculture Subculture a standardized volume from each clear well onto antibiotic-free agar (B569324) mic_wells->subculture incubate Incubate agar plates at 35-37°C for 18-24 hours subculture->incubate count_colonies Count the number of _Colony Forming Units_ (CFUs) incubate->count_colonies determine_mbc MBC = Lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum count_colonies->determine_mbc

MBC Determination Workflow
Time-Kill Curve Assay

Time-kill curve assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Workflow for Time-Kill Curve Assay:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) antibiotic_tubes Prepare tubes with broth and desired antibiotic concentrations (e.g., 1x, 2x, 4x MIC) control_tube Prepare a growth control tube without antibiotic inoculate_tubes Inoculate all tubes with the bacterial suspension control_tube->inoculate_tubes time_points Withdraw aliquots at specific time points (e.g., 0, 2, 4, 6, 8, 24 hours) inoculate_tubes->time_points serial_dilution Perform serial dilutions of the withdrawn aliquots time_points->serial_dilution plate Plate dilutions onto antibiotic-free agar serial_dilution->plate incubate_plates Incubate plates and count CFUs plate->incubate_plates plot_data Plot log10 CFU/mL versus time incubate_plates->plot_data analyze_curve Analyze the curve to determine the rate of killing plot_data->analyze_curve

Time-Kill Curve Assay Workflow

Mechanisms of Action and Resistance

Flomoxef

Flomoxef, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. In methicillin-susceptible S. aureus (MSSA), the primary targets are PBP1, PBP2, and PBP3. In MRSA, flomoxef has a lower affinity for the altered PBP2a, the primary determinant of methicillin (B1676495) resistance. However, it can still inhibit other PBPs, such as PBP4, which is involved in the secondary cross-linking of the cell wall.[7]

Flomoxef_Mechanism cluster_flomoxef Flomoxef Action cluster_cell_wall S. aureus Cell Wall Synthesis cluster_outcome Outcome flomoxef Flomoxef pbp Penicillin-Binding Proteins (PBPs) (PBP1, PBP2, PBP3 in MSSA; PBP4 in MRSA) flomoxef->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis (Cross-linking) pbp->peptidoglycan inhibition Inhibition of Peptidoglycan Synthesis pbp->inhibition cell_wall Stable Cell Wall peptidoglycan->cell_wall lysis Cell Lysis and Bacterial Death inhibition->lysis

Flomoxef Mechanism of Action
Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. Resistance in S. aureus can occur through the acquisition of the vanA gene cluster, which modifies the target to D-Ala-D-Lac, or through chromosomal mutations that lead to a thickened cell wall, trapping vancomycin and preventing it from reaching its target.

Vancomycin_Mechanism cluster_vancomycin Vancomycin Action & Resistance cluster_cell_wall S. aureus Cell Wall Synthesis cluster_outcome Outcome vancomycin Vancomycin precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) vancomycin->precursor Binds to resistance Resistance: - vanA gene (D-Ala-D-Lac) - Thickened cell wall resistance->vancomycin Blocks binding transglycosylation Transglycosylation/ Transpeptidation precursor->transglycosylation inhibition Inhibition of Cell Wall Synthesis precursor->inhibition cell_wall Stable Cell Wall transglycosylation->cell_wall lysis Cell Lysis and Bacterial Death inhibition->lysis

Vancomycin Mechanism of Action
Linezolid

Linezolid is an oxazolidinone antibiotic that inhibits protein synthesis at a very early stage. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex with the 30S subunit, thereby blocking the translation of mRNA into proteins. Resistance primarily arises from mutations in the 23S rRNA gene, which alter the drug's binding site.

Linezolid_Mechanism cluster_linezolid Linezolid Action & Resistance cluster_protein_synthesis S. aureus Protein Synthesis cluster_outcome Outcome linezolid Linezolid ribosome_50S 50S Ribosomal Subunit linezolid->ribosome_50S Binds to resistance Resistance: Mutations in 23S rRNA resistance->linezolid Prevents binding initiation_complex 70S Initiation Complex Formation ribosome_50S->initiation_complex ribosome_30S 30S Ribosomal Subunit ribosome_30S->initiation_complex protein Protein Synthesis initiation_complex->protein inhibition Inhibition of Protein Synthesis initiation_complex->inhibition bacteriostasis Bacteriostasis inhibition->bacteriostasis

Linezolid Mechanism of Action
Daptomycin

Daptomycin is a cyclic lipopeptide that disrupts the bacterial cell membrane. In a calcium-dependent manner, it inserts into the cell membrane, leading to rapid depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, resulting in bacterial cell death. Resistance can emerge through mutations that alter the cell membrane composition or surface charge, reducing daptomycin binding.

Daptomycin_Mechanism cluster_daptomycin Daptomycin Action & Resistance cluster_cell_membrane S. aureus Cell Membrane cluster_outcome Outcome daptomycin Daptomycin + Ca2+ membrane_insertion Insertion into Cell Membrane daptomycin->membrane_insertion resistance Resistance: - Altered membrane composition - Changes in surface charge resistance->daptomycin Reduces binding depolarization Membrane Depolarization membrane_insertion->depolarization ion_efflux K+ Ion Efflux depolarization->ion_efflux synthesis_inhibition Inhibition of DNA, RNA, and Protein Synthesis ion_efflux->synthesis_inhibition death Bacterial Cell Death synthesis_inhibition->death

Daptomycin Mechanism of Action

Conclusion

Flomoxef exhibits promising in vitro activity against MSSA, positioning it as a potentially valuable agent in the antimicrobial armamentarium. Its bactericidal mechanism, targeting bacterial cell wall synthesis, is well-established for beta-lactam antibiotics. However, a comprehensive understanding of its bactericidal potency against S. aureus, particularly in comparison to agents like daptomycin and vancomycin, necessitates further investigation through direct comparative studies, including MBC determinations and time-kill curve analyses. The data and methodologies presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals in the ongoing effort to combat Staphylococcus aureus infections.

References

Comparative Preclinical Safety Analysis of Flumarin (Flomoxef) and Other Second-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of Flumarin (active ingredient: Flomoxef) alongside other notable second-generation cephalosporin (B10832234) antibiotics: Cefuroxime, Cefoxitin, and Cefamandole. The objective is to present available experimental data from preclinical models to aid in the evaluation of these compounds.

It is important to note that while extensive preclinical safety studies for Flomoxef (B131810) have been conducted for its registration in several countries, specific quantitative data, such as LD50 values and detailed genotoxicity results, are not widely available in the public domain.[1] This guide, therefore, presents the available data for comparator drugs to provide a safety context for this class of antibiotics, supplemented with qualitative information on this compound's safety profile.

Comparative Safety Data

The following tables summarize the available quantitative data from preclinical safety studies for this compound's comparators.

Table 1: Acute Toxicity Data

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The Median Lethal Dose (LD50) is a standard measure, representing the dose required to be lethal to 50% of a tested animal population.[2][3] A higher LD50 value generally indicates lower acute toxicity.[4]

Compound Species Route of Administration LD50 Value (mg/kg)
This compound (Flomoxef) Data Not Publicly Available--
Cefuroxime RatOral>10,000[1][5][6][7][8]
MouseOral>10,000[1][5][7]
RatIntravenous>4,000[5][7]
MouseIntravenous10,400[9][10]
Cefoxitin RatIntraperitoneal>10,000[11][12]
MouseIntravenous~8,000[11]
MouseOral>10,000[13]
Cefamandole MouseIntravenous3,915[14]
RatIntravenous2,562-3,336[14]
Table 2: Genotoxicity Profile

Genotoxicity assays are conducted to identify substances that can cause damage to genetic material (DNA and chromosomes). A standard battery of tests is typically used to assess different endpoints, including gene mutations, and chromosomal damage.

Compound Ames Test (Bacterial Gene Mutation) In Vitro Chromosomal Aberration (Mammalian Cells) In Vivo Micronucleus Test (Rodent)
This compound (Flomoxef) Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Cefuroxime Negative[7][15]Positive[7]Negative[7][15][16]
Cefoxitin Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Cefamandole Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available

Note on Cefuroxime Genotoxicity: The positive result in the in vitro chromosomal aberration assay alongside negative results in the Ames and in vivo micronucleus tests suggests that while Cefuroxime may have clastogenic potential at high concentrations in vitro, this effect may not be observed in a whole animal system.

Table 3: Repeat-Dose Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance administered multiple times over a period. These studies help to identify target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). While these studies are a standard part of preclinical evaluation, specific quantitative results for Flomoxef and its comparators are not detailed in the publicly available literature. General findings indicate that cephalosporins are typically well-tolerated in these studies, with high doses sometimes associated with local tissue reactions at the injection site and, in some cases, effects on the kidney or hematopoietic system.[4][9]

Experimental Protocols

Below are standardized methodologies for key preclinical safety experiments.

Acute Oral Toxicity Study (LD50)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Species: Rat (e.g., Sprague-Dawley or Wistar).

Methodology:

  • Animal Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with access to food and water ad libitum.

  • Dose Groups: At least three dose levels of the test substance are selected, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.

  • Administration: The test substance is administered as a single dose by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as probit analysis.

Bacterial Reverse Mutation (Ames) Test

Objective: To assess the potential of a test substance to induce gene mutations (point mutations and frameshift mutations) in bacterial strains.[17][18]

Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.

Methodology:

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (e.g., a liver fraction from rats, known as S9 mix) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of these revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase.

In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes in the bone marrow or peripheral blood of a treated animal.[2]

Species: Mouse or rat.

Methodology:

  • Dose Groups: Animals are treated with at least three dose levels of the test substance, a vehicle control, and a positive control known to induce micronuclei.

  • Administration: The test substance is typically administered once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: A sufficient number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of cytotoxicity.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the mechanism and evaluation of these antibiotics.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall catalyzes Lysis Cell Lysis and Death CellWall->Lysis inhibition leads to Antibiotic Beta-Lactam Antibiotic (e.g., this compound) Antibiotic->PBP binds to and inhibits

Mechanism of Action of Beta-Lactam Antibiotics.

Preclinical_Safety_Workflow Start New Antibiotic Candidate InVitro In Vitro Genotoxicity Screening (e.g., Ames Test) Start->InVitro AcuteTox Single-Dose (Acute) Toxicity (e.g., LD50 in Rodents) InVitro->AcuteTox RepeatTox Repeat-Dose Toxicity (Rodent and Non-Rodent) AcuteTox->RepeatTox InVivoGeno In Vivo Genotoxicity (e.g., Micronucleus Test) RepeatTox->InVivoGeno SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) InVivoGeno->SafetyPharm ReproTox Reproductive/Developmental Toxicity SafetyPharm->ReproTox Carcin Carcinogenicity Studies (if required) ReproTox->Carcin End Regulatory Submission (e.g., IND) Carcin->End

Typical Preclinical Safety Evaluation Workflow for a New Antibiotic.

Genotoxicity_Interpretation Ames Ames Test (Gene Mutation) WeightOfEvidence Weight of Evidence Assessment Ames->WeightOfEvidence InVitroChrom In Vitro Mammalian Cell Assay (Chromosomal Damage) InVitroChrom->WeightOfEvidence InVivoTest In Vivo Assay (e.g., Micronucleus Test) InVivoTest->WeightOfEvidence Conclusion Conclusion on Genotoxic Potential WeightOfEvidence->Conclusion

Logic for Interpreting a Battery of Genotoxicity Tests.

Discussion and Conclusion

The available preclinical data for second-generation cephalosporins like Cefuroxime and Cefoxitin indicate a low order of acute toxicity, with high LD50 values. The genotoxicity profile for this class is generally negative, although in vitro assays can sometimes yield positive results that are not replicated in vivo, as seen with Cefuroxime.

For this compound (Flomoxef), while specific quantitative preclinical data is not readily found in public literature, its approval and long-term clinical use in several countries suggest that it has undergone a rigorous preclinical safety evaluation.[1] Reports describe it as having a favorable safety profile comparable to other beta-lactam antibiotics.[11] Clinical studies have generally found it to be safe and well-tolerated, with side effects being infrequent and typically mild.[6][15]

References

Benchmarking Flomoxef: A Comparative Guide for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial resistance necessitates a continuous evaluation of existing antibiotics against emerging therapeutic candidates. This guide provides an objective comparison of the oxacephem antibiotic, flomoxef (B131810), against a new generation of antibiotics targeting multidrug-resistant Gram-negative bacteria. This document synthesizes available in vitro data, details experimental methodologies, and visualizes the mechanisms of action to inform research and development in this critical therapeutic area.

Comparative In Vitro Activity: Flomoxef vs. New Antibiotic Candidates

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for flomoxef and several new antibiotic candidates against key bacterial pathogens. The data, presented as MIC₅₀ and MIC₉₀ (in µg/mL), represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Activity against Escherichia coli

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Flomoxef 0.5[1]8[1]
Flomoxef (ESBL-producing) 1[1]4[1]
Cefiderocol (B606585) 14Against carbapenem-resistant isolates[2]
Ceftazidime-avibactam 1>32Against carbapenem-resistant isolates[2]
Meropenem-vaborbactam 0.5>8Against carbapenem-resistant isolates[2]
Imipenem-relebactam 0.5>8Against carbapenem-resistant isolates[2]

Table 2: Activity against Klebsiella pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Flomoxef (ESBL-producing) 0.5[3]16[3]
Cefiderocol 14Against carbapenem-resistant isolates[4]
Ceftazidime-avibactam 1>32Against carbapenem-resistant isolates[4]
Meropenem-vaborbactam 0.5>8Against carbapenem-resistant isolates[4]
Imipenem-relebactam 1>8Against carbapenem-resistant isolates[4]

Table 3: Activity against Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Flomoxef No activityNo activity[5]
Cefiderocol 0.51
Ceftazidime-avibactam 416
Meropenem-vaborbactam 8>64
Imipenem-relebactam 14

Experimental Protocols

The in vitro activity data presented in this guide was primarily determined using the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used and accurate technique for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of the test antibiotics are prepared according to the manufacturer's instructions.
  • Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours.
  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.
  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included for each isolate.
  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the mechanisms of action for flomoxef and the new antibiotic candidates.

Flomoxef_Mechanism cluster_bacterium Bacterial Cell Flomoxef Flomoxef PBP Penicillin-Binding Proteins (PBPs) Flomoxef->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Flomoxef->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to

Flomoxef's mechanism of action.

Cefiderocol_Mechanism cluster_bacterium Gram-Negative Bacterium Cefiderocol Cefiderocol Iron_Transporter Iron Transporters Cefiderocol->Iron_Transporter Binds to (Trojan Horse) Periplasm Periplasmic Space Iron_Transporter->Periplasm Transports into PBP3 PBP3 Periplasm->PBP3 Cefiderocol reaches Cell_Wall_Synthesis Cell Wall Synthesis Periplasm->Cell_Wall_Synthesis Inhibits PBP3->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Cefiderocol's "Trojan Horse" mechanism.

BLI_Mechanism cluster_workflow Beta-Lactam + Beta-Lactamase Inhibitor (BLI) Mechanism Beta_Lactam Beta-Lactam (e.g., Ceftazidime, Meropenem (B701), Imipenem) Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactam->Beta_Lactamase Hydrolyzed by PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to and inhibits BLI BLI (e.g., Avibactam, Vaborbactam, Relebactam) BLI->Beta_Lactamase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

References

Safety Operating Guide

Navigating the Safe Disposal of Flumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pharmaceutical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management of antibiotics like Flumarin, an oxacephem antibiotic, is essential to prevent environmental contamination and ensure a safe work environment.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, aligning with general best practices for pharmaceutical waste management.

Understanding Pharmaceutical Waste Regulations

The disposal of pharmaceutical waste is regulated by various agencies to protect public health and the environment.[2] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing this area.[3] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous wastes, which can include certain pharmaceuticals.[2] Additionally, in 2019, the EPA enacted a new rule, Subpart P of 40 CFR part 266, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[3][4]

It is crucial to note that state regulations may be more stringent than federal laws, and laboratories must adhere to the specific guidelines of their location.[2]

Step-by-Step Disposal Procedures for this compound

Given that this compound is an antibiotic, it should be managed as a non-hazardous pharmaceutical waste unless it meets the criteria for hazardous waste as defined by the RCRA. The following steps provide a general guideline for its disposal:

  • Segregation: The first and most critical step is the proper segregation of pharmaceutical waste. This compound waste, including unused or expired vials, contaminated personal protective equipment (PPE), and cleaning materials, should be collected in a designated, clearly labeled, and leak-proof container. For non-hazardous pharmaceutical waste, this is often a blue or white container. It is imperative to not mix this compound waste with hazardous waste (black containers), sharps waste, or general trash.

  • Container Management: Waste containers should be kept closed when not in use and stored in a secure, designated area away from patient care and public access areas. Proper labeling with the words "Pharmaceutical Waste" or "Non-RCRA Pharmaceutical Waste" is essential.

  • Disposal Method: The recommended and most environmentally sound method for disposing of pharmaceutical waste is incineration.[3][5] This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient, preventing its release into the environment.[5] Flushing of pharmaceuticals is generally discouraged and is only recommended by the FDA for a specific list of potentially dangerous medicines when no other disposal options are available.[2][6][7] Sewer disposal of hazardous waste pharmaceuticals is prohibited under Subpart P.[3]

  • Engage a Licensed Waste Contractor: Partner with a licensed and reputable pharmaceutical waste management contractor. These contractors are knowledgeable about federal and state regulations and will ensure that the waste is transported, treated, and disposed of in a compliant manner.

  • Documentation: Maintain meticulous records of all pharmaceutical waste generated and disposed of. This documentation should include the type of waste, quantity, and date of disposal, and it should be kept on file for the period required by your state regulations.

Quantitative Data on Pharmaceutical Waste

Generator CategoryMonthly Generation of Acutely Hazardous Waste (P-listed)Monthly Generation of Non-Acutely Hazardous Waste
Very Small Quantity Generator (VSQG) ≤ 1 kg (2.2 lbs)≤ 100 kg (220 lbs)
Small Quantity Generator (SQG) > 1 kg and < 100 kg> 100 kg and < 1000 kg
Large Quantity Generator (LQG) ≥ 1 kg≥ 1000 kg

Note: This table is a simplified summary based on federal RCRA generator categories. State regulations may differ. It is important to consult your state's environmental agency for specific requirements.

Experimental Protocols

The disposal procedures outlined above are operational and do not involve experimental protocols. For any laboratory-specific procedures involving the neutralization or treatment of this compound waste, it is imperative to develop and validate a formal experimental protocol. This protocol should be approved by the institution's environmental health and safety (EHS) department and should include, at a minimum:

  • A detailed description of the chemical process.

  • Safety precautions and required PPE.

  • Methods for verifying the complete degradation of the antibiotic.

  • Procedures for the disposal of the final treated waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Flumarin_Disposal_Workflow start This compound Waste Generated is_hazardous Is waste RCRA hazardous? start->is_hazardous segregate_hazardous Segregate in Black Container (Hazardous Pharmaceutical Waste) is_hazardous->segregate_hazardous Yes segregate_nonhazardous Segregate in Blue/White Container (Non-Hazardous Pharmaceutical Waste) is_hazardous->segregate_nonhazardous No store_securely Store in Secure Designated Area segregate_hazardous->store_securely segregate_nonhazardous->store_securely licensed_contractor Arrange Pickup by Licensed Pharmaceutical Waste Contractor store_securely->licensed_contractor transport_incineration Transport to Permitted Treatment Facility (Incineration) licensed_contractor->transport_incineration document Document Waste Disposal transport_incineration->document end Disposal Complete document->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific safety protocols and local regulations for the most accurate and up-to-date guidance.

References

Essential Safety and Operational Guide for Handling Flumarin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of Flumarin. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff. Change gloves regularly or immediately if contaminated, torn, or punctured.[4]
Body Protection Lab Coat/GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles or a face shield to protect the eyes and face from splashes or aerosols.[5][6]
Respiratory Protection MaskFor handling powders or when there is a risk of aerosol generation, a surgical mask should be worn in conjunction with eye protection.[5]
Foot Protection Shoe CoversDisposable, skid-resistant shoe covers should be worn in designated areas to prevent the spread of contamination.[7]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is essential for safety and to maintain the integrity of experiments.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.

  • Pre-cleaning: The work surface should be cleaned and decontaminated before and after handling the compound.

2. Handling and Use:

  • Weighing: When weighing the powdered form of this compound, do so within a ventilated enclosure to prevent inhalation of airborne particles.

  • Reconstitution: If reconstituting the powder, do so carefully to avoid splashing. Flomoxef sodium is typically reconstituted with a compatible solvent for intravenous administration.[2]

  • Avoid Contact: Minimize direct contact with the substance. Use appropriate tools for all manipulations.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and hazard information.

3. Post-Handling:

  • Decontamination: Thoroughly clean and decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Clean the area with a suitable decontaminating agent.

    • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • Unused Product: Unused or expired this compound should not be disposed of in the trash or down the drain.[8][9]

  • Disposal Method: The preferred method for disposal of unused medicines is through a drug take-back program.[9][10] If a take-back program is not available, follow these steps:

    • Mix the unused this compound (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[10][11]

    • Place the mixture in a sealed plastic bag or container to prevent leakage.[11][12]

    • Dispose of the sealed container in the household trash.[11]

    • Remove or scratch out all personal information from the original packaging before recycling or discarding it.[11][12]

Workflow and Emergency Response Diagram

Flumarin_Handling_Workflow start Start: Prepare for Handling prep 1. Preparation - Don PPE - Prepare designated area start->prep end_safe End: Safe Completion end_emergency End: Emergency Resolved handle 2. Handling - Weighing and reconstitution - Experimental use prep->handle cleanup 3. Post-Handling - Decontaminate surfaces - Doff PPE handle->cleanup exposure Exposure Event handle->exposure Potential Exposure spill Spill Event handle->spill Potential Spill disposal 4. Waste Disposal - Segregate hazardous waste - Dispose of unused product cleanup->disposal disposal->end_safe first_aid Administer First Aid - Skin/Eye wash - Move to fresh air exposure->first_aid spill_response Spill Response Protocol - Evacuate and alert - Contain and clean spill->spill_response seek_medical Seek Medical Attention first_aid->seek_medical spill_response->end_emergency seek_medical->end_emergency

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.